1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Description
Properties
IUPAC Name |
tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXSUGHVUQJIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679404 | |
| Record name | tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-42-9 | |
| Record name | 1,1-Dimethylethyl 3-(4-bromophenoxy)-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159825-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: A Key Intermediate in Modern Drug Discovery
This guide provides a comprehensive technical overview of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, a pivotal chiral building block in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and drug development professionals, this document delves into the core chemical properties, synthesis, and critical applications of this molecule, with a particular focus on its role in the synthesis of selective M3 muscarinic receptor antagonists.
Introduction: The Strategic Importance of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems, often leading to enhanced target selectivity and improved pharmacokinetic profiles. The strategic functionalization of the pyrrolidine core is a cornerstone of modern drug design. This compound emerges as a highly valuable intermediate, primarily due to its integral role in the synthesis of Darifenacin, a potent and selective M3 muscarinic receptor antagonist.[2]
Core Chemical and Physical Properties
This compound is a white to yellow solid at room temperature. The tert-butoxycarbonyl (Boc) protecting group provides stability and enhances solubility in common organic solvents, facilitating its use in a variety of synthetic transformations.
| Property | Value | Reference(s) |
| CAS Number | 1159825-42-9 | [3] |
| Molecular Formula | C₁₅H₂₀BrNO₃ | [4] |
| Molecular Weight | 342.23 g/mol | |
| Appearance | White to Yellow Solid | [4] |
| Boiling Point | 403.6 ± 35.0 °C at 760 mmHg (Predicted) | [4] |
| Storage | 2-8°C for long-term stability | [4] |
| InChIKey | GEXSUGHVUQJIHP-UHFFFAOYSA-N | [4] |
Synthesis and Manufacturing Insights
The synthesis of this compound is a critical process, with the stereochemistry at the C3 position of the pyrrolidine ring being of utmost importance for the biological activity of the final active pharmaceutical ingredient (API). The most common and efficient method for its synthesis involves the Mitsunobu reaction, which allows for the formation of an aryl ether with a clean inversion of stereochemistry at the reacting center.
Synthetic Precursor: N-Boc-3-hydroxypyrrolidine
The starting material for the key transformation is typically a chiral N-Boc-3-hydroxypyrrolidine. For the synthesis of (S)-Darifenacin, (R)-N-Boc-3-hydroxypyrrolidine is the required enantiomer. Several synthetic routes to this precursor exist, often starting from readily available and inexpensive materials like epoxy chloropropane.[5]
Key Transformation: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a wide range of functional groups, including the aryl ethers present in the target molecule.[3][6][7][8] The reaction proceeds via the activation of the hydroxyl group of N-Boc-3-hydroxypyrrolidine with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This in situ activation forms a good leaving group, which is then displaced by the nucleophilic 4-bromophenol in an Sₙ2 reaction. This mechanism ensures the inversion of stereochemistry at the C3 position.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established Mitsunobu reaction principles.
Objective: To synthesize (S)-1-N-Boc-3-(4-Bromophenoxy)pyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine.
Materials:
-
(R)-N-Boc-3-hydroxypyrrolidine
-
4-Bromophenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and 4-bromophenol (1.1 eq) in anhydrous THF at 0°C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).
-
Slowly add DIAD (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-1-N-Boc-3-(4-Bromophenoxy)pyrrolidine.
Self-Validation: The success of the reaction is validated by the inversion of stereochemistry, which can be confirmed by chiral HPLC analysis or by comparing the optical rotation of the product with known standards. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic and Analytical Characterization
Accurate characterization is essential for quality control and to confirm the structure of the synthesized intermediate. Below are the expected spectroscopic features for this compound.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), multiplets for the pyrrolidine ring protons, and signals in the aromatic region for the 4-bromophenoxy group (two doublets characteristic of a 1,4-disubstituted benzene ring). |
| ¹³C NMR | Resonances for the quaternary and methyl carbons of the Boc group, signals for the pyrrolidine ring carbons, and four distinct signals for the aromatic carbons of the 4-bromophenoxy moiety, including the carbon bearing the bromine atom. |
| IR Spectroscopy | A strong absorption band around 1690-1700 cm⁻¹ corresponding to the carbonyl stretching of the Boc group. C-O stretching bands for the ether linkage and C-Br stretching vibrations will also be present. |
| Mass Spectrometry | The mass spectrum would be expected to show the molecular ion peak. Common fragmentation patterns would involve the loss of the Boc group or cleavage of the pyrrolidine ring.[9][10] |
Application in Drug Development: The Synthesis of Darifenacin
This compound is a cornerstone intermediate in the synthesis of Darifenacin, a selective M3 muscarinic receptor antagonist for the treatment of overactive bladder (OAB).[2] The synthesis involves the deprotection of the Boc group, followed by N-alkylation with a suitable side chain.
Mechanism of Action of M3 Muscarinic Receptor Antagonists
The urinary bladder's detrusor muscle contraction is primarily mediated by the M3 muscarinic acetylcholine receptor.[11][12][13] In patients with OAB, involuntary contractions of the detrusor muscle lead to symptoms of urgency, frequency, and incontinence.[14] M3 receptor antagonists, like Darifenacin, work by competitively blocking the binding of acetylcholine to M3 receptors on the detrusor muscle.[15] This inhibition leads to muscle relaxation and an increase in bladder capacity, thereby alleviating the symptoms of OAB. The selectivity for the M3 receptor over other muscarinic receptor subtypes (e.g., M2, which is prevalent in cardiac tissue) is a key factor in minimizing side effects.[16]
Conclusion
This compound is a high-value intermediate whose chemical properties and stereochemistry are critical to the successful synthesis of important pharmaceuticals. A thorough understanding of its synthesis, particularly the stereospecificity of the Mitsunobu reaction, and its analytical characterization are essential for researchers and professionals in the field of drug development. Its role in the creation of selective M3 antagonists like Darifenacin highlights the continued importance of chiral pyrrolidine scaffolds in addressing significant medical needs.
References
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But, T. Y. S., & Toy, P. H. (2006). Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society, 128(30), 9636–9637. Available at: [Link]
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Fetscher, C., et al. (2002). M3 muscarinic receptors mediate contraction of human urinary bladder. British Journal of Pharmacology, 136(5), 641–643. Available at: [Link]
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Hedge, S. S. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. British Journal of Pharmacology, 147(Suppl 2), S80–S87. Available at: [Link]
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Ito, H., et al. (2009). Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats. The Journal of Urology, 182(5), 2514-2521. Available at: [Link]
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Abrams, P., et al. (2006). Muscarinic receptors in the bladder: from basic research to therapeutics. World Journal of Urology, 24(4), 359-367. Available at: [Link]
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Chapple, C. R. (2000). Muscarinic receptor antagonists for overactive bladder. British Journal of Urology International, 86(Suppl 2), 23-31. Available at: [Link]
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Kaul, R., & Yudin, A. K. (2004). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected α,β-Diaminopropionic Acids. The Journal of Organic Chemistry, 69(24), 8352-8355. Available at: [Link]
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Introduction and Strategic Importance in Synthesis
An In-Depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Abstract: This technical guide provides a comprehensive overview of this compound, a key building block in modern medicinal chemistry and drug discovery. The document elucidates its physicochemical properties, details a robust synthetic methodology with mechanistic insights, and explores its strategic application in the synthesis of complex pharmaceutical intermediates. Emphasis is placed on the rationale behind experimental choices, self-validating protocols, and stringent safety considerations. This guide is intended for researchers, chemists, and professionals in the field of drug development who require a deep technical understanding of this versatile compound.
This compound (CAS No. 1159825-42-9) is a specialized heterocyclic compound that has garnered significant interest as a versatile intermediate in the synthesis of pharmacologically active molecules.[1][2][3] The structure is notable for three key features that confer its utility:
-
The Pyrrolidine Scaffold: This saturated five-membered nitrogen heterocycle is a prevalent motif in numerous FDA-approved drugs and natural products.[4][5] Its non-planar, three-dimensional structure allows for a more effective exploration of pharmacological space compared to flat aromatic rings, often leading to improved solubility, metabolic stability, and target-binding affinity.[4]
-
The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group provides robust protection for the pyrrolidine nitrogen. It is stable under a wide range of reaction conditions, yet it can be removed cleanly under acidic conditions (e.g., with trifluoroacetic acid or HCl), enabling sequential synthetic transformations. This controlled deprotection is fundamental in multi-step drug synthesis.
-
The 4-Bromophenoxy Moiety: The bromine atom on the phenyl ring serves as a highly versatile synthetic handle. It is ideally positioned for participation in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the strategic introduction of diverse substituents, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
This combination of features makes this compound an invaluable starting material for creating complex molecular architectures tailored for specific biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's properties is essential for its effective use and handling.
| Property | Value | Source(s) |
| CAS Number | 1159825-42-9 | [1][2][3] |
| Molecular Formula | C₁₅H₂₀BrNO₃ | [2][3] |
| Molecular Weight | 342.23 g/mol | Inferred from formula |
| MDL Number | MFCD12068410 | [1][3] |
| Appearance | Typically a white to off-white solid | General chemical knowledge |
| Purity | Typically ≥97% | [2] |
Table 1: Core Properties of this compound.
Expected Spectroscopic Characterization
While specific spectra are batch-dependent, the following table outlines the expected NMR and MS signals used for structural confirmation. This serves as a self-validating system to confirm the successful synthesis and purity of the material.
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (approx. δ 6.8-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring. Pyrrolidine Protons: A multiplet for the -O-CH- proton (approx. δ 4.8-5.0 ppm). A series of complex multiplets for the pyrrolidine ring methylene (-CH₂-) protons (approx. δ 1.9-3.7 ppm). Boc Group: A sharp singlet integrating to 9 protons (approx. δ 1.4-1.5 ppm) for the tert-butyl group. |
| ¹³C NMR | Aromatic Carbons: Signals in the aromatic region (approx. δ 115-160 ppm), including a signal for the carbon bearing the bromine atom. Pyrrolidine Carbons: Signals corresponding to the pyrrolidine ring carbons, with the carbon attached to the oxygen appearing most downfield (approx. δ 75-80 ppm). Boc Group: Signals for the carbonyl carbon (approx. δ 154 ppm) and the quaternary and methyl carbons of the tert-butyl group (approx. δ 80 and 28 ppm, respectively). |
| Mass Spec (ESI-MS) | Expected [M+H]⁺ peak at m/z ≈ 342.07 and [M+Na]⁺ at m/z ≈ 364.05, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). |
Table 2: Expected Analytical Data for Structural Verification.
Synthesis Protocol and Mechanistic Rationale
The most logical and field-proven approach to synthesizing this compound is via a Williamson ether synthesis or a Mitsunobu reaction, starting from the commercially available chiral building block, N-Boc-3-hydroxypyrrolidine.[6][7] The following protocol details a robust Williamson ether synthesis.
Causality Behind Experimental Design: This method is chosen for its reliability, scalability, and the use of relatively inexpensive reagents. The choice of a strong base like sodium hydride (NaH) is critical to fully deprotonate the hydroxyl group of the starting material, forming a potent nucleophile. The polarity of the solvent (DMF) is selected to effectively solvate the resulting alkoxide and facilitate the SₙAr (Nucleophilic Aromatic Substitution) or Sₙ2-type reaction with an activated aryl halide, though in this case, the reaction proceeds via nucleophilic attack on the carbon of the pyrrolidine precursor.
Caption: Proposed Synthetic Workflow for the Target Compound.
Detailed Experimental Protocol (Mitsunobu Reaction)
The Mitsunobu reaction is often superior for this transformation as it proceeds under mild conditions and avoids the use of a strong base like NaH, which can be challenging to handle.
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve (R)- or (S)-1-Boc-3-hydroxypyrrolidine (1.0 eq), 4-bromophenol (1.1 eq), and triphenylphosphine (PPh₃) (1.2 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise over 20-30 minutes. Causality: The slow addition is crucial to control the exothermic reaction and prevent the formation of side products. The DIAD/DEAD activates the PPh₃, which in turn activates the alcohol for nucleophilic attack by the phenoxide.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Validation: Confirm the structure and purity of the final product using the analytical methods described in Section 2.1.
Applications in Medicinal Chemistry
The primary value of this compound lies in its role as a scaffold for building more complex molecules. The 4-bromophenyl group is a key functional handle for introducing molecular diversity.
Caption: Strategic Application in a Drug Discovery Cascade.
This workflow demonstrates how the initial building block can be elaborated. For instance, a Suzuki coupling could attach a new aryl or heteroaryl ring system. Following this key C-C bond formation, the Boc group can be removed to reveal the secondary amine of the pyrrolidine ring. This newly exposed amine is then available for a host of subsequent reactions, such as amide bond formation or reductive amination, to complete the synthesis of the final drug candidate. This modular approach is highly efficient for exploring the SAR of a new chemical series.
Safety, Handling, and Storage
As with all laboratory chemicals, proper handling is paramount to ensure personnel safety.[8] While a specific safety data sheet for this exact compound is not publicly detailed, prudent practices based on analogous structures should be followed.[9]
| Aspect | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, and a laboratory coat. | To prevent eye and skin contact with the compound.[8][9] |
| Handling | Handle in a well-ventilated area, preferably within a chemical fume hood.[8] Avoid generating dust. | To minimize the risk of inhalation. |
| Potential Hazards (Inferred) | May cause skin, eye, and respiratory irritation.[6] Acutely toxic if swallowed. | Based on GHS classifications for similar functionalized pyrrolidines.[6][10] |
| Storage | Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. | To maintain chemical stability and prevent degradation.[8] |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste. | To prevent environmental contamination. |
Table 3: Recommended Safety and Handling Procedures.
Conclusion
This compound is a high-value, strategically designed chemical building block. Its utility is derived from the synergistic combination of a drug-like pyrrolidine core, a robust and selectively cleavable Boc protecting group, and a versatile bromophenyl moiety primed for cross-coupling reactions. The synthetic protocols are well-established, allowing for reliable access to this intermediate. For drug discovery professionals, this compound represents an efficient starting point for the modular construction of novel and diverse chemical entities, significantly accelerating the path toward identifying new therapeutic agents.
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1-N-Boc-3-(4-Bromophenoxy)pyrrolidine molecular structure
An In-Depth Technical Guide to 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: Structure, Synthesis, and Application
Abstract
This compound (CAS No: 1159825-42-9) is a key heterocyclic building block in modern medicinal chemistry and drug discovery.[1][2] Its molecular architecture, featuring a saturated pyrrolidine ring, a strategically placed Boc protecting group, and a functionalizable bromophenyl ether moiety, offers a unique combination of structural rigidity, chemical reactivity, and stereochemical potential. This guide provides a comprehensive technical overview for researchers and drug development professionals, deconstructing its molecular features, outlining plausible synthetic routes, predicting its spectroscopic signature, and discussing its application as a versatile scaffold for the synthesis of novel chemical entities.
Part 1: Molecular Structure & Physicochemical Properties
The Pyrrolidine Scaffold: A Privileged Structure in Drug Discovery
The five-membered pyrrolidine ring is one of the most ubiquitous nitrogen heterocycles in FDA-approved pharmaceuticals.[3][4][5] Unlike its aromatic counterpart, pyrrole, the saturated, sp³-hybridized nature of the pyrrolidine ring provides a non-planar, three-dimensional geometry. This "escape from flatland" is a critical design principle in modern drug discovery, as it allows for more specific and complex interactions with biological targets, often leading to improved solubility, metabolic stability, and binding affinity.[3][4]
Deconstruction of the this compound Structure
The molecule's utility arises from the distinct roles of its three primary components:
-
The Pyrrolidine Core: This saturated heterocycle serves as the central scaffold. Its puckered conformation provides a defined spatial orientation for its substituents, which is crucial for enantioselective interactions with protein binding pockets.[4]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group for the pyrrolidine nitrogen. Its steric bulk prevents the secondary amine from undergoing unwanted reactions, such as N-alkylation or acylation, during synthetic manipulations at other parts of the molecule.[6] This allows chemists to direct reactivity with high precision. The Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl in dioxane) to reveal the secondary amine for subsequent functionalization.
-
The 3-(4-Bromophenoxy) Substituent: This moiety is attached via a robust ether linkage to the 3-position of the pyrrolidine ring. It serves two primary functions:
-
Structural Element: The phenyl ring introduces a rigid, aromatic component capable of engaging in π-stacking or hydrophobic interactions within a target binding site.
-
Chemical Handle: The bromine atom at the para-position is a versatile functional handle for a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents to build molecular complexity.
-
-
Stereochemistry: The carbon atom at the 3-position of the pyrrolidine ring is a chiral center. The specific stereoisomer ((R) or (S)) can profoundly influence biological activity. While often supplied as a racemate, enantiomerically pure versions are critical for developing stereospecific drugs.[6][7]
Caption: Molecular structure of this compound.
Physicochemical Properties
The following table summarizes key physicochemical properties for this compound.
| Property | Value | Source |
| CAS Number | 1159825-42-9 | [1][8][9] |
| Molecular Formula | C₁₅H₂₀BrNO₃ | [8][10] |
| Molecular Weight | 342.23 g/mol | [10] |
| Appearance | White to Yellow Solid | [8] |
| Predicted Boiling Point | 403.6 ± 35.0 °C at 760 mmHg | [8] |
| Storage Conditions | 2-8°C for long-term storage | [8] |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethyl Sulfoxide (DMSO); limited water solubility. | [6] |
| Synonyms | tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate | [10][11] |
Part 2: Spectroscopic Characterization (Predictive Analysis)
Predicted ¹H NMR Spectrum
-
Aromatic Protons (δ 7.3-7.5 and 6.8-7.0 ppm): Two sets of doublets, each integrating to 2H, are expected for the para-substituted phenyl ring. The protons ortho to the bromine atom will be downfield relative to those ortho to the oxygen.
-
Pyrrolidine Protons (δ 3.2-4.0 ppm and 1.9-2.2 ppm): A series of complex multiplets corresponding to the protons on the pyrrolidine ring. The proton at C3 (adjacent to the ether oxygen) will be the most downfield of the ring protons.
-
Boc Group Protons (δ ~1.45 ppm): A sharp singlet integrating to 9H, characteristic of the magnetically equivalent methyl groups of the tert-butyl group.
Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (δ ~154 ppm): The carbonyl carbon of the Boc group.
-
Aromatic Carbons (δ ~115-160 ppm): Six distinct signals are expected for the aromatic ring, including the carbon bearing the bromine (C-Br) and the carbon attached to the ether oxygen (C-O).
-
Boc Carbons (δ ~80 ppm and ~28 ppm): A signal around 80 ppm for the quaternary carbon and a strong signal around 28 ppm for the three equivalent methyl carbons.
-
Pyrrolidine Carbons (δ ~45-75 ppm): Four signals corresponding to the carbons of the pyrrolidine ring. The C3 carbon, attached to the electronegative oxygen, will be the most downfield (~70-75 ppm).
Predicted FT-IR Spectrum
-
C=O Stretch (1690-1700 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the Boc carbamate.
-
C-O Stretch (1200-1250 cm⁻¹ and 1050-1150 cm⁻¹): Bands corresponding to the aryl-alkyl ether and the carbamate C-O bonds.
-
C-H Stretch (2850-3000 cm⁻¹): Aliphatic C-H stretching from the pyrrolidine and Boc groups.
-
C=C Stretch (~1580 and ~1480 cm⁻¹): Aromatic ring vibrations.
Part 3: Synthesis & Reactivity
Plausible Synthetic Strategy
A logical and efficient synthesis of this compound involves a two-step sequence starting from a commercially available chiral or racemic 3-hydroxypyrrolidine precursor. The key transformation is the formation of the aryl ether bond.
Caption: Plausible synthetic pathway for the target molecule.
Experimental Protocol: A Representative Synthesis
This protocol describes the synthesis via the Mitsunobu reaction, a reliable method for forming C-O bonds under mild conditions.[6]
Step 1: Synthesis of tert-butyl 3-hydroxypyrrolidine-1-carboxylate
-
Dissolve 3-hydroxypyrrolidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with water and perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate, which can often be used without further purification.
Step 2: Synthesis of this compound (Mitsunobu Reaction)
-
To a stirred solution of 1-N-Boc-3-hydroxypyrrolidine (1.0 eq), 4-bromophenol (1.2 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF, cool the mixture to 0°C.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure product.
Part 4: Applications in Medicinal Chemistry
Role as a Versatile Scaffolding Intermediate
This compound is not typically a final drug product but rather a high-value intermediate. Its structure is pre-designed for diversification, allowing for the rapid synthesis of a library of related compounds for screening.
Caption: Logical workflow for library synthesis.
This dual-pathway reactivity allows for systematic exploration of the chemical space around the pyrrolidine core and the distal aromatic ring, which is a powerful strategy for structure-activity relationship (SAR) studies.
Part 5: Safety, Handling, & Storage
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, hazard information can be inferred from structurally related molecules.[14]
-
Hazard Identification: Based on analogs, the compound is likely to be classified as a skin, eye, and respiratory irritant.[8][15] It may be harmful if swallowed.[8]
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
-
-
Personal Protective Equipment (PPE):
-
Handling and Storage Protocols:
-
Wash hands thoroughly after handling.[14]
-
Store in a tightly sealed container in a cool, dry place, away from incompatible substances like strong oxidizing agents.[14][16] Recommended long-term storage is at 2-8°C.[8]
-
In case of a spill, prevent further leakage, and absorb with an inert material before placing it into a suitable disposal container.[14]
-
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NIH National Center for Biotechnology Information. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
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MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
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Spectroscopic Characterization of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: A Technical Guide for Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the precise structural elucidation of novel chemical entities is a cornerstone of successful research and development. Intermediates such as 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine are pivotal building blocks in the synthesis of complex pharmaceutical agents. Their structural integrity, purity, and conformational properties directly impact the viability of a synthetic route and the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the spectroscopic data expected for this compound (CAS 1159825-42-9), offering a predictive framework for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For researchers, scientists, and drug development professionals, this document serves as a practical reference for data interpretation and quality control.[1][2]
The pyrrolidine ring is a common motif in a multitude of FDA-approved drugs, valued for its conformational rigidity and its ability to serve as a versatile scaffold in medicinal chemistry.[3] The strategic placement of a 4-bromophenoxy group at the 3-position introduces a key vector for further functionalization or for modulating the electronic and steric properties of the molecule. The tert-butoxycarbonyl (Boc) protecting group ensures the stability of the pyrrolidine nitrogen during synthesis, a standard practice in modern organic chemistry.[4]
This guide is structured to provide not only the predicted spectroscopic data but also the underlying scientific rationale for these predictions. By understanding the expected spectral features, researchers can more efficiently and confidently verify the structure and purity of their synthesized this compound.
Molecular Structure and Predicted Spectroscopic Summary
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. Below is the chemical structure of this compound, with key atomic positions numbered for clarity in the subsequent NMR analysis.
Caption: Molecular structure of this compound.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀BrNO₃ |
| Molecular Weight | 358.23 g/mol |
| CAS Number | 1159825-42-9 |
Predicted Spectroscopic Data Summary
| Technique | Predicted Key Features |
| ¹H NMR (500 MHz, CDCl₃) | δ ~ 7.38 (d, 2H), 6.80 (d, 2H), 4.90 (m, 1H), 3.60-3.80 (m, 4H), 2.10-2.30 (m, 2H), 1.47 (s, 9H) ppm |
| ¹³C NMR (125 MHz, CDCl₃) | δ ~ 157.0, 154.5, 132.3, 116.8, 113.5, 80.0, 78.0, 52.0, 44.0, 31.0, 28.5 ppm |
| Mass Spectrometry (ESI+) | m/z 358/360 [M+H]⁺, 302/304 [M-C₄H₈+H]⁺, 258/260 [M-Boc+H]⁺ |
| Infrared (IR) Spectroscopy | ~2975 cm⁻¹ (C-H), ~1695 cm⁻¹ (C=O, carbamate), ~1485 cm⁻¹ (C=C, aromatic), ~1240 cm⁻¹ (C-O, ether), ~1160 cm⁻¹ (C-N) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework.
¹H NMR Spectroscopy: A Predictive Analysis
The predicted ¹H NMR spectrum in deuterochloroform (CDCl₃) will show distinct signals corresponding to the protons of the Boc group, the pyrrolidine ring, and the 4-bromophenoxy moiety.[5]
-
Aromatic Protons (δ 6.8-7.4 ppm): The 4-bromophenoxy group will exhibit a characteristic AA'BB' system. The two protons ortho to the bromine atom (H3' and H5') will be shifted downfield due to the deshielding effect of the bromine, appearing as a doublet around δ 7.38 ppm. The two protons ortho to the ether linkage (H2' and H6') will appear as a doublet around δ 6.80 ppm.
-
Pyrrolidine Ring Protons (δ 2.1-4.9 ppm):
-
The proton at the C3 position (H3), being attached to the carbon bearing the electron-withdrawing phenoxy group, will be the most downfield of the pyrrolidine protons, predicted to be a multiplet around δ 4.90 ppm.
-
The protons on C2 and C5, adjacent to the nitrogen atom, will be deshielded and are expected to appear as complex multiplets in the range of δ 3.60-3.80 ppm. The presence of the bulky Boc group can lead to diastereotopic protons, resulting in complex splitting patterns.
-
The protons on C4 will be the most upfield of the ring protons, appearing as a multiplet around δ 2.10-2.30 ppm.
-
-
Boc Group Protons (δ 1.47 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately δ 1.47 ppm, a hallmark of the Boc protecting group.
Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.38 | d | 2H | H3', H5' (Aromatic) |
| ~ 6.80 | d | 2H | H2', H6' (Aromatic) |
| ~ 4.90 | m | 1H | H3 |
| ~ 3.60 - 3.80 | m | 4H | H2, H5 |
| ~ 2.10 - 2.30 | m | 2H | H4 |
| 1.47 | s | 9H | C(CH₃)₃ (Boc) |
¹³C NMR Spectroscopy: A Predictive Analysis
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Carbonyl Carbon (δ ~154.5 ppm): The carbonyl carbon of the Boc group is expected to appear around δ 154.5 ppm.
-
Aromatic Carbons (δ 113-158 ppm):
-
The carbon atom attached to the ether oxygen (C1') will be the most downfield aromatic carbon, at approximately δ 157.0 ppm.
-
The carbon atom bonded to the bromine (C4') will be significantly shifted upfield due to the heavy atom effect, appearing around δ 113.5 ppm.
-
The carbons ortho and meta to the bromine will have characteristic shifts around δ 132.3 ppm (C3', C5') and δ 116.8 ppm (C2', C6').
-
-
Boc Group Carbons (δ ~28.5, ~80.0 ppm): The quaternary carbon of the tert-butyl group will appear around δ 80.0 ppm, and the three equivalent methyl carbons will give a strong signal around δ 28.5 ppm.
-
Pyrrolidine Ring Carbons (δ ~31.0-78.0 ppm):
-
The carbon atom C3, bonded to the electronegative oxygen, will be the most downfield of the ring carbons, at approximately δ 78.0 ppm.
-
The carbons adjacent to the nitrogen, C2 and C5, are expected around δ 52.0 and 44.0 ppm, respectively. Their chemical shifts can vary due to the conformation of the ring.
-
The C4 carbon will be the most upfield, at approximately δ 31.0 ppm.
-
Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 157.0 | C1' (Aromatic) |
| ~ 154.5 | C=O (Boc) |
| ~ 132.3 | C3', C5' (Aromatic) |
| ~ 116.8 | C2', C6' (Aromatic) |
| ~ 113.5 | C4' (Aromatic) |
| ~ 80.0 | C (CH₃)₃ (Boc) |
| ~ 78.0 | C3 |
| ~ 52.0 | C2 |
| ~ 44.0 | C5 |
| ~ 31.0 | C4 |
| ~ 28.5 | C(C H₃)₃ (Boc) |
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method.
The most characteristic feature of the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This will result in two peaks for the molecular ion ([M+H]⁺) and any bromine-containing fragments, separated by 2 m/z units and having approximately equal intensity.
Predicted Fragmentation Pathways
-
Molecular Ion ([M+H]⁺): The protonated molecule will appear as a pair of peaks at m/z 358 and 360.
-
Loss of Isobutylene ([M-C₄H₈+H]⁺): A common fragmentation pathway for Boc-protected amines is the loss of isobutylene (56 Da), which would result in peaks at m/z 302 and 304.[6]
-
Loss of the Boc Group ([M-Boc+H]⁺): Cleavage of the entire Boc group (100 Da) will lead to fragment ions at m/z 258 and 260.
-
Other Fragments: Further fragmentation of the pyrrolidine ring and the bromophenoxy group can also be expected.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbamate, ether, and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~ 2975 | C-H stretch | Aliphatic (Boc, pyrrolidine) |
| ~ 1695 | C=O stretch | Carbamate (Boc) |
| ~ 1485 | C=C stretch | Aromatic ring |
| ~ 1240 | C-O-C stretch | Aryl ether |
| ~ 1160 | C-N stretch | Amine |
| ~ 820 | C-H bend | p-disubstituted aromatic |
| ~ 550 | C-Br stretch | Aryl bromide |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition:
-
Instrument: 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Reference the spectrum to the residual solvent peak of CHCl₃ at 7.26 ppm.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
-
Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Instrument: Mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Analysis: Introduce the sample via direct infusion or through a liquid chromatography (LC) system.
-
Infrared (IR) Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid or oily compound directly on the ATR crystal.
-
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Background: Record a background spectrum of the clean, empty ATR crystal before analyzing the sample.
-
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of a chemical entity.
Conclusion
This technical guide provides a comprehensive predictive overview of the spectroscopic data for this compound. By leveraging fundamental principles of spectroscopy and comparative data from related structures, we have outlined the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data. This information is intended to empower researchers, scientists, and drug development professionals to confidently identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their research and development efforts. The provided protocols offer a standardized approach to data acquisition, promoting consistency and reliability in the laboratory.
References
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Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Boc-pyrrolidine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Facile Access to α-Aryl Substituted Pyrrolidines. Retrieved from [Link]
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PMC - NIH. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
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DiVA portal. (2017). Synthesis of substituted pyrrolidines. Retrieved from [Link]
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PubChem. (n.d.). 1-Boc-3-pyrrolidinol. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]
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PubChem. (n.d.). (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Pyrrolidine. Retrieved from [Link]
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Strategic Pathway Selection: Mitsunobu Reaction vs. Williamson Ether Synthesis
An In-depth Technical Guide to the Synthesis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. This key heterocyclic building block is a frequently utilized intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2] This document provides a detailed examination of the prevalent synthetic strategies, an in-depth look at the reaction mechanisms, and a field-tested, step-by-step experimental protocol.
The formation of the aryl ether linkage in this compound is predominantly achieved through two robust and well-established synthetic methodologies: the Mitsunobu reaction and the Williamson ether synthesis. The selection of the optimal pathway is a critical decision influenced by factors such as the commercial availability of starting materials, scalability, and, most importantly, stereochemical requirements.
The Mitsunobu Reaction: This powerful and versatile reaction facilitates the direct coupling of a primary or secondary alcohol with a suitable acidic nucleophile, such as a phenol, in the presence of a phosphine and an azodicarboxylate.[3][4][5] For the synthesis of the target molecule, this involves reacting N-Boc-3-hydroxypyrrolidine with 4-bromophenol. The hallmark of the Mitsunobu reaction is the clean inversion of stereochemistry at the alcohol's chiral center, a consequence of its Sₙ2 mechanism.[5][6] This stereochemical control is often the deciding factor when a specific enantiomer of the product is required for biological applications.
The Williamson Ether Synthesis: A classic and time-honored method for ether formation, this reaction involves the nucleophilic substitution of an alkyl halide (or sulfonate) by an alkoxide.[7][8] In this context, 4-bromophenol would first be deprotonated to form the corresponding phenoxide, which would then displace a suitable leaving group (e.g., tosylate, mesylate) from the 3-position of the N-Boc-pyrrolidine ring.[7] While often more cost-effective for large-scale production, this pathway necessitates an additional synthetic step to install the leaving group on the pyrrolidine starting material and lacks the inherent stereochemical inversion of the Mitsunobu reaction.[9][10]
Given its high degree of reliability, stereochemical predictability, and prevalence in complex molecule synthesis, this guide will focus on the Mitsunobu reaction as the preferred pathway.
Caption: Figure 1. Comparative Overview of Synthetic Pathways.
The Mitsunobu Reaction: A Detailed Mechanistic and Practical Guide
The Underlying Mechanism: A Stepwise Perspective
The mechanism of the Mitsunobu reaction is a well-orchestrated sequence of reactions.[3] It commences with the nucleophilic attack of triphenylphosphine (PPh₃) on the azodicarboxylate (e.g., DIAD), generating a betaine intermediate.[3] This highly reactive species then deprotonates the phenol, forming an ion pair. The alcohol (N-Boc-3-hydroxypyrrolidine) is subsequently activated by the phosphonium component, converting the hydroxyl group into a highly effective leaving group (an oxyphosphonium salt). The final and stereochemically defining step is the Sₙ2 attack of the phenoxide anion on this activated alcohol, which proceeds with complete inversion of configuration to yield the desired aryl ether product and triphenylphosphine oxide as a byproduct.[5][6]
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The 4-Phenoxypyrrolidine Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 4-phenoxypyrrolidine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and biological relevance across a spectrum of therapeutic areas. This technical guide provides a comprehensive exploration of the biological significance of this "privileged scaffold," delving into its fundamental physicochemical properties, diverse biological activities, and strategic applications in drug design and development. Particular emphasis is placed on its role in the discovery of novel agents targeting the central nervous system (CNS), with a detailed focus on its application as a core structure for potent monoamine reuptake inhibitors. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a theoretical understanding of the 4-phenoxypyrrolidine scaffold but also practical, field-proven insights into its synthesis and biological evaluation.
The Concept of Privileged Scaffolds in Drug Discovery
In the quest for novel therapeutics, medicinal chemists often turn to the concept of "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, suggesting a pre-validated starting point for drug discovery campaigns.[1] The utility of privileged scaffolds lies in their ability to expedite the hit-to-lead optimization process, as they often possess favorable pharmacokinetic and pharmacodynamic properties.[2][3] The 4-phenoxypyrrolidine core, with its unique three-dimensional architecture and versatile substitution patterns, stands as a prime example of such a privileged scaffold.[4]
The 4-Phenoxypyrrolidine Scaffold: Structural and Physicochemical Advantages
The prevalence of the 4-phenoxypyrrolidine motif in a wide array of biologically active compounds can be attributed to its inherent structural and physicochemical properties that make it an ideal building block for interacting with biological targets.
-
Three-Dimensionality and Conformational Flexibility: Unlike planar aromatic systems, the saturated pyrrolidine ring possesses a distinct three-dimensional geometry. This non-planar, puckered conformation allows for a more precise and multi-point interaction with the often-complex topographies of protein binding sites. The phenoxy substituent further extends this three-dimensionality, providing a scaffold that can effectively probe deep into binding pockets.
-
Chirality and Stereochemical Diversity: The 4-phenoxypyrrolidine scaffold typically contains at least one stereocenter at the C4 position of the pyrrolidine ring. This chirality is a critical determinant of biological activity, as enantiomers often exhibit significantly different potencies and selectivities for their biological targets. The ability to synthesize and evaluate individual stereoisomers provides a powerful tool for optimizing drug-target interactions.
-
Hydrogen Bonding Capabilities: The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring the molecule within a binding site. Furthermore, the ether linkage of the phenoxy group can also participate in hydrogen bonding, adding another layer of potential interaction with the target protein.
-
Modulation of Physicochemical Properties: The phenoxy and pyrrolidine rings offer multiple points for chemical modification. Substitutions on the phenyl ring can modulate lipophilicity, electronic properties, and steric bulk, thereby influencing a compound's solubility, permeability, and metabolic stability. Similarly, modifications to the pyrrolidine nitrogen can be used to introduce a variety of functional groups to fine-tune the overall physicochemical profile of the molecule.
Biological Significance and Therapeutic Applications
The 4-phenoxypyrrolidine scaffold has been incorporated into a diverse range of compounds exhibiting a wide spectrum of biological activities. This underscores its privileged nature and its adaptability to various therapeutic targets.
Central Nervous System (CNS) Disorders: A Major Therapeutic Arena
The physicochemical properties of the 4-phenoxypyrrolidine scaffold, particularly its ability to be tailored for blood-brain barrier penetration, have made it a highly attractive core for the development of CNS-acting agents.[5]
A prominent application of the 4-phenoxypyrrolidine scaffold is in the design of monoamine reuptake inhibitors.[6][7] These compounds target the transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), which are critical for regulating neurotransmitter levels in the synaptic cleft. Dysregulation of these monoamine systems is implicated in a variety of psychiatric and neurological disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[8][9]
The 4-phenoxypyrrolidine core provides an ideal framework for positioning the key pharmacophoric elements required for monoamine transporter inhibition: a protonatable amine and an aromatic ring system. The distance and relative orientation of these features, dictated by the rigid pyrrolidine ring, are crucial for achieving high affinity and selectivity for the different transporters.
Experimental Protocols
General Synthesis of 4-Phenoxypyrrolidine Analogs
The synthesis of 4-phenoxypyrrolidine derivatives often involves the nucleophilic substitution of a suitable leaving group at the 4-position of a pyrrolidine ring with a substituted phenol. A representative synthetic route is outlined below.
Scheme 1: General Synthetic Approach to 4-Phenoxypyrrolidine Derivatives
Caption: General synthetic scheme for 4-phenoxypyrrolidine analogs.
Step-by-Step Protocol (Mitsunobu Reaction):
-
Dissolution of Starting Materials: To a solution of N-protected 4-hydroxypyrrolidine (1.0 eq) and the desired substituted phenol (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (PPh3, 1.2 eq).
-
Addition of Azodicarboxylate: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-protected 4-phenoxypyrrolidine.
-
Deprotection: The protecting group on the pyrrolidine nitrogen (e.g., Boc, Cbz) can be removed under standard conditions. For a Boc group, treat the protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an appropriate solvent.
In Vitro Evaluation of Monoamine Transporter Inhibition
The inhibitory activity of synthesized compounds against SERT, NET, and DAT is typically determined using radioligand binding assays. This method measures the ability of a test compound to displace a known radiolabeled ligand from its binding site on the transporter.
Protocol: Radioligand Binding Assay [3][10][11][12]
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human serotonin, norepinephrine, or dopamine transporters (e.g., HEK293 cells). Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time to allow for binding equilibrium to be reached.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). These values can then be converted to inhibition constants (Ki) using the Cheng-Prusoff equation.
Table 1: Representative Monoamine Transporter Inhibition Data for a Hypothetical 4-Phenoxypyrrolidine Analog
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |
| Analog-1 | 1.5 | 25.8 | 150.2 |
| Analog-2 | 150.6 | 2.1 | 75.3 |
| Analog-3 | 5.2 | 8.1 | 3.5 |
In Vivo Evaluation of Monoamine Reuptake Inhibition
In vivo microdialysis in freely moving rodents is a powerful technique to assess the effects of a compound on extracellular monoamine levels in specific brain regions.[2][5][13][14][15]
Workflow: In Vivo Microdialysis
Caption: Workflow for in vivo microdialysis studies.
Step-by-Step Protocol Overview:
-
Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, striatum) of a rat or mouse.
-
Recovery: The animal is allowed to recover from surgery for several days.
-
Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals to establish baseline extracellular levels of serotonin, norepinephrine, and dopamine.
-
Drug Administration: The test compound is administered (e.g., via intraperitoneal injection), and dialysate collection continues.
-
Sample Analysis: The collected dialysate samples are analyzed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) to quantify the concentrations of the monoamines.
-
Data Analysis: The changes in extracellular monoamine concentrations following drug administration are expressed as a percentage of the baseline levels.
Structure-Activity Relationships (SAR) and Future Perspectives
The extensive research on 4-phenoxypyrrolidine derivatives has led to a deep understanding of their structure-activity relationships. For monoamine reuptake inhibitors, the nature and position of substituents on the phenoxy ring have a profound impact on potency and selectivity. For instance, electron-withdrawing groups at the para-position of the phenyl ring often enhance SERT and NET affinity.
The future of drug discovery with the 4-phenoxypyrrolidine scaffold remains bright. Its privileged nature continues to inspire the design of novel compounds with improved efficacy, selectivity, and safety profiles. The application of this scaffold is expanding beyond CNS disorders to other therapeutic areas, including oncology and infectious diseases, highlighting its remarkable versatility. Continued exploration of the chemical space around this core structure, coupled with advanced computational modeling and innovative biological screening platforms, will undoubtedly lead to the discovery of the next generation of therapeutics built upon this remarkable scaffold.
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Aporphines: A privileged scaffold in CNS drug discovery. (2023). European Journal of Medicinal Chemistry, 257, 115414. [Link]
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Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. (2020). Frontiers in Pharmacology, 11, 649. [Link]
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Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. (2018). In Neuromethods (pp. 1-21). Humana Press, New York, NY. [Link]
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Assessment of the relevance of scaffolds to CNS drug discovery. (n.d.). ResearchGate. [Link]
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Privileged scaffolds in lead generation. (2023). ResearchGate. [Link]
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In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. (2011). British Journal of Pharmacology, 162(5), 1084–1105. [Link]
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Microdialysis in Rodents. (2012). Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2021). Molecules, 26(16), 4995. [Link]
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Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. (2010). Bioorganic & Medicinal Chemistry Letters, 20(18), 5559–5566. [Link]
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Monoamine reuptake inhibitors. (n.d.). RTI International. [Link]
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Design, synthesis and docking study of 4-arylpiperazine carboxamides as monoamine neurotransmitters reuptake inhibitors. (2018). Bioorganic & Medicinal Chemistry, 26(14), 4127–4135. [Link]
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Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. (2024). ChemRxiv. [Link]
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Role of pyrrolidine derivatives in medicinal chemistry
An In-Depth Technical Guide on the Role of Pyrrolidine Derivatives in Medicinal Chemistry
Abstract
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, represents a cornerstone scaffold in medicinal chemistry.[1] Its unique stereochemical and physicochemical properties, including its sp³-hybridized, non-planar structure, grant access to three-dimensional chemical space, a critical attribute for achieving high target affinity and selectivity.[2][3] This guide provides a comprehensive overview of the pivotal role of pyrrolidine derivatives in modern drug discovery. We will explore the diverse pharmacological activities of these compounds, delve into the causality behind synthetic strategies, detail key experimental protocols, and analyze structure-activity relationships (SAR) that govern their therapeutic potential across various disease areas, including oncology, infectious diseases, metabolic disorders, and neurology.
The Pyrrolidine Ring: A Privileged Scaffold
The prevalence of the pyrrolidine core in numerous natural products, particularly alkaloids and the essential amino acid L-proline, has long signaled its biological relevance.[3][4] In drug design, it is considered a "privileged scaffold" due to several key features:
-
Three-Dimensionality: The non-planar, puckered conformation of the pyrrolidine ring, a phenomenon known as "pseudorotation," allows for a greater exploration of 3D pharmacophore space compared to flat, aromatic systems.[2] This structural rigidity and complexity are instrumental in creating compounds that can fit into the intricate binding pockets of biological targets with high specificity.
-
Stereochemical Richness: The pyrrolidine ring can possess up to four stereogenic centers, leading to a large number of possible stereoisomers.[3] This diversity is a powerful tool for medicinal chemists, as different stereoisomers can exhibit vastly different biological profiles and binding modes.[2]
-
Physicochemical Properties: The nitrogen atom in the ring can act as a hydrogen bond acceptor, or, when protonated or unsubstituted, as a hydrogen bond donor. This feature, combined with the scaffold's general hydrophilicity, can significantly improve a drug candidate's solubility and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[5]
-
Synthetic Tractability: The pyrrolidine core can be synthesized and functionalized through a variety of robust and well-established chemical reactions, making it an accessible building block for creating large and diverse compound libraries.[3][6]
The following diagram illustrates the basic pyrrolidine structure and highlights the key positions for chemical modification that allow for the fine-tuning of its pharmacological profile.
Caption: Key functionalization points on the pyrrolidine scaffold.
Therapeutic Applications & Structure-Activity Relationships (SAR)
The versatility of the pyrrolidine scaffold is evident in the broad spectrum of biological activities its derivatives exhibit.[4] Below, we explore its role in several key therapeutic areas.
Antidiabetic Agents
Pyrrolidine derivatives have become a cornerstone in the management of Type 2 Diabetes Mellitus (T2DM).[7] Their mechanisms often involve the inhibition of key enzymes in glucose metabolism.
-
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme that rapidly inactivates incretin hormones like GLP-1, which are responsible for enhancing insulin secretion.[5] Pyrrolidine-based inhibitors prolong the action of these hormones, leading to better glycemic control.[5] The well-known antidiabetic drug Vildagliptin features a cyanopyrrolidine moiety that is crucial for its inhibitory activity.
-
α-Glucosidase and α-Amylase Inhibition: These enzymes are involved in the breakdown of carbohydrates in the intestine. Inhibiting them delays glucose absorption and blunts the post-meal blood glucose spike.[8] SAR studies have shown that substitutions on the pyrrolidine ring significantly impact inhibitory potency. For example, derivatives with electron-donating groups, such as a para-methoxy group on an attached phenyl ring, have demonstrated exceptional α-amylase and α-glucosidase inhibition.[8]
Table 1: Antidiabetic Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target Enzyme | Key Structural Feature | Potency (IC₅₀) | Reference |
|---|---|---|---|---|
| Pyrazoline-Pyrrolidine Hybrid | α-Glucosidase | ortho-Trifluoromethoxy on phenyl ring | 52.79 µM | [9] |
| Pyrrolidine-2,5-dione | α-Glucosidase | N-phenyl substitution | Superior to Acarbose (IC₅₀ = 10.6 µM) | [5] |
| Polyhydroxylated Pyrrolidine | Aldose Reductase (ALR2) | D-gluco and D-galacto units | 57% inhibition | [4][10] |
| Sulfonylamino Pyrrolidine | DPP-IV | Sulfonamide linkage | 41.17 nM (Compound 9a) | [11] |
| Pyrrolidine Amide | α-Amylase | para-OCH₃ group | 26.24 µg/mL |[8] |
The following diagram illustrates the mechanism of DPP-IV inhibition, a key strategy in diabetes therapy where pyrrolidine derivatives play a vital role.
Caption: Mechanism of DPP-IV inhibition by pyrrolidine derivatives.
Anticancer Agents
The pyrrolidine scaffold is found in numerous compounds with potent anti-proliferative activities against various cancer cell lines.[12][13] Their mechanisms are diverse, targeting different hallmarks of cancer.
-
Enzyme Inhibition: Pyrrolidine derivatives have been developed as inhibitors of crucial cancer-related enzymes. For example, some analogs act as Aurora A kinase inhibitors, promoting the breakdown of oncoproteins like MYCN.[14]
-
Receptor Antagonism: The chemokine receptor CXCR4 is implicated in cancer metastasis. Pyrrolidine-containing molecules have been designed as potent CXCR4 antagonists, inhibiting cancer cell migration.[4][10]
-
Cytotoxicity: Many synthetic pyrrolidine compounds, through various derivatizations with moieties like spirooxindoles or thiazoles, exhibit significant cytotoxic effects.[13][15] The substitution pattern on the pyrrolidine ring is critical in determining the activity and selectivity of these agents.[15]
Table 2: Anticancer Activity of Selected Pyrrolidine Derivatives
| Compound Class | Target/Mechanism | Cancer Cell Line | Potency (IC₅₀ / EC₅₀) | Reference |
|---|---|---|---|---|
| Pyrrolidine-CXCR4 Antagonist | CXCR4 Binding | - | 79 nM | [4][10] |
| Pyrrolidinone-Hydrazone | Cytotoxicity | PPC-1 (Prostate), IGR39 (Melanoma) | 2.5 - 20.2 µM | [16] |
| 3,4,5-Trimethoxyphenyl-Pyrrolidone | Cytotoxicity | A549 (Lung) | Evaluated | [17] |
| Spirooxindole-Pyrrolidine | Anti-proliferative | Various | Significant activity reported | [15] |
| Pyrrolidine-based Aurora A Kinase Inhibitor | Aurora A Kinase | Neuroblastoma | Potent MYCN degradation |[14] |
Antiviral Agents
Pyrrolidine derivatives are integral to several approved antiviral therapies, particularly for Hepatitis C Virus (HCV) and coronaviruses.[18][19]
-
HCV NS3/4A Protease Inhibitors: Drugs like Telaprevir incorporate a pyrrolidine moiety and function by inhibiting the NS3/4A serine protease, which is essential for viral replication.[19]
-
HCV NS5A Inhibitors: Ombitasvir is another key anti-HCV drug containing a pyrrolidine ring that targets the NS5A protein, disrupting viral replication and assembly.[19]
-
Coronavirus Main Protease (MPro) Inhibitors: Recent research has focused on developing pyrrolidine-based compounds as inhibitors of the main protease (MPro) of coronaviruses, including SARS-CoV-2.[20] This enzyme is critical for processing viral polyproteins, making it an attractive target for broad-spectrum antiviral agents.[20]
-
Neuraminidase Inhibitors: Pyrrolidine derivatives have been designed to inhibit neuraminidase, an enzyme on the surface of influenza viruses, with some compounds showing potency comparable to oseltamivir.[21]
Central Nervous System (CNS) Agents
The pyrrolidinone (a derivative of pyrrolidine) core is a privileged scaffold for drugs acting on the CNS.
-
Anticonvulsants: The blockbuster antiepileptic drug Levetiracetam is a pyrrolidinone derivative.[22] Its unique mechanism involves binding to the synaptic vesicle protein 2A (SV2A), which modulates neurotransmitter release.[22] Structure-activity relationship studies on pyrrolidine-2,5-diones have shown that the substituent at the 3-position and the nature of attached phenylpiperazine fragments strongly influence anticonvulsant activity.[3]
-
Nootropics: The racetam class of drugs, known for their cognitive-enhancing effects, are built around a 2-pyrrolidinone core.[22]
Synthetic Strategies and Methodologies
The construction and functionalization of the pyrrolidine ring are mature fields in organic chemistry. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and the overall complexity of the target molecule.
Key Synthetic Approaches
-
Functionalization of Pre-formed Rings: This is a common strategy, often starting from commercially available and chiral building blocks like L-proline or 4-hydroxy-L-proline.[18][23] These precursors provide a straightforward way to introduce stereochemistry into the final product. The synthesis of the antiviral drug Asunaprevir, for example, involves the functionalization of a 4-hydroxyproline derivative.[18]
-
[3+2] Cycloaddition Reactions: The 1,3-dipolar cycloaddition between an azomethine ylide (the 3-atom component) and an alkene (the 2-atom component) is a powerful and classical method for constructing the pyrrolidine ring.[3][6] This reaction allows for the creation of multiple stereocenters in a single, highly controlled step.
The diagram below outlines the general workflow for the synthesis of substituted pyrrolidines via a [3+2] cycloaddition, a cornerstone reaction in this field.
Caption: General workflow for pyrrolidine synthesis via [3+2] cycloaddition.
Experimental Protocol: Synthesis of a Pyrrolidine Derivative via [3+2] Cycloaddition
This protocol describes a general, self-validating procedure for the synthesis of a substituted pyrrolidine, adapted from principles described in the literature.[3] The causality behind each step is explained to ensure reproducibility and understanding.
-
Reagent Preparation & Setup (The "Why"):
-
Rationale: All reagents must be pure and dry, as the formation of the azomethine ylide is sensitive to moisture, which can hydrolyze intermediates. The reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of reagents and intermediates.
-
Procedure: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the chosen amino acid ester (e.g., methyl sarcosinate, 1.0 eq) and the dipolarophile (e.g., methyl acrylate, 1.1 eq) in a suitable anhydrous solvent (e.g., Toluene, 0.5 M).
-
-
Generation of the Azomethine Ylide and Cycloaddition (The "Why"):
-
Rationale: The azomethine ylide is a transient intermediate. It is generated in situ in the presence of the dipolarophile to ensure it is trapped efficiently in the cycloaddition reaction. An aldehyde is used to condense with the secondary amine of the amino acid ester to form the ylide.
-
Procedure: Add the aldehyde (e.g., benzaldehyde, 1.0 eq) to the flask. Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent). The progress of the reaction should be monitored.
-
-
Reaction Monitoring (The "Why"):
-
Rationale: Monitoring ensures the reaction is stopped at the optimal time to maximize yield and minimize side-product formation. Thin-Layer Chromatography (TLC) provides a rapid, qualitative assessment of the consumption of starting materials and the formation of the product.
-
Procedure: Periodically (e.g., every 2 hours), take a small aliquot from the reaction mixture and run a TLC plate using an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane). Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The reaction is complete when the starting materials are no longer visible.
-
-
Work-up and Purification (The "Why"):
-
Rationale: The work-up procedure removes solvent and unreacted reagents. Purification isolates the desired pyrrolidine product from any side products. Column chromatography separates compounds based on their polarity.
-
Procedure: Once the reaction is complete, cool the mixture to room temperature. Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure pyrrolidine product.
-
-
Characterization and Validation (The "Why"):
-
Rationale: The structure and purity of the final compound must be unequivocally confirmed. NMR (¹H and ¹³C) confirms the chemical structure and stereochemistry, while Mass Spectrometry confirms the molecular weight.
-
Procedure: Obtain ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) data for the purified product. The data should be consistent with the expected structure of the synthesized pyrrolidine derivative.
-
Future Prospects and Conclusion
The pyrrolidine scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4][10] Future efforts will likely focus on several key areas:
-
Targeting Complex Diseases: The dual functionality of some pyrrolidine derivatives in managing interconnected diseases like diabetes and cancer presents a promising avenue for therapeutic innovation.[5][24]
-
Novel Synthetic Methodologies: The development of new stereoselective synthetic methods will allow for the creation of even more complex and diverse pyrrolidine libraries.[18]
-
Proline Analogues: The modular construction of drugs using proline analogues is a growing trend, with several recent FDA approvals for drugs containing these building blocks.[25][26]
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Understanding the N-Boc protecting group in synthesis
## The Sentinel of Synthesis: An In-depth Technical Guide to the N-Boc Protecting Group
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals.[1][2] Its widespread adoption is a testament to its unique combination of stability under a broad spectrum of reaction conditions and the facility of its removal under mild acidic conditions.[1][2] This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its core principles and reaction mechanisms to detailed experimental protocols and troubleshooting, tailored for researchers, scientists, and drug development professionals. It covers the fundamental chemical principles, detailed reaction mechanisms, and standardized experimental protocols, underscoring its indispensable role in chemical synthesis.[2]
Core Principles & Strategic Value
In multi-step organic synthesis, the precise control of reactive functional groups is paramount.[3] The amino group (-NH₂) is highly nucleophilic and basic, necessitating its temporary masking to prevent unwanted side reactions.[1][4] The Boc group serves this purpose by converting the amine into a significantly less reactive carbamate derivative.[1][5]
The strategic value of the Boc group lies in three key pillars:
-
Robust Stability: N-Boc protected amines are exceptionally stable to most bases, nucleophiles, and reductive conditions, such as catalytic hydrogenation.[6][7] This resilience allows for a wide range of chemical transformations to be performed on other parts of a molecule without disturbing the protected amine.
-
Mild & Selective Cleavage: The Boc group is labile to acid.[6] It can be efficiently removed under mild acidic conditions that typically do not affect other acid-sensitive moieties or protecting groups.[8] This acid-lability is the cornerstone of its utility.
-
Orthogonality: A critical feature in complex syntheses is the ability to deprotect one functional group without affecting another.[9] The Boc group is orthogonal to several other common amine protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[1][6][10] This orthogonality enables sophisticated, sequential deprotection strategies, which are fundamental in solid-phase peptide synthesis (SPPS).[6][9]
The Chemistry of Protection: Mechanism and Protocol
The introduction of the Boc group is a straightforward and high-yielding transformation, typically accomplished using di-tert-butyl dicarbonate ((Boc)₂O or Boc anhydride).[1][11]
Mechanism of Protection
The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[11][12] This forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate leaving group.[11][12] This leaving group is unstable and rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion or tert-butanol, providing a strong thermodynamic driving force for the reaction.[6][11][12][13]
The reaction can be performed with or without a base.[6][11]
-
Without Base: The unstable tert-butyl carbonate leaving group acts as a base to deprotonate the newly formed, protonated carbamate.[13]
-
With Base: An added base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or sodium hydroxide, deprotonates the ammonium intermediate, which can accelerate the reaction.[6][12]
Standard Experimental Protocol: Boc Protection
This protocol is a general guideline and may require optimization based on the specific substrate.
Materials:
-
Amine substrate (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 equiv)
-
Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, or a biphasic mixture like Dioxane/Water)
-
Base (optional, e.g., Triethylamine (TEA), NaOH) (1.5 equiv)
Procedure:
-
Dissolve the amine substrate in the chosen solvent in a round-bottom flask equipped with a stir bar.
-
If using a base, add it to the solution and stir for 5-10 minutes.
-
Add (Boc)₂O to the reaction mixture portion-wise at room temperature. For highly reactive amines, the addition can be performed at 0 °C to control the exotherm.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-18 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Perform an aqueous workup: Dilute the residue with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a mild acid (e.g., 1M HCl or sat. NH₄Cl) to remove excess base, followed by saturated aqueous NaHCO₃ to remove any acidic impurities, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected product.
-
Purify the product by column chromatography on silica gel if necessary.
| Reagent Combination | Typical Solvent | Temperature | Notes |
| (Boc)₂O, TEA | DCM or THF | 0 °C to RT | Standard for many primary and secondary amines.[14] |
| (Boc)₂O, NaOH | Dioxane/Water | RT | Often used for amino acids.[6] |
| (Boc)₂O (no base) | Water/Acetone | RT | "On-water" conditions can be very effective and eco-friendly.[7] |
| (Boc)₂O, DMAP | Acetonitrile | RT | DMAP is a more potent catalyst, useful for less reactive amines.[15] |
The Chemistry of Deprotection: Mechanism and Methods
The removal of the Boc group is its defining characteristic, proceeding readily under acidic conditions.[6] The most common reagents are trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[15]
Mechanism of Acid-Catalyzed Deprotection
The deprotection mechanism is an acid-catalyzed elimination reaction.
-
Protonation: The carbonyl oxygen of the Boc-carbamate is protonated by the acid (e.g., TFA or HCl).[5][16] This step activates the group for cleavage.
-
Fragmentation: The protonated intermediate fragments, leading to the loss of a highly stable tert-butyl cation and the formation of an unstable carbamic acid.[5][16] The formation of the tertiary carbocation is the key energetic driver for this step.[5]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing gaseous carbon dioxide and the free amine.[5][16]
-
Cation Fate: The generated tert-butyl cation can deprotonate to form isobutylene gas or be trapped by a nucleophile.[16] In the absence of a trapping agent, it can act as an alkylating agent, leading to side reactions.[15]
The Critical Role of Scavengers
The electrophilic tert-butyl cation generated during deprotection is highly reactive and can cause significant side reactions by alkylating nucleophilic residues in the substrate, particularly in peptide synthesis.[15][17][18] Amino acids such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr) are especially vulnerable.[18][19]
To prevent this, scavengers are added to the deprotection cocktail.[18] These are nucleophilic molecules that rapidly and irreversibly trap the tert-butyl cation before it can react with the desired product.[18][20]
Common Scavenger Cocktails:
| Scavenger(s) | Target Residue(s) | Rationale |
| Triisopropylsilane (TIS) | Trp, general carbocations | A very effective cation scavenger, reduces the trityl cation and traps the t-butyl cation.[20] |
| Water (H₂O) | General | Traps cations and helps maintain solubility. |
| Anisole / Thioanisole | Trp, Met, Tyr | Electron-rich aromatic rings that are readily alkylated by the t-butyl cation.[15][21] |
| Ethanedithiol (EDT) | Cys | A thiol-containing scavenger that protects cysteine residues from modification.[18] |
A widely used "universal" cleavage cocktail for many applications is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[18]
Standard Experimental Protocols: Boc Deprotection
Protocol 1: Deprotection with Trifluoroacetic Acid (TFA) This is the most common method, especially in solid-phase peptide synthesis.
Materials:
-
N-Boc protected substrate (1.0 equiv)
-
Dichloromethane (DCM)
-
Scavengers (e.g., TIS, H₂O) (optional, but highly recommended)
Procedure:
-
Dissolve the N-Boc protected substrate in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare the deprotection cocktail (e.g., 25% TFA in DCM, or a 95:2.5:2.5 mixture of TFA:H₂O:TIS).[22]
-
Add the TFA cocktail to the substrate solution and stir at room temperature. The reaction is often rapid, and completion can be observed by the cessation of CO₂ evolution. Monitor by TLC or LC-MS (typically 30 min to 2 hours).[22][23]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
The product is typically obtained as a TFA salt. To obtain the free amine, dissolve the residue in an organic solvent and wash with a saturated aqueous base (e.g., NaHCO₃ or Na₂CO₃), or use a basic ion-exchange resin like Amberlyst A-21.[23][24]
-
Dry the organic layer, filter, and concentrate to yield the deprotected amine.
Protocol 2: Deprotection with Hydrochloric Acid (HCl) This method is a common alternative, often using a solution of HCl in an organic solvent. A 4M solution of HCl in 1,4-dioxane is frequently used.[25][26]
Materials:
-
N-Boc protected substrate (1.0 equiv)
-
4M HCl in 1,4-Dioxane (or HCl in Methanol/Ethyl Acetate)
Procedure:
-
Dissolve the N-Boc protected substrate in a minimal amount of a suitable solvent (e.g., Dioxane, Methanol, or DCM).
-
Add the solution of 4M HCl in dioxane to the substrate.[26]
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS until completion (typically 30 min to 4 hours).[25][27]
-
Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure.
-
The resulting solid can be triturated with a non-polar solvent like diethyl ether, filtered, and dried to afford the pure amine hydrochloride salt.
Orthogonality in Action: A Strategic Overview
The true power of protecting group chemistry is realized through orthogonal strategies, which allow for the selective deprotection of different groups within the same molecule.[9] The Boc group is a key player in this field.
As illustrated, a molecule bearing Fmoc, Boc, and Cbz protecting groups can be selectively manipulated:
-
Base (e.g., Piperidine): Selectively removes the Fmoc group, leaving Boc and Cbz intact.[6][10]
-
Acid (e.g., TFA): Selectively removes the Boc group, leaving Fmoc and Cbz intact.[6][10]
-
Hydrogenolysis (H₂/Pd): Selectively removes the Cbz group, leaving Fmoc and Boc intact.[6][10]
This selectivity is the foundation of modern Solid-Phase Peptide Synthesis (SPPS), where the Boc/Bzl (acid-labile side chain protection) and Fmoc/tBu (base-labile N-alpha, acid-labile side chain) strategies dominate.[9][28]
Applications in Drug Development and Beyond
The Boc protecting group is indispensable in the synthesis of complex organic molecules, with profound applications in the pharmaceutical industry.[3][4][8]
-
Peptide Synthesis: Boc chemistry was foundational to the development of SPPS by Bruce Merrifield.[2] It is crucial for sequentially adding amino acids to build peptide chains, preventing unwanted polymerization.[8][29] This is vital in producing peptide-based drugs like insulin analogs.[3][4]
-
Anticancer and Antibiotic Agents: In the total synthesis of complex natural products and their analogs, such as paclitaxel derivatives or modified penicillins, the Boc group ensures that highly reactive amine functionalities do not interfere with critical bond-forming steps.[3][4]
-
Advanced Intermediates: Boc-protected amines are key building blocks that offer chemists precise control over synthetic routes, influencing reactivity and solubility to facilitate smoother processes.[30] They are foundational for constructing complex heterocyclic systems and introducing specific functional groups in multi-step drug manufacturing.[30]
Troubleshooting and Field-Proven Insights
While robust, Boc chemistry is not without potential pitfalls. Awareness of common side reactions is key to ensuring high-yield, high-purity synthesis.
| Issue | Cause | Solution & Causality |
| Incomplete Protection | Steric hindrance of the amine; Insufficient (Boc)₂O or base. | Increase reaction time/temperature. For hindered amines, use a more reactive Boc-donating reagent or a stronger, non-nucleophilic base like DBU. |
| Alkylation Side Products | Reactive tert-butyl cation alkylates nucleophilic sites (Trp, Met, Cys) during deprotection.[19] | Use Scavengers. This is the most critical preventative measure. A cocktail like TFA/TIS/H₂O (95:2.5:2.5) effectively traps the cation before it can react with the substrate.[18] |
| Incomplete Deprotection | Insufficient acid strength or concentration; Steric hindrance around the Boc group.[19] | Increase TFA concentration (e.g., from 25% to 50% or neat TFA) or reaction time.[19][31] For very resistant groups, switching to 4M HCl in dioxane may be more effective.[18] |
| N-O Boc Transfer | An internal, highly nucleophilic alkoxide attacks the Boc-carbamate, transferring the Boc group from a nitrogen to an oxygen atom.[6] | This intramolecular reaction is driven by proximity and nucleophilicity. The solution is strategic; avoid generating a highly nucleophilic group (like a primary alkoxide) in the presence of a Boc-protected amine if possible. Re-evaluate the protecting group strategy. |
Conclusion
The tert-butyloxycarbonyl protecting group is an indispensable tool in the arsenal of the synthetic chemist.[1] Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[1][8] A thorough understanding of its mechanistic underpinnings, the rationale behind protocol choices, and the strategies to mitigate potential side reactions is essential for its successful application, enabling the efficient and precise synthesis of the complex molecules that drive scientific innovation.
References
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Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]
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Kamaruzzaman, M. et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Available from: [Link]
-
Srinivasan, N., Yurek-George, A., & Ganesan, A. (2005). Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Molecular Diversity, 9, 291–293. Available from: [Link]
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Jinxiang Chemical. (2025). BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Available from: [Link]
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Shaanxi Rebecca Biotech Co., Ltd. (2025). The Critical Role of BOC Protecting Groups in Drug Synthesis. Available from: [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
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Common Organic Chemistry. Boc Deprotection - TFA. Available from: [Link]
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Common Organic Chemistry. Boc Deprotection Mechanism - HCl. Available from: [Link]
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GenScript. Terminology of Antibody Drug for Boc Chemistry. Available from: [Link]
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
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Doubleday, W. W. et al. (2004). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development, 8(4), 603–606. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Power of Boc-Protected Amines in Developing Cutting-Edge Pharmaceuticals. Available from: [Link]
-
Grokipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
Lundt, B. F. et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-68. Available from: [Link]
-
Hartwig, S. et al. (2010). Supporting Information. Polymer Chemistry. Available from: [Link]
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Common Organic Chemistry. Boc Deprotection - HCl. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Guezoui, M. et al. (2013). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry, 3, 1-6. Available from: [Link]
-
ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. Available from: [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O + Base). Available from: [Link]
-
Basel, Y. & Hassner, A. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Available from: [Link]
-
Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages. Available from: [Link]
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Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. Available from: [Link]
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Common Organic Chemistry. Boc Protection Mechanism (Boc2O). Available from: [Link]
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Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Available from: [Link]
-
Albericio, F. et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. Available from: [Link]
-
ResearchGate. (2025). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Available from: [Link]
-
ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Available from: [Link]
-
Deadman, B. J. et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]
-
Bofill, A. et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(44), 40383–40390. Available from: [Link]
-
ResearchGate. (2025). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available from: [Link]
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An In-depth Technical Guide to the Safe Handling of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine (CAS No. 1159825-42-9). As a key intermediate in organic synthesis, particularly in pharmaceutical research, a thorough understanding of its hazard profile is essential for ensuring laboratory safety and procedural integrity. This guide is structured to provide not just protocols, but the scientific rationale behind them, fostering a proactive safety culture.
Compound Identification and Hazard Summary
This compound is a substituted pyrrolidine derivative. The presence of the Boc (tert-butoxycarbonyl) protecting group and the bromophenoxy moiety dictates its reactivity and toxicological profile.
Chemical Identity:
-
IUPAC Name: tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate
-
Appearance: White to Yellow Solid[1]
GHS Hazard Classification:
Based on available supplier safety data, this compound is classified as a hazardous substance. The primary risks are associated with ingestion, skin and eye contact, and inhalation.[1] The "Warning" signal word indicates a moderate level of hazard.[1]
| Hazard Class | Hazard Statement | Reference |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [1] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation. | [1] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335: May cause respiratory irritation. | [1] |
Causality: The brominated aromatic ring and the pyrrolidine structure can interact with biological macromolecules, leading to irritation upon contact. The fine, solid nature of the compound increases the risk of aerosolization, leading to respiratory tract irritation if inhaled.
Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent exposure. The selection of PPE is dictated by the GHS hazard statements and the potential for exposure during specific laboratory procedures.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure is to handle the compound within a certified chemical fume hood.[3] This engineering control minimizes the concentration of airborne particles in the laboratory environment. The causality is simple: by containing the solid at the source, the risk of inhalation is drastically reduced. Ensure the fume hood has adequate airflow and is functioning correctly before beginning any work.
Personal Protective Equipment (PPE) Protocol:
| PPE Category | Minimum Requirement | Rationale for Protection |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields. Chemical splash goggles are recommended.[4][5] | Protects against accidental splashes and airborne particles contacting the eyes, preventing serious irritation as indicated by H319.[1] |
| Hand Protection | Disposable nitrile gloves (ensure they are inspected before use).[5][6] | Forms a barrier to prevent skin contact, mitigating the risk of skin irritation (H315). The use of proper glove removal technique is critical to avoid contaminating the hands.[5] |
| Skin and Body Protection | A standard laboratory coat. Flame-retardant and impervious clothing should be considered for larger quantities.[4] | Protects personal clothing and underlying skin from contamination. |
| Respiratory Protection | Not generally required if handled within a functional chemical fume hood. If a fume hood is unavailable or if significant aerosolization is possible, a NIOSH-approved N95 dust mask or a higher-level respirator should be used.[4] | Prevents inhalation of the solid powder, which can cause respiratory tract irritation (H335).[1] |
Safe Handling and Storage Protocols
Adherence to systematic handling and storage procedures is crucial for maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3] Assemble all necessary equipment and reagents within the chemical fume hood.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood to minimize the risk of inhalation.[3] Use non-sparking tools.[7][8]
-
Procedural Conduct: Keep the container tightly closed when not in use.[3] Avoid any actions that could generate dust.[3]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Decontaminate all surfaces and equipment used.
Storage Protocol:
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] A recommended long-term storage temperature is 2-8°C.[1]
-
Incompatibilities: Keep away from incompatible materials such as strong oxidizing agents, which could initiate a hazardous reaction.[3]
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard warnings.
Emergency Procedures: A Self-Validating System
Rapid and correct response to an accidental exposure or spill is critical. All personnel must be familiar with these procedures before working with the compound.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | Rationale |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][9] | To remove the individual from the source of exposure and provide oxygen if necessary, addressing potential respiratory irritation. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation persists.[3][9] | To physically remove the compound from the skin and reduce the duration of contact, minimizing irritation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[3][9] | To dilute and flush out the irritant, preventing serious eye damage. Prompt medical evaluation is crucial. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][9] | Vomiting may cause further damage. Rinsing the mouth removes residual material, and immediate medical attention is required due to the "Harmful if swallowed" classification. |
Accidental Release Measures (Spill Protocol):
-
Alert and Secure: Immediately alert others in the vicinity. Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Put on the appropriate PPE, including respiratory protection if the spill is outside a fume hood.
-
Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite).[7] Sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the collected waste through a licensed hazardous waste disposal company, following all federal, state, and local regulations.[3]
Workflow Visualizations
Safe Handling Workflow Diagram:
Caption: Workflow for Safely Handling this compound.
Spill Response Workflow:
Caption: Emergency Response Protocol for a Chemical Spill.
Toxicological and Ecological Information
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MATERIAL SAFETY DATA SHEET TS-4 03 00. Martin Senour Paints. [Link]
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1-Boc-3-pyrrolidinol | C9H17NO3 | CID 4416939 - PubChem. PubChem. [Link]
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Safety Data Sheet - Aaron Chemicals. Aaron Chemicals. [Link]
-
N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem. PubChem. [Link]
-
1-Boc-3-aminopyrrolidine | C9H18N2O2 | CID 2756370 - PubChem - NIH. PubChem. [Link]
-
MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine - Capot Chemical. Capot Chemical. [Link]
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An In-depth Technical Guide to the Commercial Sourcing of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine for Research & Development
Introduction: The Strategic Importance of a Core Pyrrolidine Building Block
In the landscape of modern medicinal chemistry and drug discovery, the pyrrolidine scaffold is a cornerstone of molecular design.[1][2][3] Its prevalence in over 20 FDA-approved drugs highlights its role in conferring favorable pharmacokinetic and pharmacodynamic properties.[1] Specifically, 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine (CAS No. 1159825-42-9) has emerged as a critical building block.[4] The Boc-protected amine allows for controlled, sequential reactions, while the bromophenoxy moiety serves as a versatile handle for cross-coupling reactions, enabling the exploration of a vast chemical space.[5][6]
This guide provides researchers, scientists, and drug development professionals with a technical framework for sourcing this vital intermediate. We will delve into the critical quality attributes to consider, present a comparative analysis of commercial suppliers, and outline a robust workflow for supplier qualification to ensure the integrity and reproducibility of your research.
Part 1: Critical Quality Attributes (CQAs) for Synthesis-Grade Building Blocks
Sourcing a chemical intermediate is not merely a procurement task; it is the foundational step of a successful synthetic campaign. The quality of your starting material directly dictates the efficiency of your reactions, the complexity of your purifications, and the reliability of your final data.[7][8][9] For this compound, the following CQAs are paramount.
-
Purity (≥97% by HPLC/NMR): This is the most fundamental specification. A purity level of 97% or higher is the minimum acceptable standard for most applications in discovery chemistry.[10][11] Impurities, such as unreacted starting materials or byproducts from synthesis, can interfere with subsequent reactions, leading to lower yields and the formation of difficult-to-separate side products.[7][12] Always demand a lot-specific Certificate of Analysis (CoA) to verify purity.
-
Identity Confirmation (¹H NMR, ¹³C NMR, MS): The CoA must provide clear evidence confirming the chemical structure. Proton NMR (¹H NMR) should show the characteristic peaks for the Boc group, the pyrrolidine ring, and the disubstituted aromatic ring, with appropriate integrations. Mass Spectrometry (MS) data should confirm the molecular weight.
-
Absence of Critical Impurities: Scrutinize the analytical data for evidence of process-related impurities. For instance, residual starting materials like 3-hydroxypyrrolidine or 1-fluoro-4-bromobenzene could be present. The presence of regioisomers, where the bromophenoxy group is at the 2-position of the pyrrolidine ring, could also complicate subsequent reactions.
-
Physical Form and Solubility: The compound is typically a solid.[13] Understanding its solubility is crucial for reaction setup. Boc-protected amines and ethers generally exhibit good solubility in common organic solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF).[14]
Part 2: Commercial Supplier Landscape Analysis
The market for specialized chemical building blocks like this compound is populated by a range of suppliers, from large catalog companies to smaller, specialized labs. The following table provides a comparative overview based on publicly available data.
| Supplier | Product Number | Stated Purity | Available Quantities | CAS Number |
| Apollo Scientific | PC50178 | Not specified | 100mg - 25g | 1159825-42-9[4] |
| Amadis Chemical | A920881 | 97% | 5g+ | 1159825-42-9[10] |
| Key Organics | KG-1087 | Not specified | Custom inquiry | 1159825-42-9[15] |
| Leyan Reagents | Not specified | 96% | Custom inquiry | 1159825-42-9[16] |
Note: Availability and specifications are subject to change. This table is for illustrative purposes and researchers should always verify details directly with the supplier.
Part 3: A Robust Workflow for Supplier Qualification
To ensure the quality and consistency of your chemical supply chain, a systematic qualification process is essential. Simply relying on the catalog description is insufficient. The following workflow provides a self-validating system to mitigate risks.
Supplier Qualification Workflow Diagram
Caption: A step-by-step workflow for qualifying a chemical supplier.
Detailed Protocol for Supplier Qualification
-
Phase 1: Initial Screening & Documentation Request
-
Identify a shortlist of 2-3 potential suppliers from chemical databases and catalogs.
-
Contact each supplier to request a lot-specific Certificate of Analysis (CoA) for their current batch of this compound. Do not accept a generic or "typical" CoA.
-
Request the Safety Data Sheet (SDS) to understand handling and storage requirements.
-
-
Phase 2: Technical Vetting of Documentation
-
Causality: This is the most critical step. You are not just checking a box for "purity >97%." You are critically evaluating their proof.
-
Action: Scrutinize the ¹H NMR spectrum on the CoA. Does the integration of the aromatic protons match the pyrrolidine and Boc group protons? Are the chemical shifts consistent with the structure? Are there unassigned peaks that could indicate impurities?
-
Action: Review the HPLC or GC trace. Is the main peak sharp and symmetrical? Does the area percentage match the stated purity?
-
If any data is ambiguous or missing, contact the supplier's technical support. Their responsiveness and the quality of their answers are indicative of their overall quality standards.
-
-
Phase 3: Empirical Validation (In-house QC)
-
Causality: Trust, but verify. The final validation is how the compound performs in your hands, in your specific application.
-
Action: Order a small, evaluation quantity (e.g., 1g) from your top candidate supplier.
-
Action: Upon receipt, run your own internal QC. At a minimum, acquire a ¹H NMR and an LC-MS to confirm identity and purity, comparing your results directly against the supplier's CoA.
-
Action: Perform a small-scale test reaction where the compound's reactivity is critical (e.g., a Suzuki or Buchwald-Hartwig coupling). A successful reaction that yields a clean product is the ultimate confirmation of quality.
-
Upon successful validation, you can confidently qualify the supplier and proceed with a larger-scale purchase.
-
Conclusion
The successful synthesis of novel chemical entities relies on a chain of quality that begins with the procurement of starting materials. For a versatile building block like this compound, a rigorous, evidence-based approach to supplier selection is not a bureaucratic hurdle—it is a scientific necessity. By moving beyond catalog specifications and implementing a workflow of documentation analysis and empirical validation, researchers can ensure the integrity of their chemistry, accelerate their discovery programs, and build a foundation of reproducible, high-quality science.
References
-
Apollo Scientific. This compound Product Page.
-
Amadis Chemical. This compound, 1159825-42-9 Product Page.
-
Key Organics. This compound Product Page.
-
Leyan Reagents. This compound Product Page.
-
AK Scientific, Inc. 1-N-Boc-3-(4-Bromo-2-chlorophenoxy)pyrrolidine Product Page.
-
Moravek. The Importance of Purity in Chemistry.
-
Vibrant Pharma Inc. tert-Butyl (S)-3-(4-bromo-2-nitrophenoxy)pyrrolidine-1-carboxylate Product Page.
-
Ningbo Inno Pharmchem Co., Ltd. Ensuring Quality: The Importance of High Purity Pharmaceutical Building Blocks.
-
Chemspace. Tert-butyl 3-[(4-bromophenoxy)methyl]pyrrolidine-1-carboxylate Product Page.
-
Apollo Scientific. Why High-Purity Chemicals Matter in Drug Discovery.
-
Elchemy. The Importance of High-Purity Chemicals in Pharmaceuticals and Their Production in the Chemical Industry.
-
Techmate. The Importance of High-Purity Chemicals in Pharmaceutical Testing.
-
Sigma-Aldrich. N-Boc-pyrrolidine Product Page.
-
Amerigo Scientific. tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate Product Page.
-
Vibrant Pharma Inc. tert-Butyl (R)-3-(4-bromo-2-nitrophenoxy)pyrrolidine-1-carboxylate Product Page.
-
BOC Sciences. Best of Chemicals Supplier.
-
CymitQuimica. tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate Product Page.
-
Benchchem. A Technical Guide to the Enantiomers of 3-(Boc-amino)pyrrolidine: (R) vs. (S).
-
Enamine. Synthesis of unique pyrrolidines for drug discovery.
-
Sigma-Aldrich. 1-Boc-3-bromopyrrolidine Product Page.
-
Oakwood Chemical. 1-N-Boc-3-pyrrolidinone Product Page.
-
BLDpharm. Application of Bicyclic Pyrrolidine in Drug Development.
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of (S)-3-(Boc-Amino)Pyrrolidine in Advanced Organic Synthesis.
-
Benchchem. Solubility Profile of (R)-3-(Boc-amino)pyrrolidine: A Technical Guide.
-
National Institutes of Health (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
-
National Institutes of Health (NIH). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
-
Strem Chemicals. (s)-(-)-N-Boc-3-aminopyrrolidine, min 98%, 100 grams Product Page.
-
Sigma-Aldrich. Technical documents n-boc-pyrrolidine.
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
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- 4. 1159825-42-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
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- 16. 1-N-Boc-3-(4-溴苯氧基)吡咯烷 | 1-N-Boc-3-(4-Bromophenoxy)pyrrolidi | 1159825-42-9 - 乐研试剂 [leyan.com]
Methodological & Application
Application Note: Facile N-Boc Deprotection of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine using Trifluoroacetic Acid
For: Researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and medicinal chemistry.
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the preparation of complex nitrogen-containing molecules, for protecting amine functionalities.[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and, critically, its facile removal under acidic conditions.[2][4] This application note provides a detailed, field-proven protocol for the efficient deprotection of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, a key intermediate in the synthesis of various biologically active compounds.
We will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, provide a step-by-step experimental guide, and discuss crucial aspects of reaction monitoring, work-up, and product isolation. The methodologies described herein are designed to be robust, scalable, and readily implemented in a standard laboratory setting.
Principle and Mechanism
The removal of the Boc group using a strong acid like trifluoroacetic acid (TFA) is an acid-catalyzed elimination reaction.[5] The mechanism proceeds through a well-understood, three-step sequence:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid (TFA).[1] This initial step activates the carbamate for cleavage.
-
Carbocation Formation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[6]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas and the desired free amine.[1] The liberated amine is then protonated by the excess TFA present in the reaction mixture to form its trifluoroacetate salt.
The generation of the tert-butyl cation is a key feature of this reaction. This electrophilic species can potentially lead to side reactions, such as the alkylation of sensitive functional groups.[7][8] While the pyrrolidine core in the target molecule is generally robust, in more complex substrates containing nucleophilic residues (e.g., tryptophan, methionine, or tyrosine), the use of scavengers may be necessary to intercept the tert-butyl cation.[5][7]
Reaction Visualization
The following diagram illustrates the mechanistic pathway of TFA-mediated N-Boc deprotection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Novel Pyrrolidine-Based Matrix Metalloproteinase Inhibitors
Abstract
This application note provides a comprehensive guide for the synthesis and evaluation of novel matrix metalloproteinase (MMP) inhibitors, utilizing a versatile pyrrolidine scaffold. Starting from the commercially available 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, we detail a strategic synthetic route employing a Suzuki-Miyaura cross-coupling reaction to introduce molecular diversity. This guide is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. The protocols cover synthesis, purification, characterization, and in vitro evaluation of the synthesized compounds against target MMPs.
Introduction: The Rationale for Targeting MMPs with Novel Pyrrolidine Scaffolds
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components.[1][2] While essential for physiological processes like tissue remodeling and wound healing, their dysregulation is implicated in numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][3][4] The active site of MMPs contains a conserved zinc ion, which is a primary target for inhibitor design.[1][4][5] Many inhibitors function by chelating this zinc ion, thereby blocking the enzyme's catalytic activity.[4][5]
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds due to its conformational rigidity and ability to present substituents in a well-defined spatial orientation.[6][7] In the context of MMP inhibition, the pyrrolidine core can serve as a central scaffold to position a zinc-binding group (ZBG) and other functionalities that interact with the enzyme's substrate-binding pockets, such as the S1' pocket, which is a key determinant of inhibitor selectivity.[8][9]
This guide focuses on a synthetic strategy starting from this compound. The bromo-functionalization on the phenoxy moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl and heteroaryl substituents. This approach facilitates the exploration of the structure-activity relationship (SAR) to develop potent and selective MMP inhibitors.[10][11]
Strategic Synthesis of a Novel MMP Inhibitor
Our synthetic strategy is centered around a Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming C-C bonds.[12][13][14] This reaction allows for the coupling of the aryl bromide starting material with a diverse range of boronic acids or their esters, enabling the generation of a library of novel compounds for screening.
Overall Synthetic Workflow
The workflow begins with the Suzuki-Miyaura coupling of this compound with a selected arylboronic acid. The resulting coupled product can then be deprotected to yield the final inhibitor, or further modified. Subsequent steps involve purification by column chromatography and comprehensive characterization using NMR and mass spectrometry.
References
- 1. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SensoLyte® Generic MMP Assay Kit Colorimetric - 1 kit [anaspec.com]
- 3. Mechanisms to inhibit matrix metalloproteinase activity: where are we in the development of clinically relevant inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are MMPs inhibitors and how do they work? [synapse.patsnap.com]
- 5. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]
- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Novel Heterocyclic MMP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Suzuki Coupling [organic-chemistry.org]
The Strategic Application of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine in the Synthesis of Novel Central Nervous System Agents
Introduction: The Privileged 3-Aryloxypyrrolidine Scaffold in CNS Drug Discovery
The pyrrolidine ring is a cornerstone in medicinal chemistry, frequently appearing in the structures of numerous FDA-approved drugs.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an ideal scaffold for interacting with biological targets. Within this class, 3-aryloxypyrrolidine derivatives have emerged as a "privileged scaffold," demonstrating significant potential in the development of agents targeting the central nervous system (CNS). This structural motif is particularly prominent in the design of monoamine reuptake inhibitors, which are crucial for treating a range of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).[2]
The strategic introduction of an aryloxy group at the 3-position of the pyrrolidine core provides a valuable vector for modulating pharmacological activity. The nature and substitution pattern of this aromatic ring can profoundly influence a ligand's affinity and selectivity for its target proteins, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[2][3]
This application note provides a comprehensive guide to the synthesis and utilization of 1-N-Boc-3-(4-bromophenoxy)pyrrolidine , a versatile building block for the construction of novel CNS agent candidates. We will detail a robust synthetic protocol for its preparation and showcase its application in the synthesis of potential serotonin reuptake inhibitors and dopamine transporter ligands through established and reliable synthetic transformations.
Synthesis of the Key Building Block: this compound
The synthesis of this compound is most efficiently achieved from the readily available starting material, 1-N-Boc-3-hydroxypyrrolidine, via the Mitsunobu reaction.[4][5][6] This reaction allows for the formation of an ether linkage with inversion of stereochemistry at the carbon bearing the hydroxyl group. The use of 4-bromophenol as the nucleophile introduces the key bromo-functionalized aromatic ring, which serves as a handle for further chemical modifications.
Protocol 1: Synthesis of this compound via Mitsunobu Reaction
This protocol outlines the step-by-step procedure for the synthesis of the title compound. The reaction proceeds with clean inversion of configuration, which is a key advantage of the Mitsunobu reaction for stereospecific synthesis.[4]
Reaction Scheme:
Caption: Mitsunobu reaction for the synthesis of the target building block.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| 1-N-Boc-3-hydroxypyrrolidine | 187.23 | 5.00 g | 26.7 | 1.0 eq |
| 4-Bromophenol | 173.01 | 5.54 g | 32.0 | 1.2 eq |
| Triphenylphosphine (PPh₃) | 262.29 | 8.42 g | 32.1 | 1.2 eq |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 6.4 mL | 32.1 | 1.2 eq |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Ethyl acetate (EtOAc) | - | As needed | - | - |
| Saturated aqueous NaHCO₃ solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
| Silica gel for column chromatography | - | As needed | - | - |
Experimental Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 1-N-Boc-3-hydroxypyrrolidine (5.00 g, 26.7 mmol), 4-bromophenol (5.54 g, 32.0 mmol), and triphenylphosphine (8.42 g, 32.1 mmol).
-
Add anhydrous THF (100 mL) and stir the mixture at room temperature until all solids have dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (6.4 mL, 32.1 mmol) dropwise to the cooled solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc/Hexanes).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as a white solid or a pale yellow oil.
Expected Yield: 70-85%.
Application in the Synthesis of CNS Agents
The 4-bromo-substituent on the phenoxy ring of this compound is a versatile functional handle for introducing further molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a wide range of CNS agent candidates with tailored pharmacological profiles.
Workflow A: Synthesis of a Potential Serotonin Reuptake Inhibitor (SRI)
This workflow demonstrates the elaboration of the building block into a potential SRI through a Suzuki-Miyaura cross-coupling reaction, followed by Boc deprotection. The Suzuki coupling introduces a second aryl ring, a common feature in many SRI pharmacophores.[7][8][9]
Caption: Synthetic workflow for a potential Serotonin Reuptake Inhibitor.
This protocol describes a typical Suzuki-Miyaura coupling to introduce a 4-methoxyphenyl group.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 342.23 | 1.00 g | 2.92 | 1.0 eq |
| 4-Methoxyphenylboronic acid | 151.96 | 0.53 g | 3.50 | 1.2 eq |
| Pd(PPh₃)₄ | 1155.56 | 0.17 g | 0.15 | 0.05 eq |
| K₂CO₃ | 138.21 | 0.81 g | 5.84 | 2.0 eq |
| 1,4-Dioxane | - | 15 mL | - | - |
| Water | - | 5 mL | - | - |
Experimental Procedure:
-
In a round-bottom flask, combine this compound (1.00 g, 2.92 mmol), 4-methoxyphenylboronic acid (0.53 g, 3.50 mmol), and K₂CO₃ (0.81 g, 5.84 mmol).
-
Add 1,4-dioxane (15 mL) and water (5 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.17 g, 0.15 mmol) to the mixture.
-
Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The final step in many synthetic sequences is the removal of the Boc protecting group to unmask the secondary amine.[10][11][12][13]
Materials and Reagents:
| Reagent/Material | Quantity |
| N-Boc protected biaryl ether | 1.0 eq |
| Dichloromethane (DCM) | 10 volumes |
| Trifluoroacetic acid (TFA) | 2-5 volumes |
Experimental Procedure:
-
Dissolve the N-Boc protected biaryl ether in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used as is or neutralized with a base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent to yield the free amine.
Workflow B: Synthesis of a Potential Dopamine Transporter (DAT) Ligand
This workflow illustrates the use of the building block in synthesizing a potential DAT ligand via a Buchwald-Hartwig amination, a powerful method for forming C-N bonds.[14][15][16][17]
Caption: Synthetic workflow for a potential Dopamine Transporter Ligand.
This protocol provides a general procedure for the palladium-catalyzed amination of the bromo-functionalized building block.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometry |
| This compound | 342.23 | 1.00 g | 2.92 | 1.0 eq |
| Piperidine | 85.15 | 0.35 mL | 3.50 | 1.2 eq |
| Pd₂(dba)₃ | 915.72 | 0.053 g | 0.058 | 0.02 eq |
| Xantphos | 578.68 | 0.10 g | 0.17 | 0.06 eq |
| NaOt-Bu | 96.10 | 0.42 g | 4.38 | 1.5 eq |
| Toluene | - | 15 mL | - | - |
Experimental Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.053 g, 0.058 mmol) and Xantphos (0.10 g, 0.17 mmol).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen).
-
Add toluene (10 mL) and stir the mixture at room temperature for 10 minutes.
-
In a separate flask, dissolve this compound (1.00 g, 2.92 mmol) and NaOt-Bu (0.42 g, 4.38 mmol) in toluene (5 mL).
-
Add piperidine (0.35 mL, 3.50 mmol) to the solution of the aryl bromide.
-
Transfer the solution of the aryl bromide, amine, and base to the Schlenk tube containing the catalyst.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until complete consumption of the starting material is observed by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
After filtration and concentration, purify the crude product by flash column chromatography.
The subsequent Boc deprotection can be carried out as described in Protocol 3 .
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel CNS agents. Its straightforward preparation via the Mitsunobu reaction and the presence of a modifiable bromo-substituent allow for the efficient construction of diverse chemical libraries targeting key proteins in the central nervous system, such as SERT and DAT. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this privileged scaffold.
References
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- Organic Chemistry. (2019). Mitsunobu Reaction.
- Alfa Chemistry. (n.d.). Mitsunobu Reaction.
- Wikipedia. (n.d.). Mitsunobu reaction.
- Google Patents. (n.d.). US5135947A - 1-phenyl-3-naphthalenyloxypropanamines and their use as selective serotonin reuptake inhibitors.
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
- MDPI. (2025). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- YouTube. (2018). Williamson Ether Synthesis.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
- BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines.
- DiVA portal. (2017). Synthesis of substituted pyrrolidines.
- National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes.
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
- PubMed. (n.d.). Synthesis and structure-activity relationships of 3-aryloxindoles: a new class of calcium-dependent, large conductance potassium (maxi-K) channel openers with neuroprotective properties.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones.
- ResearchGate. (n.d.). Buchwald-Hartwig aminations on bromoflavones | Download Table.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- BenchChem. (2025). Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol.
- PubMed Central. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
- PubMed. (2018). Synthesis of 3-(3-hydroxyphenyl)pyrrolidine dopamine D3 receptor ligands with extended functionality for probing the secondary binding pocket.
- Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- MDPI. (n.d.). Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands Potentially Useful for Central Nervous System Disorders.
- PubMed Central. (n.d.). Synthesis, Central Nervous System Activity and Structure-Activity Relationships of Novel 1-(1-Alkyl-4-aryl-4,5-dihydro-1H-imidazo)
- YouTube. (2020). Suzuki cross-coupling reaction.
- PubMed Central. (n.d.). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling.
- PubMed Central. (n.d.). Discovery and Development of Monoamine Transporter Ligands.
- PubMed. (2020). Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their in Vitro and in Vivo Neuroprotective Activities.
- PubMed. (1997). Effect of structural modifications in 1-arylpiperazine derivatives on alpha(1) -adrenoreceptor affinity.
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Asymmetric Synthesis of 3-Substituted Pyrrolidine Derivatives: An Application Guide for Researchers
Introduction: The Privileged Pyrrolidine Scaffold in Modern Drug Discovery
The pyrrolidine ring, particularly when substituted at the 3-position, represents a "privileged scaffold" in medicinal chemistry and drug development. Its prevalence in a multitude of FDA-approved drugs and biologically active natural products underscores its importance.[1][2][3] The conformational rigidity of the five-membered ring, combined with the stereochemical information encoded by substituents, allows for precise three-dimensional interactions with biological targets. 3-Aryl pyrrolidines, for instance, are potent ligands for serotonin and dopamine receptors, while other derivatives exhibit activities ranging from antiviral to anticancer.[4][5] The development of robust and stereocontrolled synthetic routes to access these valuable compounds is therefore a critical endeavor for chemists in the pharmaceutical industry and academia. This guide provides an in-depth overview of key asymmetric strategies and a detailed protocol for a powerful synthetic transformation.
Strategic Approaches to Asymmetric 3-Substituted Pyrrolidine Synthesis
The asymmetric construction of 3-substituted pyrrolidines can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern, the required stereochemical outcome, and the availability of starting materials.
1. Catalytic Asymmetric Methods: These are often the most elegant and efficient approaches, utilizing a small amount of a chiral catalyst to induce enantioselectivity.
-
Transition Metal Catalysis:
-
1,3-Dipolar Cycloaddition of Azomethine Ylides: This is one of the most powerful methods for the stereocontrolled synthesis of polysubstituted pyrrolidines.[6][7][8][9] In this reaction, an azomethine ylide, typically generated in situ from an iminoester, undergoes a [3+2] cycloaddition with a dipolarophile (an alkene). The use of chiral ligands in conjunction with metal catalysts (e.g., Cu(I), Ag(I)) allows for high levels of enantio- and diastereocontrol.[7][8][10] This method is highly versatile, enabling the creation of multiple stereocenters in a single step.[10]
-
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): This strategy is effective for introducing a substituent at the 3-position by reacting a nucleophile with an allylic substrate.[11][12] Prochiral nucleophiles can be desymmetrized to set the stereocenter at the 3-position of the pyrrolidine precursor.[11]
-
Palladium-Catalyzed Hydroarylation: This method allows for the direct introduction of aryl groups at the 3-position of a pyrroline precursor, leading to 3-aryl pyrrolidines.[4][5]
-
-
Organocatalysis:
-
Proline and Prolinamide Catalysis: Chiral pyrrolidine-based organocatalysts, particularly derivatives of proline, are highly effective in promoting asymmetric Michael additions of aldehydes or ketones to nitroalkenes or other Michael acceptors.[1][13] The resulting adduct can then be cyclized to form the 3-substituted pyrrolidine ring. The bifunctional nature of many prolinamide catalysts, possessing both a secondary amine for enamine formation and a hydrogen-bond donor, is key to their high efficiency and stereoselectivity.[1]
-
Chiral Phosphoric Acid Catalysis: Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for a variety of asymmetric transformations, including the desymmetrization of oxetanes to generate chiral pyrrolidines.[14][15]
-
2. Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids (e.g., (R)- or (S)-aspartic acid, proline), to construct the pyrrolidine core.[2][16][17] The inherent chirality of the starting material is transferred to the final product, obviating the need for an asymmetric induction step.
3. Substrate and Auxiliary-Controlled Synthesis: In these methods, the stereochemical outcome is directed by a chiral element covalently attached to the substrate.
-
Chiral Auxiliaries: A chiral auxiliary, such as a readily available tert-butylsulfinamide, can be temporarily attached to the substrate to direct the stereoselective formation of the pyrrolidine ring.[14][15] The auxiliary is then cleaved in a subsequent step.
-
Intramolecular Cyclizations: Diastereoselective intramolecular cyclization of an acyclic precursor containing one or more stereocenters can be a powerful method for constructing the pyrrolidine ring with defined stereochemistry.[2]
Visualizing the Synthetic Landscape
The following diagram illustrates the major catalytic pathways to asymmetrically substituted pyrrolidines.
Caption: Major catalytic routes to 3-substituted pyrrolidines.
Featured Protocol: Asymmetric Synthesis of a 3-Substituted Pyrrolidine via Organocatalytic Michael Addition
This protocol details a representative procedure for the synthesis of a highly functionalized, enantioenriched 3-substituted pyrrolidine using a prolinamide-based organocatalyst. The reaction proceeds via an asymmetric Michael addition of an aldehyde to a nitroalkene, followed by reductive cyclization.
Reaction Scheme:
Materials and Equipment:
-
Reactants: Aldehyde (e.g., isobutyraldehyde), Nitroalkene (e.g., β-nitrostyrene)
-
Catalyst: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (commercially available or synthesized)
-
Solvent: Dichloromethane (DCM), anhydrous
-
Additives: Benzoic acid
-
Reducing Agent: Palladium on carbon (Pd/C), 10 wt%
-
Hydrogen Source: Hydrogen gas balloon or Parr hydrogenator
-
Standard laboratory glassware: Round-bottom flasks, magnetic stir bars, syringes, needles
-
Purification: Silica gel for column chromatography
-
Analytical Instruments: NMR spectrometer, HPLC with a chiral stationary phase
Step-by-Step Protocol:
Part A: Asymmetric Michael Addition
-
Catalyst and Reactant Preparation: To a flame-dried, argon-purged 25 mL round-bottom flask, add the chiral prolinamide catalyst (e.g., 0.1 mmol, 10 mol%).
-
Solvent and Additive Addition: Add anhydrous dichloromethane (5.0 mL) via syringe, followed by benzoic acid (0.1 mmol, 10 mol%). Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Aldehyde Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the aldehyde (e.g., isobutyraldehyde, 2.0 mmol, 2.0 equiv) dropwise via syringe.
-
Nitroalkene Addition: Add the nitroalkene (e.g., β-nitrostyrene, 1.0 mmol, 1.0 equiv) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the nitroalkene is consumed (typically 12-24 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be directly used in the next step or purified by flash column chromatography on silica gel.
Part B: Reductive Cyclization
-
Reaction Setup: Dissolve the crude Michael adduct from Part A in methanol (10 mL) in a round-bottom flask.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% by weight relative to the Michael adduct) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask (or use a Parr apparatus) and stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Purification and Analysis: Purify the crude pyrrolidine derivative by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the final product by HPLC analysis using a chiral stationary phase.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 3-substituted pyrrolidines.
Quantitative Data Summary
The following table summarizes typical results for the asymmetric synthesis of 3-substituted pyrrolidines using various catalytic methods.
| Entry | Method | Catalyst/Ligand | Substrate Scope | Yield (%) | ee/dr | Reference |
| 1 | 1,3-Dipolar Cycloaddition | Cu(I)/Fesulphos | HMF-iminoester + N-methylmaleimide | 75 | 95% ee | [8] |
| 2 | 1,3-Dipolar Cycloaddition | Ag(I)/TF-BiphamPhos | Iminoester + Spiro cyclohexadienone lactone | High | High | [10] |
| 3 | Organocatalytic Michael Addition | Cinchonidine derived amino-squaramide | N-Tosyl aminomethyl enone + α-cyano-α,β-unsaturated ketone | High | High | [18] |
| 4 | Organocatalytic Michael Addition | L-Prolinamide | Aldehyde + β,β-disubstituted nitroalkene | Excellent | Excellent | [1] |
| 5 | Pd-catalyzed Allylic Alkylation | Pd(C₂H₅)Cl₂ / Chiral Ligand | 3-Carbalkoxyoxindole | 96-100 | High | [11] |
| 6 | Oxetane Desymmetrization | Chiral Phosphoric Acid | Substituted Oxetane | High | High | [14][15] |
Conclusion and Future Outlook
The asymmetric synthesis of 3-substituted pyrrolidines is a vibrant and rapidly evolving field of research. While powerful methods such as catalytic asymmetric 1,3-dipolar cycloadditions and organocatalytic Michael additions have become mainstays in the synthetic chemist's toolbox, the development of novel strategies continues to push the boundaries of efficiency and stereocontrol.[9] Future directions will likely focus on expanding the substrate scope of existing methods, developing more sustainable and economical catalytic systems, and applying these methodologies to the synthesis of increasingly complex and biologically relevant molecules. The continued innovation in this area will undoubtedly accelerate the discovery and development of new therapeutics based on this privileged heterocyclic scaffold.
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Zhang, R., et al. (2022). Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. Organic Letters, 24(12), 2359–2364. [Link]
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Chiacchio, U., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(17), 3949. [Link]
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Reddy, P., et al. (2017). Organocatalytic asymmetric synthesis of highly substituted pyrrolidines bearing a stereogenic quaternary centre at the 3-position. Organic & Biomolecular Chemistry, 15(3), 563-567. [Link]
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Li, X., et al. (2018). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 9(21), 4846-4851. [Link]
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Carretero, J. C., et al. (2020). Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner. Organic & Biomolecular Chemistry, 18(4), 589-601. [Link]
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Alonso, I., et al. (2015). Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications, 51(39), 8290-8306. [Link]
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Trost, B. M., & Toste, F. D. (2003). Palladium Asymmetric Allylic Alkylation of Prochiral Nucleophiles: Horsfiline. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]
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Procter, D. J., et al. (2018). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 20(17), 5446-5450. [Link]
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Wang, W., et al. (2014). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 12(35), 6935-6938. [Link]
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Utkin, A. Y., et al. (2019). Asymmetric synthesis of 3-prenyl-substituted pyrrolidin-2-ones. Request PDF. [Link]
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Qiu, H., et al. (2023). Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry, 66(14), 9573-9585. [Link]
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Wang, C., et al. (2018). Palladium-catalyzed asymmetric allylic alkylation of 3-aminooxindoles to access chiral homoallylic aminooxindoles. Organic & Biomolecular Chemistry, 16(24), 4479-4482. [Link]
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Thomas, C., et al. (1999). Ex-chiral pool synthesis and pharmacological aspects of 3-pyrrolidinylisoxazoles. Pharmazie, 54(4), 248-250. [Link]
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Spino, C., et al. (2021). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 96, 132431. [Link]
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Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134(11), 4941-4954. [Link]
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Sweeney, J., et al. (2018). Synthesis of 3-aryl pyrrolidines: A highlights. Semantic Scholar. [Link]
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Shishkov, S. V., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 27(19), 6526. [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. iScience, 9, 328-336. [Link]
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Wang, Y., et al. (2019). Catalytic asymmetric synthesis of pyrrolidine derivatives bearing heteroatom-substituted quaternary stereocenters. Organic Chemistry Frontiers, 6(18), 3255-3259. [Link]
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Baussanne, I., et al. (1998). Asymmetric synthesis of 3-substituted pyrrolidones via α-alkylation of a chiral non-racemic γ-lactam. Tetrahedron: Asymmetry, 9(5), 797-804. [Link]
-
Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7545-7550. [Link]
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Kerr, M. A., et al. (2007). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 72(18), 6706-6712. [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-substituted pyrrolidines via palladium-catalysed hydroarylation. ChemRxiv. [Link]
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Sweeney, J. B., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. PubMed. [Link]
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Clarke, C. G., & Sweeney, J. B. (2017). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. [Link]
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Carretero, J. C. Transition Metal-Catalyzed Asymmetric Construction of Heterocyclic Compounds. Universidad Autónoma de Madrid. [Link]
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Karoyan, P., & Guianvarc'h, D. (2010). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 15(11), 7795-7839. [Link]
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Zhang, X., et al. (2023). Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. Chemical Communications, 59(38), 5659-5662. [Link]
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Trost, B. M., & Xu, J. (2005). Palladium-catalyzed asymmetric allylic alkylation of acyclic ketones for synthesis of 2,2-disubsituted pyrrolidine derivatives. Semantic Scholar. [Link]
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Procter, D. J., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Journal of the American Chemical Society, 143(24), 9224-9233. [Link]
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Application Notes and Protocols: Sonogashira Coupling with Aryl Bromides
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of the Sonogashira Coupling
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This powerful transformation, typically catalyzed by a palladium complex with a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3] The reaction is valued for its operational simplicity and tolerance of a wide array of functional groups, often proceeding under mild conditions.[1][4]
While aryl iodides are highly reactive substrates in Sonogashira couplings, their cost and availability can be limiting factors. Aryl bromides, in contrast, offer a more economical and readily accessible alternative. However, the C-Br bond is stronger than the C-I bond, making the oxidative addition of aryl bromides to the palladium(0) catalyst the rate-limiting step and generally requiring more forcing reaction conditions, such as elevated temperatures.[1][5] This application note provides a detailed guide to the reaction conditions, mechanistic considerations, and practical protocols for successfully employing aryl bromides in Sonogashira couplings.
Mechanistic Overview: A Tale of Two Cycles
The mechanism of the Sonogashira coupling is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]
The Palladium Cycle
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide to form a Pd(II) species.[1][6] This is often the most challenging step with less reactive aryl bromides.[5]
-
Transmetalation: The Pd(II) complex then reacts with a copper acetylide intermediate (formed in the copper cycle) in a transmetalation step. This transfers the alkyne group to the palladium center.[1][6]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired arylalkyne product and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
The Copper Cycle
-
Coordination and Deprotonation: The copper(I) co-catalyst coordinates to the terminal alkyne.[2] In the presence of a base, the acidic alkyne proton is removed, forming a copper acetylide intermediate.[2][7]
-
Transmetalation: This copper acetylide is the key species that participates in the transmetalation step with the palladium complex.[7]
The Crucial Role of the Base
The base plays multiple critical roles in the Sonogashira coupling.[8] Primarily, it neutralizes the hydrogen halide (HBr) that is generated during the reaction, driving the equilibrium towards product formation.[7][8] It also facilitates the deprotonation of the terminal alkyne to form the reactive copper acetylide intermediate.[7][8] Common bases include amines like triethylamine and diisopropylamine, as well as inorganic bases such as cesium carbonate.[7][9]
Copper-Free Sonogashira Couplings
A significant side reaction in the traditional Sonogashira coupling is the copper-mediated oxidative homocoupling of the alkyne, known as Glaser coupling.[5][10] To circumvent this, copper-free protocols have been developed. In these systems, the palladium catalyst alone facilitates the coupling, though the precise mechanism can vary.[2][10] These methods often require specific ligands and conditions to achieve high efficiency.[10]
Visualizing the Catalytic Cycle
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Application Note: High-Throughput LC-MS Method for In-Process Monitoring of Reactions Involving 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Introduction: The Imperative for Real-Time Reaction Analysis
In modern pharmaceutical development, the efficiency of synthetic processes is paramount. Intermediates such as 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine are critical chiral building blocks for a variety of pharmacologically active molecules. The ability to monitor the conversion of this starting material to its desired product in real-time is essential for optimizing reaction conditions, maximizing yield, minimizing impurity formation, and ensuring process safety.
Traditional methods like Thin Layer Chromatography (TLC) are often insufficient, providing only qualitative data with limited sensitivity. Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical tool for process analytical technology (PAT), offering rapid, sensitive, and specific quantitative insights directly from the reaction vessel.[1][2][3] This application note provides a detailed, field-proven protocol for monitoring reactions of this compound, leveraging the unique characteristics of the molecule for a robust and self-validating analytical method.
The Analytical Rationale: Leveraging Molecular Signatures
The structure of this compound contains two key features that make it ideally suited for LC-MS analysis:
-
The tert-Butoxycarbonyl (Boc) Group: This protecting group provides sufficient lipophilicity for excellent retention and separation on standard reverse-phase chromatography columns (e.g., C18).[4][5]
-
The Bromophenoxy Moiety: The presence of a bromine atom is a powerful analytical handle. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic M/M+2 isotopic pattern in the mass spectrum, creating an unmistakable signature for any bromine-containing species.[6][7] This allows for the unambiguous identification of the starting material and any bromine-containing intermediates or byproducts, lending inherent trustworthiness to the method.
This protocol will focus on a common synthetic transformation: a Suzuki-Miyaura cross-coupling reaction, where the bromine atom is displaced. This provides a clear analytical endpoint: the disappearance of the bromine isotopic pattern of the starting material and the appearance of the product at a new mass-to-charge ratio (m/z).
Caption: High-level workflow for in-process reaction monitoring using LC-MS.
Detailed Experimental Protocol
This protocol is designed for a standard High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system coupled to a single quadrupole mass spectrometer.
Instrumentation, Reagents, and Consumables
-
LC System: Waters ACQUITY UPLC or equivalent.
-
MS Detector: Waters SQ Detector 2 or equivalent single quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Reagents:
-
Acetonitrile (ACN), LC-MS grade.
-
Water, LC-MS grade.
-
Formic Acid (FA), 99%+.
-
-
Consumables:
-
Autosampler vials with caps.
-
0.22 µm PTFE syringe filters.
-
Sample Preparation: The Key to Reproducibility
The goal of sample preparation is to create a clean, dilute sample that is representative of the reaction mixture and compatible with the LC-MS system.[1]
-
Aliquot Withdrawal: Using a calibrated micropipette, carefully withdraw a small aliquot (e.g., 10 µL) from the actively stirring reaction mixture. Causality: A small, precise volume ensures minimal impact on the reaction's stoichiometry while providing sufficient material for analysis.
-
Quenching & Dilution: Immediately dispense the aliquot into a pre-filled autosampler vial containing 1.0 mL of a 50:50 Acetonitrile/Water mixture. Cap and vortex thoroughly. Causality: This large dilution factor (100-fold) serves two purposes: it effectively quenches the reaction by diluting catalysts and reagents, and it brings the analyte concentration into the linear dynamic range of the MS detector, preventing saturation.
-
Filtration: Draw the diluted sample into a syringe and expel it through a 0.22 µm PTFE syringe filter into a clean autosampler vial. Causality: This step is critical to remove any particulate matter from the reaction (e.g., catalysts, salts) that could otherwise clog the UPLC column or contaminate the MS source, ensuring system longevity and data quality.
-
Analysis: Place the vial in the autosampler for immediate analysis.
LC-MS Method Parameters
The following tables outline the optimized parameters for rapid and effective separation and detection.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value | Rationale |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides high-resolution separation for baseline resolution of key components in a short timeframe. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase for reverse-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase. |
| Gradient Program | ||
| Time (min) | %B | A rapid gradient ensures a short run time suitable for high-throughput process monitoring. |
| 0.0 | 10 | |
| 2.0 | 95 | |
| 2.5 | 95 | |
| 2.6 | 10 | |
| 3.0 | 10 | |
| Flow Rate | 0.6 mL/min | Optimal for a 2.1 mm ID column, balancing speed and separation efficiency. |
| Column Temperature | 40 °C | Reduces viscosity and improves peak shape. |
| Injection Volume | 1.0 µL | A small volume prevents column overloading, especially with a highly sensitive MS detector. |
| UV Detection (Optional) | 254 nm | Useful for detecting aromatic compounds and providing a secondary, complementary data stream. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value | Rationale |
| Ionization Mode | ESI Positive | The pyrrolidine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[4] |
| Capillary Voltage | 3.0 kV | Standard voltage for efficient ionization. |
| Cone Voltage | 30 V | Optimized to promote ion transmission without causing in-source fragmentation. |
| Source Temperature | 150 °C | Ensures efficient desolvation. |
| Desolvation Gas | Nitrogen, 650 L/hr | Facilitates the evaporation of mobile phase droplets. |
| Scan Mode | Full Scan (m/z 100-600) & SIM | Full scan provides a complete picture, while Selected Ion Monitoring (SIM) offers maximum sensitivity for target analytes. |
| SIM Ions | m/z 356.1 & 358.1 | Corresponds to the [M+H]⁺ ions for the ⁷⁹Br and ⁸¹Br isotopes of the starting material. |
| m/z (Product) | Set to the expected [M+H]⁺ of the final product (e.g., m/z 354.2 for a phenyl-coupled product). |
Data Interpretation: From Chromatogram to Conclusion
The power of this method lies in the clarity of the data. By monitoring specific masses, we can directly observe the chemical transformation.
Caption: Visual representation of a reaction and the corresponding mass changes.
Analysis Steps:
-
Examine the Total Ion Chromatogram (TIC): This shows all ions detected over the course of the run. Identify the major peaks corresponding to the starting material and product based on their retention times.
-
Extract Specific Ions (EIC/XIC): This is the most crucial step. Generate chromatograms for only the ions of interest:
-
EIC for m/z 356.1: This will show a peak ONLY if the bromine-containing starting material is present.
-
EIC for m/z 354.2 (example): This will show a peak ONLY if the desired product has been formed.
-
-
Confirm Isotopic Pattern: Click on the peak in the EIC for the starting material and view its mass spectrum. You must observe two peaks of nearly equal height separated by 2 m/z units (at 356.1 and 358.1). This is the definitive confirmation of a singly brominated compound and validates the peak's identity.[7]
-
Quantify Progress: By comparing the peak areas in the EICs over different time points, you can quantitatively track the consumption of the starting material and the formation of the product.
Table 3: Example Reaction Monitoring Data
| Time Point | % Area (Reactant, m/z 356.1) | % Area (Product, m/z 354.2) | Reaction Status |
| t = 0 min | 100% | 0% | Initiated |
| t = 30 min | 45% | 55% | In Progress |
| t = 60 min | 5% | 95% | Near Completion |
| t = 90 min | <1% | >99% | Complete |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Signal for Starting Material | Incorrect ESI polarity; Sample too dilute; Source is dirty. | Verify ESI positive mode. Reduce the dilution factor (e.g., from 1:100 to 1:50). Clean the MS source cone and capillary. |
| Poor Peak Shape (Tailing) | Column degradation; Incompatible sample solvent; pH of mobile phase incorrect. | Replace the column. Ensure the final sample solvent is similar to the initial mobile phase. Confirm 0.1% formic acid is present in both mobile phases to ensure consistent pH. |
| High Background Noise | Contaminated mobile phase or solvent; Carryover from previous injection. | Use fresh, LC-MS grade solvents. Run several blank injections (mobile phase only) to wash the system. Increase the needle wash volume and duration in the autosampler method.[2] |
| M/M+2 Pattern is Incorrect | Co-eluting species; Presence of multiple bromine atoms. | Improve chromatographic separation by adjusting the gradient. Check the mass spectrum for patterns indicative of di-bromination (M, M+2, M+4). |
Conclusion
This LC-MS application note provides a robust, rapid, and highly specific method for monitoring reactions of this compound. By leveraging the unique isotopic signature of bromine, the method contains a self-validating mechanism that ensures confident identification of the starting material. This allows process chemists and drug development professionals to make informed, data-driven decisions in real-time, accelerating development timelines and improving process understanding and control.[1][8]
References
-
Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Waters Corporation. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. PubMed. [Link]
-
LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
-
Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. ResearchGate. [Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online. [Link]
-
Small footprint liquid chromatography-mass spectrometry for pharmaceutical reaction monitoring and automated process analysis. PubMed. [Link]
-
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. ACS Publications. [Link]
-
Recent developments in the use of LCMS in process pharmaceutical chemistry. Royal Society of Chemistry. [Link]
-
Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Waters Corporation. [Link]
-
tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. [Link]
-
Current developments in LC-MS for pharmaceutical analysis. Royal Society of Chemistry. [Link]
-
Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc Pyrrolidine: In Situ React IR Spectroscopic Monitoring, Scope, and Synthetic Applications. ACS Publications. [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. [Link]
Sources
- 1. waters.com [waters.com]
- 2. Small footprint liquid chromatography-mass spectrometry for pharmaceutical reaction monitoring and automated process analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Application Notes and Protocols for the Purification of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine Derivatives by Column Chromatography
Introduction
1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a key intermediate in the synthesis of various pharmacologically active compounds.[1][2][3] The pyrrolidine moiety is a common structural motif in many FDA-approved drugs.[1][3] The purity of this intermediate is paramount to ensure the efficacy and safety of the final drug product. Column chromatography is a widely employed technique for the purification of such derivatives, effectively removing unreacted starting materials, byproducts, and other impurities.[4][5] This guide provides a detailed protocol and in-depth technical insights for the successful purification of this compound derivatives.
The tert-butyloxycarbonyl (Boc) protecting group is extensively used in organic synthesis due to its stability under a wide range of reaction conditions and its straightforward removal under mild acidic conditions.[6] However, its presence can sometimes complicate purification due to the non-polar nature it imparts to the molecule. This note will address the specific challenges associated with the column chromatography of this compound and provide strategies for optimization.
Principle of Separation: Normal-Phase Chromatography
The purification of this compound is typically achieved using normal-phase column chromatography. In this technique, a polar stationary phase, most commonly silica gel, is used in conjunction with a non-polar mobile phase. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase. More polar compounds will have a stronger interaction with the silica gel and will thus elute more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.
The polarity of the target compound is influenced by the pyrrolidine ring, the ether linkage, and the Boc-protecting group. The bromophenyl group adds a degree of non-polarity. The choice of mobile phase is critical to achieving good separation from potential impurities, which may include unreacted starting materials like 3-hydroxypyrrolidine or 4-bromophenol, and byproducts from the reaction.
Pre-Chromatography Steps: Thin-Layer Chromatography (TLC) Analysis
Before proceeding with column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase composition for the separation.[7]
Protocol for TLC Analysis:
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen mobile phase. A common starting solvent system for compounds of this polarity is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Visualization: After the solvent front has moved up the plate, remove the plate and visualize the separated spots. This can be done using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate, anisaldehyde, or ninhydrin for amine-containing impurities.[8]
-
Optimization: The goal is to find a solvent system where the desired product has a retention factor (Rf) of approximately 0.2-0.4. The Rf is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. Adjust the ratio of the polar and non-polar solvents to achieve the desired Rf value. A higher proportion of the polar solvent will increase the Rf values of all components.
Column Chromatography Protocol
This protocol outlines the steps for purifying this compound using a silica gel column.
Materials and Reagents:
-
Crude this compound
-
Silica gel (60-120 or 230-400 mesh)
-
Hexane or Petroleum Ether (non-polar solvent)
-
Ethyl Acetate (polar solvent)
-
Glass chromatography column
-
Collection tubes or flasks
-
TLC plates, chamber, and visualization reagents
Step-by-Step Procedure:
-
Column Packing:
-
Secure the chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase composition.
-
Pour the slurry into the column, allowing the silica to settle into a uniform bed. Ensure there are no air bubbles or cracks in the packed bed.
-
Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
-
Alternatively, for less soluble compounds, a "dry loading" method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent under reduced pressure.
-
Carefully apply the concentrated sample or the dried silica gel with the adsorbed sample to the top of the column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, starting with a less polar composition (e.g., a higher percentage of hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This allows for the separation of compounds with a wider range of polarities.[9]
-
The specific gradient will depend on the TLC analysis results. A typical gradient might start with 5% ethyl acetate in hexane and gradually increase to 20-30% ethyl acetate.
-
-
Fraction Collection:
-
Collect the eluent in a series of fractions (e.g., in test tubes or small flasks).
-
Monitor the separation by periodically analyzing the collected fractions using TLC. Spot each fraction on a TLC plate and develop it in the optimized solvent system.
-
-
Product Isolation:
-
Identify the fractions containing the pure product based on the TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The final product should be a solid or oil.[10]
-
Visualization of the Purification Workflow
Figure 1: A schematic overview of the column chromatography workflow for the purification of this compound derivatives.
Troubleshooting and Optimization
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the solvent system using TLC. A shallower gradient may be required. |
| Overloading the column. | Use a larger column or reduce the amount of crude material. | |
| Irregularly packed column. | Repack the column, ensuring a uniform and compact bed. | |
| Compound Elutes Too Quickly (High Rf) | Mobile phase is too polar. | Decrease the proportion of the polar solvent (e.g., ethyl acetate). |
| Compound Does Not Elute (Low Rf) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent. |
| Band Tailing | Compound is interacting too strongly with the silica. | Add a small amount of a modifier like triethylamine to the mobile phase to suppress interactions with acidic silica sites. |
| Sample is not soluble in the mobile phase. | Load the sample using the dry loading method. |
Characterization of the Purified Product
After purification, it is crucial to confirm the identity and purity of the isolated this compound. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.[11]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.[11]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.[11]
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Silica gel dust can be harmful if inhaled; handle it carefully.
-
The organic solvents used are flammable and should be handled away from ignition sources.
Conclusion
The purification of this compound derivatives by column chromatography is a routine but critical step in many synthetic routes. Careful optimization of the mobile phase using TLC, proper column packing, and methodical fraction analysis are key to achieving high purity. The protocols and troubleshooting guide provided here offer a comprehensive framework for researchers to successfully purify this important class of compounds, ensuring the quality of materials used in further research and drug development.
References
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel peptide derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of Bromophenols in Various Aqueous Samples Using Solid Phase Extraction Followed by HPLC-MS/MS. Retrieved from [Link]
-
National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
MDPI. (2019, November 29). Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. Retrieved from [Link]
-
ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
ResearchGate. (n.d.). Challenges in Catalytic Manufacture of Renewable Pyrrolidinones from Fermentation Derived Succinate. Retrieved from [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, January 26). How To Choose Mobile Phase For Column Chromatography? Retrieved from [Link]
- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.
-
LookChem. (n.d.). (r)-1-boc-3-(4-aminophenoxy)-pyrrolidine cas no.1036488-30-8. Retrieved from [Link]
-
OSTI.GOV. (n.d.). Purification and properties of pyrrole, pyrrolidine, pyridine, and 2-methylpyridine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Labinsights. (2024, April 29). Enhancing Thin Layer Chromatography (TLC) Capabilities with New Derivatization Reagents. Retrieved from [Link]
-
MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzyme-catalyzed kinetic resolution of N-Boc-trans-3-hydroxy-4-phenylpyrrolidine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
Sources
- 1. enamine.net [enamine.net]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]
- 10. This compound,1159825-42-9-Amadis Chemical [amadischem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling reaction, specifically focusing on the challenging substrate, 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine. Our goal is to empower you with the knowledge to overcome common experimental hurdles and achieve high-yield, reproducible results.
Introduction: Understanding the Substrate
This compound presents a unique set of challenges in Suzuki coupling. The presence of an electron-rich phenoxy ether and a potentially coordinating pyrrolidine ring can influence the catalytic cycle. This guide will dissect these challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: I am observing very low to no conversion of my starting material, this compound. What are the primary factors to investigate?
A1: Low conversion in Suzuki couplings often points to issues with the catalyst activation or the stability of your reagents. Here’s a systematic checklist:
-
Inert Atmosphere: The palladium(0) active catalyst is highly sensitive to oxygen. Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen.[1]
-
Reagent Purity: Verify the purity of your aryl bromide, boronic acid/ester, and base. Impurities can poison the catalyst. Boronic acids, in particular, can be prone to degradation.[1]
-
Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands can degrade over time, especially if not stored properly under an inert atmosphere.[1] Consider using a fresh batch of catalyst and ligand.
-
Solvent Quality: Use anhydrous, degassed solvents. Oxygen dissolved in the solvent is a common cause of catalyst deactivation.[1]
Q2: I'm seeing significant formation of a dehalogenated byproduct (1-N-Boc-3-phenoxypyrrolidine). How can I minimize this side reaction?
A2: Dehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction in Suzuki couplings.[2] It can arise from several factors:
-
Base Selection: Strong bases, especially in the presence of trace water or alcohol, can promote dehalogenation. Consider switching to a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or a phosphate base like potassium phosphate (K₃PO₄).[2]
-
Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can promote the desired reductive elimination over dehalogenation.[2]
-
Solvent: Aprotic solvents like dioxane, THF, or toluene are generally preferred to minimize sources of protons that can lead to dehalogenation.[2]
Q3: My reaction is sluggish, and even with extended reaction times, the yield is poor. What can I do to accelerate the reaction?
A3: A sluggish reaction often indicates a slow step in the catalytic cycle, which could be oxidative addition or transmetalation.
-
Increase Temperature: Cautiously increasing the reaction temperature can often overcome activation energy barriers.[2] However, be mindful of potential side reactions that may also accelerate at higher temperatures.
-
More Active Catalyst System: If you are using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst and ligand system. Buchwald's biaryl phosphine ligands are often effective for challenging substrates.[2]
-
Base Strength: The base is critical for activating the boronic acid for transmetalation.[3][4][5] If you are using a weak base, a stronger one might be necessary, but balance this with the risk of dehalogenation as mentioned in Q2.
Q4: I am having difficulty purifying my final product from the reaction mixture. Are there any specific considerations for Boc-protected compounds?
A4: The Boc protecting group is generally stable to the basic conditions of the Suzuki coupling. However, purification can sometimes be challenging.
-
Acid-Base Extraction: If your coupled product is basic, an acid-base extraction can be a powerful purification technique. However, be cautious as the Boc group is acid-labile. A brief wash with a very dilute, weak acid might be possible, but careful pH monitoring is essential.
-
Chromatography: Column chromatography on silica gel is a standard method. The polarity of your eluent system will need to be optimized to achieve good separation.
-
Post-Reaction Deprotection: In some cases, it may be advantageous to deprotect the Boc group in the crude reaction mixture and then purify the resulting free amine.[6][7] This changes the polarity of the molecule, which can simplify purification.
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, cause-and-effect analysis of common issues encountered when coupling this compound.
| Observed Problem | Potential Cause(s) | Suggested Solutions & Scientific Rationale |
| Low Yield (<30%) | 1. Inefficient Oxidative Addition: The C-Br bond of the electron-rich phenoxy ether may be less reactive towards Pd(0).2. Catalyst Inhibition: The nitrogen of the pyrrolidine ring or the ether oxygen could coordinate to the palladium center, inhibiting catalytic activity.[2]3. Protodeboronation: The boronic acid coupling partner may be degrading under the reaction conditions.[1] | 1. Ligand Optimization: Use bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos, XPhos) to promote oxidative addition.[8]2. Use of a Pre-catalyst: Employ a well-defined palladium pre-catalyst that readily forms the active Pd(0) species.[2]3. Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol esters or MIDA boronates to minimize protodeboronation.[1][9] |
| Formation of Homocoupled Byproducts | 1. Presence of Oxygen: Oxygen can lead to the formation of Pd(II) species that promote the homocoupling of boronic acids.[8]2. Slow Transmetalation: If the transfer of the organic group from boron to palladium is slow, it allows time for competing homocoupling reactions. | 1. Rigorous Degassing: Ensure the reaction mixture and vessel are thoroughly purged with an inert gas.[1]2. Choice of Base: The base plays a role in the transmetalation step. Screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can optimize the rate of transmetalation.[10] |
| Inconsistent Results/Poor Reproducibility | 1. Variable Reagent Quality: Inconsistent purity of starting materials, catalyst, ligand, or base.2. Inconsistent Reaction Setup: Variations in degassing technique, stirring rate, or temperature control. | 1. Standardize Reagents: Use reagents from a reliable source and of a consistent purity grade. Freshness of the catalyst and ligand is critical.[1]2. Standard Operating Procedure (SOP): Develop and adhere to a strict SOP for reaction setup, including degassing time, stirring speed, and precise temperature control. |
Experimental Protocols
Standard Protocol (Initial Attempt)
This protocol serves as a baseline for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Sodium Carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Seal the flask with a septum and purge with inert gas for 15 minutes.
-
Add the degassed solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Optimized Protocol for Challenging Substrates
This protocol incorporates modifications to address the specific challenges of the title compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
SPhos (0.05 equiv)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a glovebox or under a positive flow of inert gas, add this compound, the arylboronic acid pinacol ester, potassium phosphate, Pd₂(dba)₃, and SPhos to a flame-dried Schlenk tube.
-
Seal the tube and evacuate and backfill with inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, follow the workup and purification procedure outlined in the standard protocol.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields in the Suzuki coupling.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
- Rossi, R., Bellina, F., & Carpita, A. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synlett, 2004(12), 2047-2062.
- Benchchem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
- Braga, A. A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(25), 9298–9307.
- Lima, C. G. S., Lima, M. F., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6463-6471.
- Amatore, C., Jutand, A., & Le Duc, G. (2011). Kinetic data for the transmetalation/reductive elimination in palladium-catalyzed Suzuki-Miyaura reactions: unexpected triple role of hydroxide ions used as base. Chemistry – A European Journal, 17(8), 2492-2503.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Benchchem. (n.d.). A comparative study of different bases in Suzuki-Miyaura coupling reactions.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Reid, J. P., Sigman, M. S., & Toste, F. D. (2018). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society, 140(35), 10951–10955.
- Sołoducho, J., Olech, K., Świst, A., Zając, D., & Cabaj, J. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science, 3(3A), 19-32.
- Benchchem. (n.d.). An In-depth Technical Guide to Boc Protecting Group Chemistry for Researchers, Scientists, and Drug Development Professionals.
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Reddit. (2014). Removal of Boc protecting group as workup? Retrieved from [Link]
- Kumar, A., Akula, M., & Tummalapalli, M. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Organic Chemistry, 2(2), 154-157.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. benchchem.com [benchchem.com]
Preventing debromination in cross-coupling reactions
Topic: Preventing Debromination in Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing undesired debromination during cross-coupling reactions. Unwanted C-Br bond cleavage, often termed hydrodebromination or protodebromination, is a common side reaction that leads to reduced yields of the desired coupled products and the formation of difficult-to-separate byproducts. This guide offers detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you mitigate this challenge in your synthetic endeavors.
Troubleshooting Guide: Common Debromination Scenarios
This section addresses specific experimental issues where debromination is a prevalent side reaction.
Issue 1: Significant Debromination Observed in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille, Sonogashira)
Symptoms:
-
Formation of a significant amount of the arene or heteroarene corresponding to the debrominated starting material.
-
Low yields of the desired cross-coupled product.
-
Complex product mixtures that are difficult to purify.
Root Causes and Solutions:
Debromination in palladium-catalyzed coupling reactions typically arises from the formation of a palladium-hydride (Pd-H) species, which then participates in a competing catalytic cycle. The source of the hydride can be the base, solvent, or impurities.[1][2]
Systematic Workflow for Troubleshooting Debromination
Below is a systematic workflow to diagnose and resolve issues with debromination.
Caption: A systematic workflow for troubleshooting debromination.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of debromination in cross-coupling reactions?
A1: The most common pathway for debromination, also known as hydrodehalogenation, involves the formation of a palladium-hydride (Pd-H) species.[2] This can occur through various routes, such as the reaction of the palladium catalyst with the base, solvent (especially alcohols), or trace water impurities.[1][3] Once formed, the Pd-H species can undergo oxidative addition to the aryl bromide, followed by reductive elimination to yield the debrominated arene and regenerate the palladium catalyst, which can re-enter the undesired catalytic cycle.[4]
Sources
Technical Support Center: Improving Stereoselectivity in Pyrrolidine Functionalization
Welcome to the technical support center for the stereoselective functionalization of pyrrolidines. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing stereochemically defined pyrrolidine scaffolds. The pyrrolidine ring is a privileged structure in a vast array of pharmaceuticals and natural products, making control over its stereochemistry a critical aspect of modern organic synthesis.[1][2]
This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered questions. Our goal is to empower you with the mechanistic understanding and practical knowledge needed to overcome common hurdles in your synthetic endeavors.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in the α-Alkylation of N-Acyl Pyrrolidines
Question: "I am performing an α-alkylation on an N-Boc protected pyrrolidine using LDA as a base followed by the addition of an alkyl halide. My crude NMR is showing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?"
Root Cause Analysis & Solution:
This is a classic challenge in pyrrolidine chemistry. The stereochemical outcome of the α-alkylation of N-acyl pyrrolidines is highly dependent on the geometry of the intermediate enolate and the trajectory of the incoming electrophile.
-
The Role of the N-Acyl Group: The N-acyl group (like Boc) is crucial for activating the α-protons for deprotonation. However, its conformational flexibility can lead to the formation of both E- and Z-enolates, which can then be alkylated from either the si- or re-face, resulting in a mixture of diastereomers.
-
Influence of the Base and Solvent: The choice of base and solvent system is critical. Lithium diisopropylamide (LDA) is a strong, hindered base that can effectively deprotonate the α-position. However, in standard ethereal solvents like THF, the lithium cation's coordination to the enolate and the solvent can be suboptimal for high diastereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor diastereoselectivity.
Actionable Recommendations:
-
Incorporate a Lewis Basic Additive: The addition of a coordinating agent like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can sequester the lithium cation, leading to a more defined enolate geometry and improved facial selectivity.
-
Solvent and Temperature Optimization: Lowering the reaction temperature (e.g., from -78 °C to -100 °C) can enhance selectivity by favoring the thermodynamically more stable transition state. Experimenting with different ethereal solvents or even non-polar solvents in combination with additives can also be beneficial.
-
Harness the Power of Chiral Auxiliaries: For robust and predictable stereocontrol, consider replacing the N-Boc group with a chiral auxiliary. Evans' oxazolidinones or pseudoephedrine-based auxiliaries are excellent choices that create a highly biased steric environment, directing the electrophile to a single face of the enolate.[3][4] While this adds steps for auxiliary attachment and removal, the gains in stereoselectivity are often substantial.
-
Alternative Deprotonation Strategies: In some cases, enantioselective deprotonation using a chiral base, such as a complex of s-BuLi and (-)-sparteine, followed by transmetalation can provide excellent enantioselectivity in the subsequent coupling.[5][6][7]
Data Presentation: Impact of Chiral Auxiliaries
| N-Protecting Group/Auxiliary | Diastereomeric Ratio (d.r.) | Reference |
| N-Boc | ~1:1 to 3:1 | General Observation |
| Evans' Oxazolidinone | >95:5 | [4] |
| Pseudoephedrine Amide | >90:10 | [8] |
Issue 2: Low Enantioselectivity in Organocatalyzed Michael Additions
Question: "I'm using a proline-derived organocatalyst for the Michael addition of an aldehyde to a nitroalkene to form a substituted pyrrolidine precursor. My enantiomeric excess (ee) is only around 60%. What factors should I investigate?"
Root Cause Analysis & Solution:
Organocatalyzed reactions are highly sensitive to subtle changes in reaction conditions.[9] Low enantioselectivity often points to a poorly organized transition state or competing uncatalyzed background reactions.
-
Catalyst Structure and Loading: The steric and electronic properties of the organocatalyst are paramount.[2][9] The classic Hayashi-Jørgensen diarylprolinol silyl ether catalysts, for instance, create a well-defined chiral pocket for the enamine intermediate and the incoming electrophile.[9] Insufficient catalyst loading can lead to a significant background reaction, eroding the enantioselectivity.
-
Solvent Effects: The solvent plays a crucial role in the stability and reactivity of the charged intermediates and transition states. Aprotic, non-polar solvents often provide the best results by minimizing unwanted hydrogen bonding interactions that can disrupt the catalyst-substrate complex.
-
Additives: The presence of water or other protic impurities can interfere with the catalytic cycle. Conversely, in some cases, the addition of a weak acid or base co-catalyst can enhance both the rate and the stereoselectivity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low enantioselectivity.
Actionable Recommendations:
-
Rigorous Control of Reaction Conditions: Ensure all reagents and solvents are scrupulously dried. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Systematic Screening: Conduct a systematic screen of solvents (e.g., toluene, dichloromethane, chloroform, and THF) and catalyst loading (typically 5-20 mol%).[10]
-
Temperature Variation: Lowering the reaction temperature is a common strategy to improve enantioselectivity.[10]
-
Catalyst Modification: If optimization of conditions is insufficient, consider using a different proline-based catalyst with modified steric or electronic properties. For example, changing the aryl groups on a Hayashi-Jørgensen catalyst can have a profound impact on the stereochemical outcome.[9]
Data Presentation: Effect of Reaction Parameters on Enantioselectivity
| Parameter | Condition A | ee (%) | Condition B | ee (%) | Reference |
| Solvent | Toluene | 90 | Methanol | 20 | [10] |
| Temperature | -20 °C | 95 | Room Temp | 75 | [10] |
| Catalyst | Diarylprolinol Silyl Ether | 92 | Proline | 65 | [9][11] |
Frequently Asked Questions (FAQs)
Q1: How do I accurately determine the diastereomeric or enantiomeric ratio of my functionalized pyrrolidine?
A1: The most reliable methods for determining stereochemical purity are chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). For diastereomers, standard ¹H NMR spectroscopy can often be used to integrate the signals of diastereotopic protons.[12][13][14] For complex mixtures, 2D NMR techniques like NOESY can help elucidate the relative stereochemistry.[14]
Q2: I am attempting a metal-catalyzed C-H functionalization on a pyrrolidine ring, but I am getting a mixture of regioisomers. How can I improve the regioselectivity?
A2: Regiocontrol in C-H functionalization is a significant challenge.[15] The inherent reactivity of the C-H bonds (e.g., C2/C5 vs. C3/C4) can be similar. Strategies to improve regioselectivity include:
-
Directing Groups: The use of a directing group on the nitrogen atom can position the metal catalyst in proximity to a specific C-H bond, favoring its activation over others.[5]
-
Ligand Modification: The steric and electronic properties of the ligands on the metal catalyst can be tuned to favor approach to a less sterically hindered C-H bond.
-
Substrate Control: Introducing steric bulk elsewhere on the pyrrolidine ring can disfavor functionalization at adjacent positions.
Q3: What are the best practices for setting up a stereoselective reaction to ensure reproducibility?
A3: Reproducibility is key in stereoselective synthesis. Always:
-
Use freshly purified and dried reagents and solvents.
-
Accurately weigh all components, especially the catalyst.
-
Maintain a consistent temperature using a cryostat or a well-insulated cooling bath.
-
Ensure efficient stirring to maintain a homogeneous reaction mixture.
-
Perform reactions under a rigorously inert atmosphere.
-
Document every detail of the experimental setup and procedure.
Experimental Protocols
Protocol 1: Diastereoselective α-Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol is a representative example and may require optimization for specific substrates and electrophiles.
-
Acylation: In a flame-dried round-bottom flask under argon, dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF (0.2 M). Cool the solution to 0 °C and add n-butyllithium (1.05 equiv, 1.6 M in hexanes) dropwise. After 15 minutes, add the desired acyl chloride (1.1 equiv) and allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. Purify the N-acyl oxazolidinone by flash column chromatography.
-
Enolate Formation and Alkylation: Dissolve the N-acyl oxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) in a flame-dried flask under argon. Cool to -78 °C. Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.2 equiv, 1.0 M in THF) dropwise and stir for 30 minutes. Add the alkyl halide (1.5 equiv) and continue stirring at -78 °C for 4 hours.
-
Work-up and Analysis: Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature. Extract with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis. Purify by flash column chromatography.
-
Auxiliary Cleavage: The auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂ to give the carboxylic acid, or LiBH₄ to give the alcohol) to yield the desired chiral product.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidines as Chiral Auxiliaries (2019) | Wolfgang Maison | 4 Citations [scispace.com]
- 4. N-acyl \'Quat\' pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis | Department of Chemistry [chem.ox.ac.uk]
- 5. Enantioselective amine α-functionalization via palladium catalyzed C–H arylation of thioamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acyl ‘Quat’ pyrrolidinone auxiliary as a chiral amide equivalent via direct aminolysis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 1H NMR spectroscopic studies of the conformational isomers of pyrrolidinofullerenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Brominated Organic Compounds
Welcome to the Technical Support Center for the purification of brominated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the purification of these valuable molecules. Brominated compounds are pivotal in various fields, but their unique chemical properties can present significant hurdles in achieving high purity. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you with the knowledge to overcome these challenges effectively.
Troubleshooting Guide: Navigating Common Purification Issues
This section addresses specific problems you may encounter during the purification of brominated organic compounds, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My brominated compound appears to be degrading on the silica gel column during flash chromatography. I'm observing streaking on the TLC plate and recovering low yields of a discolored product.
Answer:
This is a frequent and frustrating issue when purifying brominated compounds. The root cause often lies in the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive brominated molecules, particularly those with benzylic or allylic bromides, or electron-rich aromatic rings.[1][2] The appearance of a yellow or reddish-brown color can sometimes indicate the formation of elemental bromine (Br₂) from the decomposition of the compound.[1]
Causality and Solution Workflow:
dot digraph "Silica_Degradation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];
subgraph "cluster_Problem" { label="Problem Identification"; style="rounded"; color="#EA4335"; Problem [label="{ Problem | Compound degrades on silica gel.\l- Streaking on TLC\l- Low yield\l- Discoloration\l}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_Cause" { label="Underlying Cause"; style="rounded"; color="#FBBC05"; Cause [label="{ Cause | Acidity of silica gel catalyzes decomposition.\l- Especially for sensitive bromides (benzylic, allylic).\l- Formation of Br₂ can cause discoloration.\l}"]; }
subgraph "cluster_Solutions" { label="Troubleshooting Solutions"; style="rounded"; color="#34A853"; Deactivate [label="{ Deactivate Silica Gel | Neutralize acidic sites.\l- Flush column with a triethylamine/hexane solution.\l}"]; Alternative [label="{ Use Alternative Stationary Phase | Less acidic options.\l- Alumina (basic or neutral)\l- Florisil®\l}"]; ReversePhase [label="{ Switch to Reverse-Phase | Different separation mechanism.\l- C18-functionalized silica.\l}"]; }
Problem:f1 -> Cause:f0 [label="Leads to"]; Cause:f1 -> Deactivate:f0 [label="Solution 1"]; Cause:f1 -> Alternative:f0 [label="Solution 2"]; Cause:f1 -> ReversePhase:f0 [label="Solution 3"]; } dot Caption: Troubleshooting workflow for compound degradation on silica gel.
Detailed Protocols:
-
Protocol for Deactivating Silica Gel:
-
Prepare a solution of 1-2% triethylamine in your starting chromatography eluent (e.g., hexane or ethyl acetate/hexane mixture).
-
Pack your silica gel column as usual.
-
Flush the packed column with several column volumes of the triethylamine-containing solvent until the eluent is basic (test with pH paper).
-
Equilibrate the column with your starting eluent (without triethylamine).
-
Load your sample and proceed with the purification. The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing decomposition of your acid-sensitive compound.[2]
-
-
Switching to an Alternative Stationary Phase:
-
Alumina: Available in basic, neutral, and acidic forms. For many brominated compounds, neutral or basic alumina is a good alternative to silica gel. Perform TLC on alumina plates to determine the appropriate solvent system.
-
Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel and can be effective for the purification of certain brominated compounds.
-
Question 2: I'm struggling to remove a persistent, closely-eluting impurity from my brominated product by flash chromatography.
Answer:
Co-elution of impurities is a common challenge, especially with structurally similar byproducts such as isomers or over-brominated species.[3] Achieving baseline separation may require optimizing your chromatographic conditions or switching to a more powerful purification technique.
Troubleshooting Decision Tree:
dot digraph "Coelution_Troubleshooting" { graph [nodesep=0.3, ranksep=0.5]; node [shape=record, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowsize=0.7, color="#5F6368"];
Start [label="Impurity Co-elution", shape=ellipse, style=filled, fillcolor="#FBBC05"]; OptimizeFlash [label="Optimize Flash Chromatography", shape=box]; ChangeSolvent [label="Change Solvent System?\l- Alter polarity and selectivity.\l- e.g., DCM/MeOH, Toluene/EtOAc\l", shape=record]; Gradient [label="Optimize Gradient?\l- Slower, shallower gradient for better resolution.\l", shape=record]; HPLC [label="Switch to Preparative HPLC?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recrystallize [label="Attempt Recrystallization?", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Pure Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Failure [label="Impurity Persists", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> OptimizeFlash; OptimizeFlash -> ChangeSolvent [label="Step 1"]; OptimizeFlash -> Gradient [label="Step 2"]; Gradient -> HPLC [label="If unsuccessful"]; HPLC -> Recrystallize [label="If HPLC not feasible"]; Recrystallize -> Success; Recrystallize -> Failure; HPLC -> Success; HPLC -> Failure; } dot Caption: Decision tree for resolving co-eluting impurities.
In-depth Explanation:
-
Solvent System Optimization: The "like dissolves like" principle is key. If you are using a standard hexane/ethyl acetate system, consider switching to a solvent system with different properties. For example, dichloromethane or toluene as the non-polar component can alter the interactions between your compound, the impurity, and the stationary phase, potentially improving separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers significantly higher resolving power than flash chromatography due to smaller particle sizes of the stationary phase.[4][5] Both normal-phase and reverse-phase HPLC can be employed for the purification of brominated compounds.[6][7][8][9]
-
Recrystallization: If your brominated compound is a solid, recrystallization can be a highly effective and scalable purification method.[10][11] The key is to find a solvent or solvent system in which your compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurity remains in solution.[10]
Question 3: My solid brominated product is an oil that won't crystallize, or it forms a very fine powder that is difficult to handle and filter.
Answer:
Inducing crystallization can sometimes be more of an art than a science.[10] Several factors can inhibit crystallization, including the presence of impurities that disrupt the crystal lattice formation, or the inherent properties of the molecule itself.
Troubleshooting Crystallization Issues:
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. | Add a small amount of a co-solvent in which the compound is less soluble. Use a lower-boiling point solvent. Dilute the solution slightly before cooling. |
| No Crystals Form | The solution is not supersaturated. The compound is too soluble in the chosen solvent. | Slowly evaporate the solvent. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of the pure compound. Cool the solution to a lower temperature (ice bath or freezer). |
| Fine Powder Formation | The solution cooled too quickly, leading to rapid precipitation instead of slow crystal growth. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulate the flask to slow the cooling rate. |
Protocol for a Solvent-Antisolvent Recrystallization:
-
Dissolve your oily or impure solid in a minimal amount of a "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (an antisolvent) in which your compound is insoluble, dropwise, until the solution becomes slightly cloudy (turbid).
-
Add a drop or two of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to stand undisturbed. Crystals should form as the solvent environment slowly reaches the point of insolubility for your compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in brominated organic compounds?
A1: Impurities can arise from starting materials, side reactions, or degradation.[12] Common impurities include:
-
Unreacted starting materials.
-
Over-brominated or under-brominated species: For example, dibromo- or tribromo- adducts when monobromination is desired.[3]
-
Isomeric products: Bromination at different positions on an aromatic ring.
-
Residual elemental bromine (Br₂): Often indicated by a yellow or brown color, which can be removed by quenching with a reducing agent like sodium thiosulfate or sodium bisulfite.[13]
-
Halogenated hydrocarbons: Such as bromoform or carbon tetrachloride, which may be present in the brominating agent.[14]
Q2: How can I determine the purity of my final brominated compound?
A2: A combination of analytical techniques is often necessary for a comprehensive purity assessment.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural information and can reveal the presence of impurities if their signals are distinct from the main compound.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying the purity of a sample by separating it from impurities and measuring the relative peak areas.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable brominated compounds.[6][7]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for a solid compound. Impurities tend to broaden and depress the melting point.[15]
Q3: Are there any "greener" or safer alternatives to using liquid bromine for bromination reactions that might simplify purification?
A3: Yes, due to the hazardous nature of elemental bromine, several safer and more selective brominating agents have been developed. Using these can often lead to cleaner reactions and simpler purifications.[16]
-
N-Bromosuccinimide (NBS): A crystalline solid that is easier and safer to handle than liquid bromine. It is a versatile reagent for allylic, benzylic, and aromatic brominations.[10]
-
In situ generation of Br₂: Using a mixture of an oxidizing agent (like an oxone) and a bromide salt (like potassium bromide) can generate bromine in the reaction mixture as it is consumed, minimizing the presence of excess free bromine.[17][18]
-
Flow Chemistry: Performing brominations in a continuous flow reactor can enhance safety and control over reaction conditions, often leading to higher selectivity and purity of the crude product.[17]
Q4: Can I use reverse-phase chromatography for purifying brominated compounds?
A4: Absolutely. Reverse-phase chromatography is a powerful tool, especially for more polar brominated compounds or when normal-phase chromatography fails to provide adequate separation. The stationary phase is non-polar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. This technique separates compounds based on their hydrophobicity.
References
- US3314762A - Bromine purification process - Google P
-
recrystallization & purification of N-bromosuccinimide - YouTube. [Link]
-
Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed. [Link]
-
Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC - NIH. [Link]
-
Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks - MDPI. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. [Link]
-
AskChem: Do primary bromides decompose on silica? : r/chemistry - Reddit. [Link]
-
(PDF) Oxidative Debromination and Degradation of Tetrabromo-bisphenol A by a Functionalized Silica-Supported Iron(III)-tetrakis(p-sulfonatophenyl)porphyrin Catalyst - ResearchGate. [Link]
- US3578706A - Removal of bromine-containing impurities from aqueous acetic acid - Google P
-
p-bromoacetanilide after 1 recrystallisation. The compound was prepared by using a novel brominating agent , much more greener way by avoiding the toxicity of using liquid bromine directly. I used a mixture of Ceric ammonium nitrate and Potassium bromide. The prep link is in the comments section : r/OrganicChemistry - Reddit. [Link]
-
Advances in Bromine Speciation by HPLC/ICP-MS | S4Science. [Link]
-
Recrystallization1. [Link]
-
Advances in Bromine Speciation in Drinking Water by HPLC/ICP-MS - S4Science. [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. [Link]
-
Flash Chromatography Systems - Teledyne Labs. [Link]
-
Top 5 Methods of Assessing Chemical Purity - Moravek, Inc. [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient - IOSR Journal. [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. [Link]
-
Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water - MDPI. [Link]
- US3145084A - Purification of liquid bromine contaminated with organic impurities - Google P
-
Sustainable bromination of organic compounds: A critical review - ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. Flash Chromatography Systems | Teledyne LABS [teledynelabs.com]
- 5. iosrjournals.org [iosrjournals.org]
- 6. Recent developments in the analysis of brominated flame retardants and brominated natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. s4science.at [s4science.at]
- 9. s4science.at [s4science.at]
- 10. youtube.com [youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. moravek.com [moravek.com]
- 16. researchgate.net [researchgate.net]
- 17. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 18. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine Derivatives
Welcome to the technical support center for the synthesis and scale-up of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, making the efficient synthesis of its derivatives a critical aspect of pharmaceutical development.[1] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to ensure the successful and scalable synthesis of your target molecules.
I. General Synthetic Strategies & Key Considerations
The synthesis of this compound derivatives typically involves the formation of an ether linkage between a protected 3-hydroxypyrrolidine and 4-bromophenol. The two most common and effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these methods often depends on the specific stereochemistry required, the scale of the reaction, and the overall synthetic strategy.
A. Synthetic Routes Overview
A general overview of the synthetic approaches is presented below. The initial step common to both pathways is the Boc protection of 3-hydroxypyrrolidine.
Caption: General synthetic pathways to this compound.
II. Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Part 1: Boc Protection of 3-Hydroxypyrrolidine
The tert-butoxycarbonyl (Boc) group is a crucial protecting group for the pyrrolidine nitrogen, preventing unwanted side reactions.[2]
Q1: I am observing low yields during the Boc protection of 3-hydroxypyrrolidine. What are the likely causes and how can I improve the yield?
A1: Low yields in this step are commonly due to incomplete reaction, side reactions, or issues during work-up.[3] Here are several factors to consider for optimization:
-
Incomplete Reaction:
-
Reagent Stoichiometry: Ensure a slight excess of di-tert-butyl dicarbonate ((Boc)₂O), typically 1.1-1.2 equivalents, is used.[4]
-
Reaction Time: The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.[3] For some substrates, allowing the reaction to proceed overnight at room temperature can ensure completion.[2]
-
-
Reaction Conditions:
-
Base Selection: The choice of base is critical. For free amines, a non-nucleophilic organic base like triethylamine is often sufficient. If starting from an amine salt, an inorganic base like sodium bicarbonate in a biphasic system (e.g., water/ethyl acetate) is effective.[2][5]
-
Solvent: A variety of solvents can be used, including methanol, dichloromethane (DCM), and tetrahydrofuran (THF).[5][6][7] The solubility of the starting material should guide the solvent choice.
-
-
Work-up Issues:
-
Product Polarity: The product, 1-N-Boc-3-hydroxypyrrolidine, has some water solubility. During aqueous work-up, it can be partially lost to the aqueous layer.[3] To minimize this, saturate the aqueous layer with sodium chloride (brine) before extraction and perform multiple extractions with a suitable organic solvent like ethyl acetate or chloroform.[2][6]
-
Q2: I am seeing an unexpected side product in my reaction mixture. What could it be?
A2: A common side product is the formation of the di-protected species, where the hydroxyl group also reacts with (Boc)₂O. To minimize this, control the stoichiometry of (Boc)₂O carefully and consider running the reaction at a lower temperature to improve selectivity.[4]
| Parameter | Recommendation for High Yield | Common Pitfall |
| (Boc)₂O Equivalents | 1.1 - 1.2 | > 1.5 equivalents can lead to side products. |
| Base | Sufficient excess to neutralize any acid | Insufficient base can stall the reaction. |
| Reaction Monitoring | TLC until starting material is consumed | Premature work-up leads to low conversion. |
| Work-up | Multiple extractions with brine wash | Single extraction can result in product loss. |
Part 2: Williamson Ether Synthesis Route
This classical method involves the activation of the hydroxyl group of 1-N-Boc-3-hydroxypyrrolidine, followed by nucleophilic substitution with the phenoxide of 4-bromophenol.
Q3: My Williamson ether synthesis is giving a low yield of the desired product. What are the critical steps to troubleshoot?
A3: The Williamson ether synthesis for this system is a two-step process, and issues can arise in either the activation or the substitution step.
-
Step 1: Activation of the Hydroxyl Group (e.g., Mesylation or Tosylation)
-
Moisture Sensitivity: Reagents like mesyl chloride (MsCl) and tosyl chloride (TsCl) are sensitive to moisture. Ensure anhydrous conditions are maintained.[3]
-
Steric Hindrance: The bulky Boc group can sterically hinder the approach of the sulfonyl chloride. Using a less hindered base like triethylamine or pyridine and allowing for sufficient reaction time is important.[3]
-
Side Reactions (Elimination): Formation of an alkene via elimination can compete with the desired substitution. Running the reaction at low temperatures (e.g., 0 °C) can minimize this side reaction.[3]
-
-
Step 2: Nucleophilic Substitution with 4-Bromophenoxide
-
Base Strength: A strong enough base is required to fully deprotonate the 4-bromophenol to form the more nucleophilic phenoxide. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are commonly used.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal for this SN2 reaction.
-
Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.
-
Caption: Troubleshooting decision tree for the Williamson ether synthesis.
Part 3: Mitsunobu Reaction Route
The Mitsunobu reaction is a powerful method for forming the desired ether bond, often with inversion of stereochemistry at the alcohol carbon.[8][9][10] This is particularly useful when a specific enantiomer is required.
Q4: I am having trouble with my Mitsunobu reaction. The reaction is not going to completion, and purification is difficult. What should I consider?
A4: The Mitsunobu reaction is known for its sensitivity to reaction conditions and the challenge of removing byproducts.[11]
-
Reaction Conditions:
-
Reagent Addition Order: The order of addition of reagents can significantly impact the reaction outcome.[8] A common and effective method is to pre-mix the alcohol (1-N-Boc-3-hydroxypyrrolidine) and the phenol (4-bromophenol) in a suitable solvent (e.g., THF), and then add the phosphine (e.g., triphenylphosphine, PPh₃). The azodicarboxylate (e.g., DEAD or DIAD) is then added dropwise at a low temperature (e.g., 0 °C).
-
Acidity of Nucleophile: The nucleophile (phenol in this case) should be sufficiently acidic (pKa < 13) for the reaction to proceed efficiently.[11] 4-bromophenol is a suitable substrate.
-
Solvent: Anhydrous THF or DCM are common solvents for the Mitsunobu reaction.
-
-
Purification Challenges:
-
Byproducts: The reaction generates triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate (e.g., diethyl hydrazodicarboxylate), which can be difficult to separate from the desired product by standard column chromatography.[11]
-
Purification Strategies:
-
Crystallization: If the product is a solid, crystallization can be an effective method to remove the byproducts.
-
Modified Reagents: Using polymer-supported triphenylphosphine or phosphines with basic or acidic handles can facilitate the removal of the phosphine oxide byproduct through filtration or acid/base extraction.[11]
-
Column Chromatography: Careful selection of the eluent system for column chromatography is crucial. A gradient elution may be necessary to achieve good separation.
-
-
Q5: Is there an alternative to the traditional Williamson ether or Mitsunobu reactions for forming the C-O bond?
A5: Yes, a palladium-catalyzed Buchwald-Hartwig C-O coupling reaction can be an effective alternative.[12] This reaction couples an alcohol with an aryl halide. While more commonly used for C-N bond formation, variations for C-O bond formation exist and can be advantageous, particularly for sterically hindered substrates.[12][13] This method typically requires a palladium catalyst, a suitable phosphine ligand, and a base.
Part 4: Scale-Up Considerations
Q6: What are the main challenges when scaling up the synthesis of this compound?
A6: Scaling up a synthesis from the bench to a pilot or production scale introduces several challenges:
-
Exothermic Reactions: Both the Boc protection and the Mitsunobu reaction can be exothermic. On a larger scale, efficient heat management is crucial to prevent runaway reactions and the formation of byproducts. Ensure the reaction vessel has adequate cooling capacity.
-
Reagent Addition: The dropwise addition of reactive reagents (e.g., (Boc)₂O, DEAD/DIAD) becomes more critical at a larger scale to control the reaction rate and temperature.
-
Work-up and Extraction: Handling large volumes of solvents during extraction can be cumbersome. Consider using a continuous liquid-liquid extractor for more efficient separation.
-
Purification: Large-scale column chromatography is expensive and time-consuming. Developing a robust crystallization procedure for the final product is highly desirable for scalable purification.
-
Safety: Reagents like sodium hydride (used in Williamson synthesis) are highly flammable and require careful handling, especially at a large scale. The azodicarboxylates used in the Mitsunobu reaction are potentially explosive and should be handled with care.
| Scale-Up Challenge | Recommended Action |
| Exothermicity | Use a jacketed reactor with controlled cooling; control addition rates. |
| Reagent Handling | Use addition funnels or pumps for controlled addition. |
| Work-up Volumes | Optimize phase separation; consider continuous extraction. |
| Purification | Develop a crystallization method to avoid large-scale chromatography. |
| Safety | Conduct a thorough safety review of all reagents and procedures. |
III. Experimental Protocols
Protocol 1: Boc Protection of (R)-3-Hydroxypyrrolidine
This protocol is adapted from a common procedure for Boc protection.[2]
-
To a stirred mixture of (3R)-pyrrolidin-3-ol maleate (1 equivalent) and sodium bicarbonate (5 equivalents) in water, add di-tert-butyl dicarbonate (1.5 equivalents).
-
Stir the resulting mixture overnight at room temperature.
-
Add ethyl acetate and filter the mixture to remove undissolved salts.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with saturated aqueous NaCl solution, dry over sodium sulfate, filter, and evaporate to dryness.
-
The crude product can be purified by recrystallization from heptanes to yield (R)-(-)-N-Boc-3-pyrrolidinol as a white solid.
Protocol 2: Mitsunobu Reaction for Ether Synthesis
This is a general procedure for a Mitsunobu reaction.
-
Dissolve 1-N-Boc-3-hydroxypyrrolidine (1 equivalent), 4-bromophenol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the desired product.
IV. References
-
Navigating the Synthesis of (S)-1-Boc-2-(aminomethyl)pyrrolidine: A-Z Troubleshooting Guide - Benchchem.
-
Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups - Benchchem.
-
Buchwald–Hartwig amination - Wikipedia.
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Mitsunobu and Related Reactions: Advances and Applications | Chemical Reviews.
-
Mitsunobu Reaction - Organic Chemistry Portal.
-
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH.
-
Mitsunobu Reaction - TCI Chemicals.
-
Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma.
-
Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents. CN102249971A.
-
Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes - PMC - NIH.
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
-
N-Boc protection - Sigma-Aldrich.
-
Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET - YouTube.
-
Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents | Request PDF - ResearchGate.
-
Synthesis of substituted pyrrolidines - DiVA portal.
-
Synthesis of unique pyrrolidines for drug discovery - Enamine.
-
Challenges in the scale-up of (R)-(-)-N-Boc-3-pyrrolidinol synthesis - Benchchem.
-
A Comprehensive Technical Guide to (R)-(-)-N-Boc-3-pyrrolidinol for Researchers and Drug Development Professionals - Benchchem.
-
Organic Syntheses Procedure. Vol. 101, p. 382.
-
Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents. CN101993404A.
-
Fentanyl Synthesis Using N-BOC-4-Piperidinone - DTIC.
-
The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents. CN106588738B.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC - NIH.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Having great trouble with a Boc-protection reaction : r/Chempros - Reddit.
-
Large-Scale Practical Process of Boc-Protected 4-Fluoro-L- Proline - ResearchGate.
Sources
- 1. enamine.net [enamine.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
- 7. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mitsunobu Reaction [organic-chemistry.org]
- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: NMR Analysis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Welcome to the technical support center for the analysis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret Nuclear Magnetic Resonance (NMR) data for this key synthetic intermediate. Purity confirmation is paramount in pharmaceutical development, and NMR is the primary tool for structural elucidation and impurity identification. This document provides practical, field-tested advice in a direct question-and-answer format to address common and complex issues encountered during analysis.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries that arise when analyzing the NMR spectrum of this compound.
Q1: My ¹H NMR spectrum has more peaks than I expect for my compound. What is the most likely cause?
This is a very common observation. The complexity often arises from the presence of rotational isomers (rotamers) due to restricted rotation around the carbamate (N-C=O) bond.[1] This phenomenon leads to a doubling of signals for the protons near the Boc group, including the pyrrolidine ring protons. Before suspecting impurities, always consider the possibility of rotamers. A second major cause is, of course, the presence of impurities from the synthesis or workup.
Q2: I see a very prominent singlet at approximately 1.47 ppm. Is this just my Boc group?
Yes, a strong singlet in the range of δ 1.4-1.5 ppm is characteristic of the nine equivalent protons of the tert-butyl group in the Boc protector.[1] However, you must be cautious. Unreacted di-tert-butyl dicarbonate (Boc₂O) , a common reagent for Boc protection, also presents a singlet in this region (around δ 1.55 ppm).[2][3] Similarly, tert-butanol , a potential byproduct of Boc deprotection, will show a singlet here. Careful integration and checking for other characteristic peaks of these impurities are necessary.
Q3: The signals for the pyrrolidine ring protons (δ 3.5-4.0 ppm and δ 2.0-2.5 ppm) are broad and overlapping. Why is that, and how can I interpret them?
The complexity in the pyrrolidine region is expected. The presence of a stereocenter at C3 renders the protons on C2, C4, and C5 diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings, leading to complex multiplet patterns.[4] Furthermore, the aforementioned rotamers can cause signal broadening or doubling, further complicating this region. Two-dimensional NMR techniques, such as COSY and HSQC, are invaluable for deciphering these overlapping signals.
Q4: I have unexpected doublets in the aromatic region (δ 6.8-7.5 ppm). What should I look for?
The 4-bromophenoxy group should give a characteristic AA'BB' system, which often appears as two apparent doublets. If you see additional sets of aromatic signals, the most common impurity to check for is the starting material, 4-bromophenol .[5][6] In CDCl₃, 4-bromophenol typically shows two doublets around δ 7.31 and δ 6.71 ppm, along with a broad singlet for the hydroxyl proton.[5]
Q5: How can I quickly confirm if a broad, unexpected peak is an exchangeable proton (e.g., -OH from a phenol or -NH from a deprotected amine)?
The classic and most reliable method is the "D₂O shake." [7] Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H NMR spectrum. Exchangeable protons (like -OH or -NH) will be replaced by deuterium, causing their corresponding signals to disappear or significantly diminish from the spectrum.
Part 2: Systematic Troubleshooting Guide
When simple FAQs are insufficient, a systematic approach is necessary. This guide provides structured workflows for identifying specific classes of impurities.
Problem 1: Suspected Contamination from Starting Materials or Byproducts
Residual starting materials or reaction byproducts are the most common source of impurities. A logical workflow can quickly identify them.
Caption: Workflow for initial impurity identification.
Identification Protocol:
-
Analyze the Aromatic Region: Look for two doublets characteristic of 4-bromophenol.
-
Analyze the Aliphatic Region:
-
Check for the absence of the large Boc singlet (δ ~1.47 ppm) and a shift in the pyrrolidine signals, which indicates the Boc group has been cleaved. This often happens if the sample is exposed to acidic conditions.[8][9]
-
Look for singlets that could correspond to Boc-related impurities like Boc₂O or tert-butanol.
-
-
Integrate: Compare the integration of impurity peaks to your product peaks to quantify the level of contamination.
-
Confirm: If a specific impurity is suspected, perform a spiking experiment by adding a small amount of the pure suspected compound to the NMR sample and observing the signal enhancement.
Table 1: Characteristic ¹H NMR Shifts for Common Impurities (CDCl₃, 400 MHz)
| Compound | Key Signal(s) and Multiplicity | Chemical Shift (δ, ppm) | Reference |
| 4-Bromophenol | Ar-H (d), Ar-H (d), OH (br s) | ~ 7.31, ~ 6.71, variable | [5] |
| Di-tert-butyl dicarbonate | C(CH₃ )₃ (s) | ~ 1.55 | [2] |
| tert-Butanol | C(CH₃ )₃ (s) | ~ 1.28 | [10] |
| Pyrrolidine | NH (br s), CH₂ (m) | ~ 1.8 (NH), ~ 2.8 & 1.7 (CH₂) | [11][12] |
| Trifluoroacetic Acid (TFA) | COOH (br s) | > 10 (highly variable) | [13][14] |
Problem 2: Differentiating Rotamers from a Mixture of Diastereomers or Impurities
The doubling of signals due to rotamers is often mistaken for impurities. Variable Temperature (VT) NMR is the definitive technique to resolve this ambiguity.
Causality: The partial double-bond character of the N-CO amide bond hinders free rotation, creating two distinct energy minima (rotamers) that are observable on the NMR timescale at room temperature.
Experimental Workflow:
Caption: Decision workflow for VT-NMR analysis.
Protocol: Variable Temperature (VT) NMR
-
Prepare Sample: Use a suitable high-boiling NMR solvent (e.g., DMSO-d₆ or Toluene-d₈) if temperatures above 80°C are required.
-
Acquire Room Temperature Spectrum: Obtain a standard ¹H NMR spectrum at 25°C as a baseline.
-
Increase Temperature: Increase the sample temperature in increments (e.g., 15-20°C). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a new spectrum.
-
Observe Spectral Changes: Watch for the broadening and eventual merging (coalescence) of the doubled signal pairs into single, averaged signals.
Part 3: Advanced Protocols and Reference Data
Protocol: D₂O Shake for Identifying Exchangeable Protons
-
Dissolve Sample: Prepare your sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing and facilitate proton-deuterium exchange. You may need to briefly centrifuge the sample to re-homogenize it.
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analyze: Compare the "before" and "after" spectra. Peaks corresponding to -OH, -NH, or -COOH protons will have disappeared or significantly decreased in intensity. A new, potentially broad peak for HOD may appear.[7]
Table 2: Expected NMR Data for this compound
Note: Due to rotamers, signals for the pyrrolidine ring may appear as broad or doubled multiplets. Chemical shifts are approximate and can be influenced by solvent and concentration.
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Boc -C(CH₃ )₃ | 1.47 (s, 9H) | 28.6 |
| Boc -C (CH₃)₃ | - | 80.0 |
| Boc -C =O | - | 154.5 |
| Pyrrolidine CH -3 | ~4.95 (m, 1H) | ~75.0 |
| Pyrrolidine CH₂ -2, CH₂ -5 | 3.4 - 3.8 (m, 4H) | ~51.0, ~44.5 |
| Pyrrolidine CH₂ -4 | 2.1 - 2.3 (m, 2H) | ~31.0 |
| Aromatic C -O | - | 157.0 |
| Aromatic C -Br | - | 115.5 |
| Aromatic C H (ortho to O) | ~6.85 (d, 2H) | 117.0 |
| Aromatic C H (ortho to Br) | ~7.40 (d, 2H) | 132.5 |
References
-
SpectraBase. Pyrrolidine - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. Interpretation of the pyrrolidine region of the 1 H NMR spectrum. [Link]
-
Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
Organic Syntheses. DI-tert-BUTYL DICARBONATE. [Link]
-
SpectraBase. 4-Bromophenol, N-pentyl ether - Optional[13C NMR] - Chemical Shifts. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031642). [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
-
PubChem. 4-Bromophenol. [Link]
-
ResearchGate. Downfield displacement of the NMR signal of water in deuterated dimethylsulfoxide by the addition of deuterated trifluoroacetic acid. [Link]
-
Nanalysis. Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. [Link]
-
University of Ottawa NMR Facility Blog. Chemical Exchange Agents to Simplify NMR Spectra. [Link]
-
ACD/Labs. Distinguishing Impurities … Part 1. [Link]
-
The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]
-
Nmr Spectroscopy In Pharmaceutical Analysis. Nmr Spectroscopy In Pharmaceutical Analysis. [Link]
-
NP-MRD. 1 H NMR Spectrum (1D, 700 MHz, DMSO-d6 / TFA-d (9:1), simulated) (NP0028337). [Link]
-
PubChem. Di-tert-butyl dicarbonate. [Link]
-
ResearchGate. Fig. S20 1 H NMR spectra of 4-Bromophenol in CDCl 3. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Characterization. [Link]
-
ACS Publications. Di-tert-butyl Dicarbonate: A Novel Reagent for the Efficient Synthesis of Dipeptides under Mild Conditions. [Link]
-
UC Davis NMR Facility. Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. [Link]
-
Chemistry LibreTexts. 4.13: NMR in Lab- Solvent Impurities. [Link]
-
University of Maryland, Department of Chemistry and Biochemistry. Troubleshooting. [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
The OChem Whisperer. Guide to Solving NMR Questions. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
-
SpectraBase. 1-Boc-pyrrolidine. [Link]
-
DiVA portal. Synthesis of substituted pyrrolidines. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Fisher Scientific. Amine Protection / Deprotection. [Link]
-
J&K Scientific LLC. BOC Protection and Deprotection. [Link]
-
PMC - NIH. Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. [Link]
-
ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
-
Hebei Bozze Chemical Co., Ltd. Boc Protected Compounds. [Link]
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- 3. Di-tert-butyl dicarbonate(24424-99-5) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromophenol(106-41-2) 1H NMR spectrum [chemicalbook.com]
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- 7. Troubleshooting [chem.rochester.edu]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
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- 14. trifluoroacetic acid(1807558-16-2) 1H NMR [m.chemicalbook.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Answering the call for a specialized, in-depth technical guide, this support center is dedicated to researchers, scientists, and drug development professionals working with the versatile building block, 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide a framework of chemical logic to empower you to select the optimal catalytic system and troubleshoot the inevitable challenges of cross-coupling reactions. This guide focuses on the two most synthetically valuable transformations for this substrate: the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.
Part 1: Foundational Principles for Cross-Coupling Success
Before delving into specific reaction types, it's crucial to acknowledge that the success of any palladium-catalyzed cross-coupling reaction hinges on a set of foundational principles. Overlooking these basics is the most common source of failed or low-yielding reactions.
Frequently Asked Questions: The Universal Ground Rules
Q1: How critical is the purity of my starting material, this compound? A: Absolutely critical. Impurities can poison the catalyst or participate in side reactions. For instance, residual acids or bases from its synthesis can neutralize the reaction base or interfere with the catalyst's resting state. We recommend verifying purity by NMR and LC-MS and, if necessary, purifying the substrate by recrystallization or column chromatography before use.[1]
Q2: What are the essential precautions for setting up a cross-coupling reaction? A: Palladium(0) catalysts, the active species in these reactions, are highly sensitive to oxygen.[2] Inadequate degassing is a primary cause of catalyst deactivation and can promote undesirable side reactions like the homocoupling of the aryl bromide.[2] It is imperative to use anhydrous solvents and to thoroughly degas the reaction mixture using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2][3] All reagents, especially bases, should be handled under an inert atmosphere.[1]
Q3: Does the choice of palladium precursor matter? A: Yes, significantly. While simple salts like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require in situ reduction to the active Pd(0) state, a step that can be inefficient and lead to irreproducible results.[4] Modern, well-defined "precatalysts" (e.g., Buchwald's G2, G3, G4 precatalysts) are often preferred.[5][6] These complexes contain the ligand and a stabilized Pd(II) center that reliably generates the active Pd(0) species under the reaction conditions, leading to more robust and reproducible outcomes.[4][6]
Part 2: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a powerhouse for creating biaryl or aryl-heteroaryl structures, which are privileged motifs in medicinal chemistry.[7][8] It involves the coupling of our aryl bromide substrate with an organoboron reagent.
Troubleshooting Guide: Suzuki-Miyaura Reactions
Q1: My reaction has stalled with significant starting material remaining. What is the likely cause? A: This "low conversion" issue is common and typically points to one of three areas:
-
Catalyst Inactivity: The chosen Pd/ligand combination may not be active enough for this specific substrate. Standard catalysts like Pd(PPh₃)₄ can be ineffective, especially with sterically hindered coupling partners.[2] The solution is to screen more robust systems. Bulky, electron-rich phosphine ligands are known to accelerate the rate-limiting oxidative addition step and promote the final reductive elimination.[9][10]
-
Suboptimal Base/Solvent System: The base is not just a stoichiometric reagent; it plays a crucial role in activating the boronic acid for transmetalation.[7] The solubility of the inorganic base (e.g., K₃PO₄, Cs₂CO₃) is often poor in common organic solvents like toluene or dioxane.[11] Adding a small amount of water can dramatically increase the reaction rate by improving base solubility and facilitating the catalytic cycle.[2][12]
-
Protodeboronation: This is a major side reaction where the boronic acid's C-B bond is cleaved by a proton source, rendering it inactive for cross-coupling.[2] Using a weaker base (like K₂CO₃ instead of K₃PO₄) or ensuring strictly anhydrous conditions (if water is not required for base solubility) can mitigate this issue.[8][10]
Q2: I'm observing a significant amount of a bi-phenoxy byproduct. How can I prevent this? A: You are observing homocoupling of the this compound. This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[2]
-
Improve Degassing: Ensure your solvent and reaction setup are rigorously deoxygenated.
-
Adjust Stoichiometry: Using a slight excess of the boronic acid (1.1–1.5 equivalents) can outcompete the homocoupling pathway.[2]
-
Screen Catalysts: Some catalyst systems are inherently more prone to homocoupling. Screening different palladium sources and ligands is advisable.
Catalyst System Selection for Suzuki-Miyaura Coupling
The choice of ligand is paramount for a successful reaction. Below is a table summarizing recommended starting points for catalyst screening.
| Catalyst System (Pd Source + Ligand) | Coupling Partner | Key Advantages & Considerations |
| Pd(OAc)₂ + SPhos | Aryl & Heteroaryl Boronic Acids | A robust, general-purpose system. SPhos is a bulky, electron-rich ligand that promotes efficient coupling for a wide range of substrates.[2] |
| PdCl₂(dppf) | Aryl Boronic Acids | A classic, reliable choice, particularly for less sterically demanding couplings. Can sometimes be slower than systems with more modern ligands.[13] |
| XPhos Pd G3 (Precatalyst) | Sterically Hindered Boronic Acids | A highly active precatalyst that is air- and moisture-stable, simplifying reaction setup. Excellent for challenging couplings that are sluggish with other systems.[5] |
| Pd(PPh₃)₄ | Simple, Electron-Deficient Aryl Boronic Acids | A widely available but often less active catalyst. May require higher temperatures and catalyst loadings. Prone to lower yields with challenging substrates.[13] |
Experimental Protocol: Suzuki-Miyaura Catalyst Screening
This protocol provides a general method for screening different catalyst systems.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%) or Precatalyst (2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 4:1)[2]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add the this compound, arylboronic acid, and base.
-
In a separate vial, pre-mix the palladium source and ligand in a small amount of the reaction solvent, if not using a precatalyst.
-
Add the catalyst or catalyst premix to the Schlenk flask.
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).[2]
Diagram: Troubleshooting Workflow for Suzuki-Miyaura Coupling
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
References
- BenchChem Technical Support Team. (2025). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide. Benchchem.
- Vesnal, et al. (2018).
-
Gande, S. L., & Hudlicky, T. (2020). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 25(19), 4477. [Link]
- Leahy, J. (2025).
-
Reddy, K. V., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1260-1269. [Link]
-
Shaughnessy, K. H., et al. (2003). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, 68(21), 8115-8125. [Link]
- User Community. (2022). Buchwald-Hartwig coupling troubleshooting. Chemistry Stack Exchange.
-
Al-Masri, O. A., et al. (2019). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Applied Organometallic Chemistry, 33(10), e5152. [Link]
- BenchChem Technical Support Team. (2025). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine. Benchchem.
- Chempetitive Group. (2025). Optimizing Suzuki-Miyaura Coupling: Insights for Chemical Manufacturers. Chempetitive.
- Shaughnessy, K. H., et al. (2025). Neopentylphosphines as effective ligands in palladium-catalyzed cross-couplings of aryl bromides and chlorides.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101-1104. [Link]
-
Poyatos, M., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(5), 3203-3215. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(10), 3451-3479. [Link]
- Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
- Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI.
- ResearchGate Community. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands.
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. [Link]
-
Huang, X. (2003). Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT. [Link]
-
Vechtomova, Y. L., et al. (2017). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(19), 10157-10166. [Link]
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- Muci, A. R., & Buchwald, S. L. (2002). Practical Palladium Catalysts for C-N and C-O Bond Formation.
- ResearchGate Community. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation.
-
Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
- Baran, P. S. (n.d.). Cross-Coupling Chemistry. Scripps Research.
- BenchChem Technical Support Team. (2025). A Comparative Guide to Catalysts for the Suzuki-Miyaura Coupling of 4-Amino-3-bromobenzoic Acid. Benchchem.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
- The Organic Chemist. (2025).
-
Oestreich, M. (2012). Cross-Coupling Reactions. The Journal of Organic Chemistry, 77(11), 4931-4937. [Link]
- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
-
Lee, S. H., & Lee, J. Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 38. [Link]
- Epistemeo. (2012).
- ResearchGate Community. (n.d.). C−N coupling of aryl bromides with pyrrolidine using flow chemistry.
-
Mako, T. L., & Jarvo, E. R. (2013). Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. Journal of the American Chemical Society, 135(30), 11161-11164. [Link]
- Reddit Community. (2021). Struggling to make a sonogashira coupling reaction happen. Reddit.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling.
- Szostak, M. (2025). N‐Boc‐Amides in Cross‐Coupling Reactions.
- ResearchGate Community. (2025). Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib.
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Technical Support Center: Managing Exothermic Reactions in Large-Scale Pyrrolidine Synthesis
Introduction:
The synthesis of pyrrolidine, a crucial heterocyclic building block in pharmaceuticals and specialty chemicals, often involves highly exothermic reactions.[1] The industrial synthesis, typically reacting 1,4-butanediol with ammonia over a catalyst at high temperature and pressure, presents significant thermal management challenges.[1][2][3] Inadequate control of the heat generated during these processes can lead to temperature excursions, diminished product quality, and, in worst-case scenarios, catastrophic thermal runaway events.[4][5] This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the safe and efficient scale-up of pyrrolidine synthesis.
Troubleshooting Guide: Immediate Actions for Thermal Events
This section addresses critical, in-the-moment issues that can arise during large-scale exothermic reactions. Swift and correct action is paramount to ensuring safety and process integrity.
Issue 1: Rapid, Uncontrolled Temperature Rise (Potential Runaway)
Symptoms:
-
The reactor temperature is rising rapidly and has exceeded the defined upper limit.[6]
-
The cooling system is operating at maximum capacity but cannot reduce the temperature.
-
A noticeable increase in reactor pressure is observed.
Immediate Cause Analysis: A rapid temperature rise indicates that the rate of heat generation from the chemical reaction is exceeding the rate of heat removal by the cooling system.[5] This can be triggered by several factors, including an overly aggressive reagent addition rate, failure of the cooling system, poor mixing leading to reactant accumulation, or an unforeseen secondary decomposition reaction.[7][8]
Step-by-Step Response Protocol:
-
Stop Reagent Feed Immediately: The first and most critical action is to halt the addition of any limiting reagents. This stops fueling the exothermic reaction.[6] For semi-batch processes, this is the primary means of controlling the reaction rate.[5]
-
Engage Emergency Cooling: If not already active, immediately apply all available cooling utilities. This may include activating a secondary emergency cooling system or using a quench bath if the reactor design permits.[4]
-
Ensure Maximum Agitation: Increase the agitation rate to its maximum safe level. This improves heat transfer to the cooling surfaces and prevents localized hotspots where runaway reactions can initiate.[6]
-
Consider a Quench Agent: If the temperature continues to rise and approaches the Maximum Temperature of the Synthesis Reaction (MTSR), introducing a pre-determined chemical quench agent may be necessary. The quench agent should react rapidly with one of the reagents to stop the reaction or be an inert diluent with a high heat capacity. This procedure must be clearly defined in your safety protocol.[6]
-
Initiate Emergency Venting if Necessary: If pressure builds to a critical level, the emergency pressure relief system should activate. All personnel should evacuate to a safe location as per the site's emergency action plan.
Logical Flow for Troubleshooting a Temperature Excursion
The following diagram outlines the decision-making process when faced with a temperature excursion.
Caption: Decision tree for responding to a temperature excursion.
Issue 2: Localized Hotspots and Inconsistent Product Quality
Symptoms:
-
Temperature probes at different locations in the reactor show significant variations.
-
Product analysis reveals inconsistent purity, by-product formation, or discoloration between batches.[9]
-
Charring or decomposition is observed on reactor internals during cleaning.
Immediate Cause Analysis: Localized hotspots are typically a result of poor mixing, which prevents the uniform distribution of reactants and heat.[8] This can be caused by inadequate agitator design for the vessel geometry, incorrect agitator speed, or changes in viscosity of the reaction mass as the synthesis progresses. These hotspots can lead to side reactions or product degradation, compromising yield and purity.
Step-by-Step Response Protocol:
-
Verify Agitator Function: Check that the agitator is running at the specified speed and that there are no signs of mechanical failure.
-
Review Mixing Parameters: Consult the process development report to confirm the correct agitator type (e.g., pitched-blade turbine, anchor), speed, and baffle configuration are in use for the current scale and viscosity.
-
Adjust Reagent Addition Point: The point of addition for the limiting reagent is critical. It should be added to a region of high turbulence, such as directly above the agitator impeller, to ensure rapid dispersion. Avoid adding reagents near the reactor walls or surface where mixing is less efficient.[8]
-
Evaluate Process Viscosity: If the reaction mass becomes significantly more viscous during the process, the initial mixing parameters may no longer be effective. A process modification, such as using a more powerful agitator or increasing the solvent volume, might be necessary for future batches.[4]
-
Post-Batch Investigation: After the batch is complete, conduct a thorough root cause analysis.[10] Computational Fluid Dynamics (CFD) modeling can be a powerful tool to simulate mixing and heat transfer within the reactor to identify and rectify areas of poor agitation.
Frequently Asked Questions (FAQs): Proactive Thermal Management
This section focuses on the planning and design stages to prevent thermal issues before they occur.
Q1: How do I select the appropriate reactor and cooling system for a large-scale exothermic pyrrolidine synthesis?
Answer: Reactor selection is a critical first step. For highly exothermic processes, a semi-batch reactor is generally preferred over a batch reactor.[5] In a true batch reactor, all reactants are charged at the beginning, meaning the entire potential energy of the reaction is present from the start. A semi-batch approach, where one reactant is added gradually, allows the reaction rate (and thus heat generation) to be controlled by the addition rate.[5]
For the cooling system, consider the following:
| Cooling System Type | Advantages | Disadvantages | Best For... |
|---|---|---|---|
| Single External Jacket | Easy to clean, common on multi-purpose reactors.[11] | Slower thermal response, potential for non-uniform cooling.[11] | Moderately exothermic reactions where precise, rapid control is not critical. |
| Half-Coil or Dimple Jacket | Faster heat transfer fluid displacement, more uniform temperature distribution.[11] | More complex fabrication, can be harder to clean. | Highly exothermic reactions requiring better temperature uniformity and response.[11] |
| Internal Cooling Coils | Provides a large surface area for heat transfer directly in the reaction mass. | Difficult to clean, can interfere with mixing patterns. | Very high-power exothermic reactions, but often avoided in pharmaceutical applications due to cleaning validation challenges. |
| Reflux Cooling | Utilizes the latent heat of vaporization of the solvent to remove large amounts of heat efficiently. | Only works at the boiling point of the solvent; not suitable for temperature-sensitive reactions below this point. | Reactions that can be safely run at the solvent's boiling point. |
The choice depends on a thorough analysis of the reaction's thermal properties, determined through reaction calorimetry.[12][13]
Q2: What is Reaction Calorimetry and why is it essential for scale-up?
Answer: Reaction calorimetry is an experimental technique used to measure the heat flow of a chemical reaction in real-time.[14] It is the most important tool for assessing the thermal risks of a process before scale-up.[7] A reaction calorimeter provides critical data, including:
-
Heat of Reaction (ΔHr): The total amount of energy released per mole of reactant.
-
Heat Release Rate (qr): The rate at which heat is generated, which is crucial for designing the required cooling capacity.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is calculated as ΔTad = (ΔHr * C0) / (m * Cp), where C0 is the initial concentration, m is the mass, and Cp is the specific heat capacity of the reaction mixture.
-
Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reactor would reach in a cooling failure scenario. MTSR = Tprocess + ΔTad.
This information is used to classify the reaction's thermal risk (e.g., using Stoessel's criticality classes) and to ensure the selected plant reactor has sufficient heat removal capability to handle both normal operation and potential deviations.[15]
Conceptual Diagram: Heat Balance in a Reactor
This diagram illustrates the fundamental principle of thermal control. A stable process is maintained when heat removal equals or exceeds heat generation. A runaway occurs when heat generation surpasses the maximum heat removal capacity.
Caption: Relationship between heat generation and removal in a chemical reactor.
Q3: How does the reagent addition profile impact safety?
Answer: The reagent addition profile is the most important operational parameter for controlling an exothermic reaction in a semi-batch process.[6] An incorrect addition strategy can lead to reactant accumulation, which is a primary cause of thermal runaway events.
-
Too Fast: If the reagent is added faster than it is consumed, the unreacted material accumulates. If a temperature increase then accelerates the reaction rate (which is typical), this accumulated reagent can react very quickly, generating a massive amount of heat that overwhelms the cooling system.[8]
-
Too Slow: While safer, an excessively slow addition rate can make the process economically unviable due to long batch times.
-
Isothermal vs. Ramp Addition:
-
Isothermal: The reactor is held at a constant temperature, and the reagent is added at a rate that allows the cooling system to maintain that temperature. This is the most common and generally safest approach.
-
Ramp Addition: The temperature is allowed to rise gradually during the addition. This can sometimes improve reaction kinetics but requires very careful characterization to ensure the system remains under control at all times.
-
The optimal addition profile should ensure the reaction is "feed-controlled," meaning the rate of reaction is dictated by the rate of addition, not by the intrinsic chemical kinetics.
Q4: What are the critical safety interlocks and procedures that must be in place?
Answer: A multi-layered safety approach is essential. A formal hazard assessment like a HAZOP (Hazard and Operability Study) should be conducted to identify potential failure modes.[7]
Essential Engineering Controls & Interlocks:
-
High-Temperature Alarm & Cut-off: An independent temperature probe should automatically stop the reagent feed pump if the temperature exceeds a pre-set limit.
-
High-Pressure Alarm & Relief: The reactor must be equipped with a properly sized rupture disc or safety relief valve to prevent over-pressurization.
-
Cooling System Failure Alarm: Sensors should monitor coolant flow and temperature, triggering an alarm and stopping reagent feed if the cooling system fails.
-
Agitator Failure Alarm: A sensor should confirm the agitator is rotating; if it stops, the reagent feed must be cut off.
Standard Operating Procedures (SOPs):
-
A detailed, written protocol for the reaction must be available, documenting addition rates, temperature limits, and emergency procedures.[6]
-
Clear instructions on what to do in the event of a temperature excursion, including when and how to use a quench agent.[16][17]
-
Regular training for all personnel on both normal operation and emergency response.
References
- Best Practices for Working with Chemical Reactions in the Lab. (2025). Google Cloud.
- Scale-up Reactions - Division of Research Safety | Illinois. (2019). University of Illinois.
- Pyrrolidine - Wikipedia. (n.d.). Wikipedia.
- The protection of reactors containing exothermic reactions: an HSE view. (n.d.). IChemE.
- Pyrrolidine Properties, Reactions and Applic
- Heat Management in Batch Reactors Using Flatness-Based Neural Predictive Control. (2025). IIETA.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023).
- Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014).
- Pyrrolidine | C4H9N | CID 31268. (n.d.). PubChem - NIH.
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- Temperature Excursions Damaging Products?
- Temperature Control for Batch Reactors in your industry. (2021).
- How to Manage Temperature Excursions in Pharmaceutical Cold Chain Logistics. (2025).
- CN104470907B - The method producing pyrrolidine - Google Patents. (n.d.).
- Temperature excursion management: A novel approach of quality system in pharmaceutical industry. (n.d.). PMC - NIH.
- Scale-down approach : chemical process optimisation using reaction calorimetry for the experimental simulation of industrial reactors dynamics. (n.d.). Infoscience.
- Acceler
- Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes. (n.d.). TSI Journals.
- Reaction calorimetry for process development: Recent advances. (2025).
- Planning protection measures against runaway reactions using criticality classes. (2025).
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Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate landscape of pharmaceutical development, the quality of an Active Pharmaceutical Ingredient (API) is fundamentally dependent on the purity of its constituent building blocks. 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural integrity and purity are paramount, as any contaminants can propagate through subsequent synthetic steps, potentially impacting the final drug's efficacy, safety, and stability.[1] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for the purity assessment of this intermediate, alongside alternative analytical techniques, offering field-proven insights and detailed experimental protocols to ensure robust quality control.
Primary Analytical Technique: Reverse-Phase HPLC (RP-HPLC)
For a molecule like this compound, which possesses both polar (ether, carbamate) and non-polar (Boc group, bromophenyl ring) moieties, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity determination.[2] The technique separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase.[3] The Boc-protected starting material is significantly non-polar and will have a longer retention time compared to more polar potential impurities, such as a deprotected pyrrolidine precursor.[4]
Causality Behind Experimental Choices
The selection of HPLC parameters is a deliberate process designed to achieve optimal separation and detection of the main compound from potential impurities.
-
Stationary Phase: A C18 (octadecyl) column is the workhorse for RP-HPLC due to its strong hydrophobic retention capabilities, which are ideal for retaining the analyte and separating it from process-related impurities.[5]
-
Mobile Phase: A gradient elution using a mixture of water and acetonitrile is employed. Acetonitrile is favored for its low viscosity and UV transparency.[5] The gradient, starting with a higher water concentration and increasing the organic solvent proportion, allows for the elution of compounds across a range of polarities.
-
Mobile Phase Additive: The addition of 0.1% Trifluoroacetic Acid (TFA) serves two critical purposes. It protonates residual silanols on the silica-based stationary phase, minimizing peak tailing. Secondly, it maintains a consistent low pH to ensure that any amine impurities are protonated, leading to sharper, more symmetrical peaks.[4] The Boc protecting group is generally stable under these conditions for the duration of the analysis.[6]
-
Detection: The bromophenyl group in the molecule provides a strong chromophore. UV detection at approximately 225 nm, where the benzene ring exhibits significant absorbance, is expected to provide excellent sensitivity for both the main compound and related aromatic impurities.
Experimental Protocol: RP-HPLC Purity Assay
This protocol outlines a standard method for determining the purity of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% TFA |
| Mobile Phase B | Acetonitrile with 0.1% TFA |
| Gradient | 30% to 95% B over 20 min, hold at 95% B for 5 min, re-equilibrate at 30% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 225 nm |
| Injection Vol. | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is typically determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram and expressed as a percentage.
Sources
A Predictive and Comparative Guide to the ¹H and ¹³C NMR Characterization of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
For the attention of researchers, scientists, and drug development professionals, this guide provides a detailed predictive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine. In the absence of a publicly available, fully assigned spectrum for this specific molecule, this document leverages experimental data from structurally analogous compounds to offer a robust and scientifically grounded characterization. This approach not only predicts the spectral features of the title compound but also serves as a valuable comparative tool for the spectral analysis of related 3-substituted N-Boc-pyrrolidines.
The precise structural elucidation of synthetic intermediates is a cornerstone of modern drug discovery and development. This compound is a key building block, incorporating a chiral pyrrolidine scaffold, a widely used motif in medicinal chemistry, functionalized with a bromophenoxy group, which allows for further synthetic elaboration through cross-coupling reactions. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under mild acidic conditions. Accurate NMR characterization is, therefore, paramount for confirming its identity and purity.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the Boc group, the pyrrolidine ring, and the 4-bromophenoxy moiety. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carbamate and the phenoxy group, as well as the magnetic anisotropy of the aromatic ring.
A hallmark of a successful N-Boc protection is the presence of a sharp singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm, integrating to nine protons, which corresponds to the chemically equivalent methyl protons of the tert-butyl group.[1]
The protons on the pyrrolidine ring will present as a more complex set of multiplets due to diastereotopicity and spin-spin coupling. Based on data from similar 3-substituted pyrrolidines, the proton at the C3 position (H-3), being directly attached to the oxygen-bearing carbon, is expected to be the most downfield of the pyrrolidine ring protons, likely appearing as a multiplet. The protons on the carbons adjacent to the nitrogen (H-2 and H-5) will also be shifted downfield due to the influence of the electron-withdrawing Boc group. These protons are expected to appear as multiplets. The protons at the C4 position (H-4) will likely resonate further upfield compared to the other pyrrolidine ring protons.
The aromatic protons of the 4-bromophenoxy group are expected to exhibit a characteristic AA'BB' system, appearing as two doublets in the aromatic region of the spectrum (typically δ 6.8-7.5 ppm). The protons ortho to the bromine atom will be at a different chemical shift than the protons ortho to the oxygen atom due to their distinct electronic environments.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| C(CH₃)₃ | ~1.46 | s | 9H |
| Pyrrolidine H-2, H-5 | ~3.3-3.8 | m | 4H |
| Pyrrolidine H-4 | ~2.0-2.3 | m | 2H |
| Pyrrolidine H-3 | ~4.8-5.0 | m | 1H |
| Aromatic H | ~6.8-7.5 | d, d | 4H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide complementary information for the structural confirmation of this compound. The number of unique carbon signals will correspond to the number of chemically non-equivalent carbon atoms in the molecule.
The carbonyl carbon of the Boc group is expected to have a characteristic chemical shift in the range of δ 154-156 ppm. The quaternary carbon of the tert-butyl group will appear around δ 79-81 ppm, and the methyl carbons will resonate at approximately δ 28.5 ppm.[2]
The carbons of the pyrrolidine ring will have distinct chemical shifts. The C3 carbon, being attached to the electronegative oxygen atom, will be the most downfield of the pyrrolidine carbons. The C2 and C5 carbons, bonded to the nitrogen of the carbamate, will also be shifted downfield. The C4 carbon is expected to be the most upfield of the pyrrolidine ring carbons.
The aromatic carbons of the 4-bromophenoxy group will appear in the aromatic region of the spectrum (δ 115-160 ppm). The carbon bearing the oxygen (ipso-carbon) will be the most downfield, while the carbon bearing the bromine will also have a distinct chemical shift. The remaining aromatic carbons will have chemical shifts determined by their positions relative to the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ | ~28.5 |
| C(CH₃)₃ | ~80.0 |
| Pyrrolidine C-4 | ~30-35 |
| Pyrrolidine C-2, C-5 | ~45-55 |
| Pyrrolidine C-3 | ~70-75 |
| Aromatic C-Br | ~115 |
| Aromatic CH | ~117, 132 |
| Aromatic C-O | ~157 |
| C=O (Boc) | ~154.7 |
Comparative Analysis with Structurally Related Compounds
The predicted NMR data can be benchmarked against the experimental data of structurally similar compounds to enhance the reliability of the assignments. For instance, (R)-(-)-N-Boc-3-pyrrolidinol shows the H-3 proton as a multiplet around δ 3.7-3.8 ppm and the C-3 carbon at approximately δ 68.3 ppm.[3] The introduction of the 4-bromophenoxy group in the target molecule is expected to shift the H-3 and C-3 signals further downfield due to the deshielding effect of the aromatic ring.
Similarly, the characteristic signals for the N-Boc group in various protected amines are consistently observed in the predicted ranges, lending further confidence to these assignments.[1] The aromatic proton and carbon signals can be compared with those of 4-bromoanisole or similar 4-substituted phenols to refine the predicted chemical shifts.
Experimental Protocol for NMR Data Acquisition
For researchers aiming to acquire experimental data for this compound, the following general protocol is recommended:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum at room temperature. Use standard parameters for pulse width, acquisition time, and relaxation delay. The chemical shifts should be referenced to the residual CHCl₃ signal at δ 7.26 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. The chemical shifts should be referenced to the CDCl₃ solvent peak at δ 77.16 ppm.
-
2D NMR Experiments: For unambiguous assignment of all proton and carbon signals, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
Visualization of Molecular Structure and Key Correlations
To aid in the visualization of the molecular structure and the assignment of NMR signals, the following diagram is provided.
Figure 1. Molecular structure of this compound.
This predictive guide, grounded in the established NMR characteristics of analogous compounds, provides a comprehensive framework for the ¹H and ¹³C NMR characterization of this compound. It is intended to assist researchers in the confirmation of its synthesis and in the quality control of this important synthetic intermediate.
References
A Comparative Guide to the Mass Spectrometry Analysis of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
Introduction: Contextualizing the Analyte
In the landscape of modern drug discovery and development, the pyrrolidine scaffold is a cornerstone of medicinal chemistry, appearing in numerous pharmacologically active agents. 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine is a key intermediate, combining the versatile N-Boc protected pyrrolidine core with a brominated aromatic moiety. The N-Boc (tert-butoxycarbonyl) group is a widely used protecting group in synthesis, while the bromophenoxy group offers a site for further chemical modification or can influence the compound's pharmacological properties.
Accurate structural confirmation and quantification of such intermediates are critical to ensure the integrity of the synthetic pathway and the purity of the final active pharmaceutical ingredient (API). Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a premier analytical technique for this purpose due to its unparalleled sensitivity, selectivity, and speed. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, compares various MS-based approaches, and benchmarks them against alternative analytical methods.
Pillar 1: Fundamental Mass Spectrometric Behavior
Understanding the inherent physicochemical properties of this compound is fundamental to designing a robust analytical method. Its structure presents several key features that dictate its behavior in a mass spectrometer: a labile Boc group, a basic nitrogen atom on the pyrrolidine ring, and a bromine atom on the phenyl ring.
Ionization: The Gateway to Mass Analysis
The choice of ionization technique is the first critical decision. For a molecule of this polarity and thermal sensitivity, Electrospray Ionization (ESI) is the most logical and effective choice, typically in positive ion mode. The basic nitrogen in the pyrrolidine ring is readily protonated in the ESI source, yielding an abundant protonated molecule, [M+H]⁺. This "soft" ionization technique preserves the intact molecule for subsequent fragmentation analysis (MS/MS), which is crucial for structural elucidation.
The Isotopic Signature of Bromine: A Built-in Diagnostic Tool
A defining characteristic of this molecule's mass spectrum is the isotopic pattern conferred by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.5% and 49.5%, respectively). Consequently, any ion containing the bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with roughly equal intensity. For this compound (C₁₅H₂₀BrNO₃), the [M+H]⁺ ion will be observed as a doublet at approximately m/z 342.1 and 344.1. This distinctive 1:1 isotopic signature is an invaluable tool for rapidly confirming the presence of the bromine atom in the parent molecule and its fragments.
Pillar 2: Elucidating Fragmentation Pathways
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion ([M+H]⁺), providing a structural fingerprint of the molecule. The fragmentation of this compound is predictable and dominated by cleavages at its most labile sites.
The primary fragmentation pathways, initiated by collision-induced dissociation (CID), are visualized below. The rationale behind these cleavages is rooted in the stability of the resulting fragment ions and neutral losses.
Caption: Predicted ESI-MS/MS fragmentation pathways for this compound.
Causality Behind the Fragments:
-
Loss of Isobutylene (C₄H₈, 56 Da): This is often the most prominent fragmentation pathway for N-Boc protected compounds under ESI conditions. It occurs via a McLafferty-type rearrangement, resulting in a stable carbamic acid intermediate that readily loses CO₂ or remains as the fragment at m/z 286.1 / 288.1.
-
Loss of the Entire Boc Group (C₅H₈O₂, 100 Da): The cleavage of the N-C bond results in the loss of the entire tert-butoxycarbonyl group as a neutral species, leaving the deprotected 3-(4-Bromophenoxy)pyrrolidine cation at m/z 242.1 / 244.1. This is a highly diagnostic fragment.
-
Cleavage of the Pyrrolidine Ring and Ether Bond: Further fragmentation of the m/z 242.1 / 244.1 ion can lead to cleavage of the ether linkage, producing the bromophenoxy cation at m/z 171.0 / 173.0, or various cleavages within the pyrrolidine ring itself.
Pillar 3: A Comparative Analysis of Analytical Methodologies
The optimal analytical technique depends entirely on the objective, whether it be rapid quantification, definitive structural confirmation, or impurity profiling.
Mass Spectrometry Techniques: A Head-to-Head Comparison
| Technique | Primary Application | Sensitivity | Selectivity | Structural Information | Throughput |
| LC-MS/MS (QqQ) | Target Quantification (e.g., in PK studies) | Very High (fg-pg) | Very High (MRM) | Limited to Precursor-Product | Very High |
| LC-HRMS (Q-TOF, Orbitrap) | Structural Elucidation, Metabolite ID, Impurity Profiling | High (pg-ng) | High | Very High (Accurate Mass) | High |
| GC-MS (EI) | Analysis of Volatile Analogs or after Derivatization | Moderate-High | Moderate-High | High (Library Searchable) | High |
LC-MS/MS with a Triple Quadrupole (QqQ) Mass Spectrometer: For quantitative analysis, such as monitoring the compound's depletion in a reaction or in biological matrices, LC-MS/MS is the gold standard. By using Multiple Reaction Monitoring (MRM), the instrument is set to specifically monitor a transition from the precursor ion (e.g., m/z 342.1) to a specific product ion (e.g., m/z 242.1). This technique provides exceptional sensitivity and selectivity, filtering out chemical noise from complex matrices.
LC with High-Resolution Mass Spectrometry (HRMS): For definitive structural confirmation, HRMS instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitraps are superior. They provide accurate mass measurements (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula for the parent ion and its fragments. This is crucial for identifying unknown impurities or metabolites during drug development.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is less suitable for the direct analysis of this compound due to its limited volatility and the thermal lability of the Boc group. However, it could be used to analyze more volatile precursors or degradation products. The use of Electron Ionization (EI) in GC-MS results in extensive, reproducible fragmentation patterns that can be matched against spectral libraries for identification.
Comparison with Alternative (Non-MS) Methods
| Technique | Primary Application | Sensitivity | Selectivity | Structural Information | Throughput |
| NMR Spectroscopy | Definitive Structural Elucidation (Connectivity, Stereochemistry) | Low (µg-mg) | High | Definitive | Low |
| GC-ECD | Quantification of Halogenated Compounds | Very High | High (for Electronegative Analytes) | None | High |
| HPLC-UV | Routine Purity Analysis & Quantification | Moderate (ng-µg) | Moderate | None | Very High |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the ultimate tool for unambiguous structure determination, providing detailed information about the carbon-hydrogen framework and atom connectivity. However, it is significantly less sensitive than MS, requiring substantially more sample, and has a much lower throughput. It is a complementary technique, used for initial characterization rather than routine, high-throughput analysis.
Gas Chromatography with Electron Capture Detection (GC-ECD): The ECD is extremely sensitive to compounds containing electronegative atoms, such as bromine. For certain applications, like trace-level quantification of halogenated impurities, GC-ECD can offer sensitivity that rivals or even exceeds that of MS, though it provides no structural information.
Experimental Protocols & Workflows
A trustworthy protocol is a self-validating one. Below is a detailed, field-proven protocol for the quantitative analysis of this compound using LC-MS/MS.
Workflow for LC-MS/MS Analysis
Caption: Standard workflow for quantitative analysis via LC-MS/MS.
Step-by-Step Protocol: LC-MS/MS
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with 50:50 methanol:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
For analysis in a matrix (e.g., plasma), perform a protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, and centrifuging. Analyze the supernatant.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 5% B and re-equilibrate for 1.5 min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS) Conditions (Triple Quadrupole):
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
MRM Transitions:
-
Analyte: Precursor m/z 342.1 → Product m/z 242.1 (Collision Energy: 20 eV).
-
Isotopologue: Precursor m/z 344.1 → Product m/z 244.1 (Collision Energy: 20 eV).
-
Note: Monitoring both transitions confirms the bromine presence and enhances specificity.
-
-
Conclusion and Recommendations
The analysis of this compound is most effectively accomplished using liquid chromatography coupled with tandem mass spectrometry. The choice of mass analyzer should be dictated by the analytical goal.
-
For routine quantification and purity assessment in a drug development setting, LC-MS/MS on a triple quadrupole instrument offers the best combination of sensitivity, selectivity, and throughput.
-
For initial structural confirmation, impurity identification, or troubleshooting synthetic pathways, LC-HRMS is indispensable due to its ability to provide high-mass-accuracy data, enabling confident elemental composition determination.
While techniques like NMR and GC-ECD have important roles in chemical analysis, they serve as complementary methods rather than replacements for the comprehensive information and performance provided by modern LC-MS systems in the context of pharmaceutical development.
References
-
Identifying Bioaccumulative Halogenated Organic Compounds Using a Nontargeted Analytical Approach: Seabirds as Sentinels. PubMed Central.[Link]
-
Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed.[Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Online.[Link]
-
Advances in the Analysis of Persistent Halogenated Organic Compounds. ResearchGate.[Link]
-
Fragmentation and Interpretation of Spectra. University of Wisconsin-River Falls.[Link]
- Approaches to Comprehensive Analyses of Persistent Halogen
A Researcher's Guide to Palladium Catalysts for Suzuki Coupling: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, indispensable for the construction of carbon-carbon bonds, particularly in the creation of biaryl and hetero-biaryl structures prevalent in pharmaceuticals and advanced materials.[1] For researchers, scientists, and professionals in drug development, the selection of an optimal palladium catalyst is a critical decision that profoundly influences reaction efficiency, yield, and functional group tolerance. This guide offers an in-depth, objective comparison of prevalent palladium catalysts, supported by experimental data, to empower informed catalyst selection for specific synthetic challenges.
The Engine of Innovation: The Palladium Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling hinges on a well-defined catalytic cycle driven by a palladium catalyst.[2] The cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of palladium catalyst, particularly the nature of its associated ligands, plays a pivotal role in modulating the kinetics and efficiency of each step.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
A Comparative Overview of Palladium Catalyst Classes
The landscape of palladium catalysts for Suzuki coupling is diverse, with three primary classes dominating the field: phosphine-based catalysts, N-heterocyclic carbene (NHC) complexes, and palladacycles.[1] Each class presents a unique set of advantages and is suited for different substrates and reaction conditions.
Palladium-Phosphine Catalysts: The Workhorses of Cross-Coupling
Palladium-phosphine catalysts are the most established and widely utilized class for Suzuki coupling. The steric and electronic properties of the phosphine ligand can be meticulously tuned to enhance catalytic activity.[3]
-
Mechanism of Action: Bulky and electron-rich phosphine ligands facilitate the oxidative addition of the organohalide to the Pd(0) center and promote the final reductive elimination step, which is often rate-limiting, especially for sterically demanding substrates.[2][3]
-
Key Ligand Families:
-
Triphenylphosphine (PPh₃): A foundational ligand, often used in the form of Pd(PPh₃)₄. While versatile, it can be less effective for challenging substrates like aryl chlorides.
-
Buchwald Ligands: A class of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) that have demonstrated exceptional performance in a wide range of Suzuki-Miyaura couplings, including those involving sterically hindered substrates and unactivated aryl chlorides.[2]
-
Caption: Structures of common phosphine ligands for Suzuki coupling.
Palladium-NHC Catalysts: A New Generation of Stability and Activity
N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium, offering distinct advantages over traditional phosphines.
-
Mechanism of Action: NHCs are strong σ-donors, forming highly stable bonds with the palladium center.[1] This stability often translates to higher catalyst turnover numbers (TONs) and turnover frequencies (TOFs), indicating greater efficiency and longevity.[4] They have shown remarkable performance in the coupling of sterically hindered and electron-deficient substrates.[1]
-
Key Ligand Examples:
-
IMes (1,3-Bis(2,4,6-trimethylphenyl)imidazol-2-ylidene): A widely used NHC ligand.
-
SIMes (1,3-Bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazol-2-ylidene): The saturated backbone analogue of IMes, often providing enhanced stability.
-
IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene): A bulkier NHC ligand that can be effective for challenging couplings.
-
SIPr (1,3-Bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene): The saturated counterpart to IPr.
-
Recent studies have demonstrated that the choice between different NHC ligands can even control chemoselectivity in Suzuki-Miyaura cross-coupling reactions of substrates with multiple reactive sites.[5][6]
Palladacycles: Air- and Moisture-Stable Pre-catalysts
Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond.[7] Their robustness and ease of handling make them an attractive option.
-
Mechanism of Action: Palladacycles are typically activated under the reaction conditions to generate the active Pd(0) species.[8] They are often highly active, enabling very low catalyst loadings (down to ppm levels), which is a significant advantage in pharmaceutical manufacturing where minimizing residual palladium is critical.[9]
-
Key Features:
Performance Comparison: A Data-Driven Approach
The following table summarizes the performance of representative palladium catalysts in a benchmark Suzuki-Miyaura coupling reaction. This data provides a snapshot of their relative activities under specific conditions.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 20 | 118 |
Data compiled from multiple sources for comparison purposes.[4]
Key Observations from Comparative Data:
-
Palladacycles demonstrate unparalleled performance, achieving extraordinarily high TON and TOF values even at exceptionally low catalyst loadings.[4] This makes them particularly appealing for large-scale industrial applications where catalyst cost and metal contamination are significant concerns.[9]
-
Phosphine-ligated systems , such as those employing SPhos and XPhos, are highly versatile and effective for a broad range of substrates, including challenging aryl chlorides.[3]
-
NHC-ligated catalysts offer a balance of high activity and stability.[1]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) provide the advantage of straightforward separation and the potential for recycling, aligning with the principles of green chemistry.[4][10] However, their TON and TOF values are generally lower than their homogeneous counterparts in this comparison.[4]
Experimental Protocol: A Practical Guide to Catalyst Evaluation
The following is a generalized, step-by-step methodology for a Suzuki-Miyaura coupling reaction, designed for the comparative evaluation of different palladium catalysts.
Caption: A typical experimental workflow for comparing ligand performance.[3]
Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2-1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos, SIMes)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 mmol)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide, arylboronic acid, and base to a dry reaction vessel equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, weigh the palladium source and the appropriate ligand. The palladium-to-ligand ratio may need to be optimized (typically 1:1 to 1:2).[3]
-
Catalyst Addition: Add the prepared catalyst or pre-catalyst to the reaction vessel.
-
Solvent Addition: Add the degassed solvent to the reaction mixture.
-
Inert Atmosphere: Seal the reaction vessel and purge with an inert gas.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and other inorganic byproducts.[11]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3][12]
A Note on Causality in Experimental Design:
The choice of base is critical; it activates the boronic acid to facilitate transmetalation.[13] The solvent system can influence the solubility of the reagents and the stability of the catalytic species. Degassing the solvent is crucial to remove oxygen, which can oxidize the active Pd(0) catalyst. The use of an inert atmosphere is standard practice to prevent catalyst deactivation.[14]
Conclusion
The selection of a palladium catalyst for Suzuki-Miyaura coupling is a multifaceted decision that requires a deep understanding of the substrate scope, desired reaction conditions, and performance metrics. While traditional palladium-phosphine catalysts, particularly the Buchwald-type ligands, remain highly effective and versatile, the emergence of N-heterocyclic carbene-ligated systems and highly active palladacycles has expanded the toolbox for synthetic chemists.[1][2][7] By carefully considering the comparative data and understanding the mechanistic nuances of each catalyst class, researchers can optimize their synthetic strategies to achieve their desired outcomes with greater efficiency and precision.
References
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. Available from: [Link]
-
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available from: [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling - PMC - NIH. Available from: [Link]
-
Palladacycles as Efficient Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions - DOI. Available from: [Link]
-
Water-Soluble Palladacycles as Precursors to Highly Recyclable Catalysts for the Suzuki Coupling of Aryl Bromides in Aqueous Solvents | Organometallics - ACS Publications. Available from: [Link]
-
Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media - NIH. Available from: [Link]
-
Recent Advances in the Heterogeneous Palladium-Catalysed Suzuki Cross-Coupling Reaction | Bentham Science Publishers. Available from: [Link]
-
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. Available from: [Link]
-
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]
-
Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Recent Advances in the Palladium Catalyzed Suzuki–Miyaura Cross-Coupling Reaction in Water - SciSpace. Available from: [Link]
-
Recent Advances in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions: Exploration of Catalytic Systems, Reaction Parameters, and Ligand Influences: A Review | Request PDF - ResearchGate. Available from: [Link]
-
N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
-
Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC - NIH. Available from: [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J. Available from: [Link]
-
Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available from: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Available from: [Link]
-
Electronic Nature of N-Heterocyclic Carbene Ligands: Effect on the Suzuki Reaction | Organic Letters - ACS Publications. Available from: [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. Available from: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available from: [Link]
-
N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction - MDPI. Available from: [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls CAUTION! Aryl boronic acids and palladium acetate are irrita - Sandiego. Available from: [Link]
-
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Beyond Boc: A Senior Scientist's Guide to Alternative N-Protecting Groups for Pyrrolidine Synthesis
For researchers, scientists, and professionals in drug development, the pyrrolidine ring is a cornerstone scaffold, pivotal in a multitude of pharmaceuticals and natural products.[1][2] The synthesis of complex pyrrolidine-containing molecules invariably requires a robust strategy for protecting the ring's secondary amine. While the tert-butoxycarbonyl (Boc) group has long been a workhorse due to its stability and straightforward acid-labile cleavage, its limitations—namely the harsh acidic conditions required for removal that can be incompatible with sensitive functional groups—necessitate a broader toolkit.[][4]
This guide provides an in-depth comparison of key alternative N-protecting groups, moving beyond simple protocols to explain the causality behind their selection. We will explore the orthogonal strategies these alternatives unlock, supported by experimental data, to empower you to make informed, field-proven decisions in your synthetic campaigns.
The Principle of Orthogonality: A Cornerstone of Modern Synthesis
In multi-step synthesis, the ability to selectively deprotect one functional group while leaving others intact is paramount. This concept, known as "orthogonal protection," relies on employing protecting groups that are removed under mutually exclusive conditions.[5][6] The Boc group, removed by strong acid, is orthogonal to groups cleaved by basic conditions or hydrogenolysis. The alternatives discussed here—Cbz, Fmoc, Alloc, and Teoc—each possess unique cleavage requirements, vastly expanding the strategic possibilities for complex molecule construction.[7]
The Cbz Group: The Classic Hydrogenolysis-Labile Option
The benzyloxycarbonyl (Cbz or Z) group is one of the most established amine protecting groups, valued for its general stability under both acidic and basic conditions, making it an excellent orthogonal partner to both Boc and Fmoc groups.[8]
Causality of Application and Cleavage
The strength of the Cbz group lies in the stability of the benzyl carbamate, which is resistant to many reagents that would cleave other groups. Its removal is most commonly and cleanly achieved by catalytic hydrogenolysis.[8] This process involves the cleavage of the benzyl C-O bond with hydrogen gas and a palladium catalyst, producing the free amine and the benign byproducts toluene and carbon dioxide.[9] This mild cleavage condition is a significant advantage when acid- or base-sensitive functionalities are present elsewhere in the molecule. However, it is incompatible with functional groups that are also susceptible to reduction, such as alkenes, alkynes, or some nitro groups. For substrates intolerant to hydrogenation, strong acids like HBr in acetic acid or Lewis acids can be employed, although this sacrifices orthogonality with acid-labile groups like Boc.[10][11]
Comparative Data: N-Cbz vs. Other Groups
| Protecting Group | Typical Protection Yield | Typical Deprotection Yield | Key Stability | Cleavage Conditions | Orthogonal To |
| N-Boc | >95% | >90% | Base, Hydrogenolysis | Strong Acid (e.g., TFA, HCl) | Fmoc, Cbz, Alloc, Teoc |
| N-Cbz | ~90%[12] | >90% | Acid (moderate), Base | H₂, Pd/C; Strong Acid (HBr/AcOH)[8][9] | Fmoc, Alloc, Teoc |
| N-Fmoc | >90% | >95% | Acid, Hydrogenolysis | Base (e.g., 20% Piperidine/DMF)[12][13] | Boc, Cbz, Alloc, Teoc |
| N-Alloc | >90% | >90% | Acid, Base | Pd(0) catalyst, scavenger (e.g., PhSiH₃) | Boc, Cbz, Fmoc, Teoc |
| N-Teoc | ~92%[14] | ~85-90%[14] | Acid, Base, Hydrogenolysis | Fluoride Source (e.g., TBAF)[15] | Boc, Cbz, Fmoc, Alloc |
Yields are representative and can vary based on substrate and specific reaction conditions.
Experimental Protocols
Protocol 1: N-Cbz Protection of Pyrrolidine [12]
-
Dissolve pyrrolidine (1.0 equiv) in a 2:1 mixture of THF and water (e.g., 15 mL for ~2.6 mmol).
-
Add sodium bicarbonate (NaHCO₃, 2.0 equiv).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equiv).
-
Allow the solution to stir and warm to room temperature overnight (approx. 18-20 hours).
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to yield N-Cbz-pyrrolidine. A reported yield for a similar secondary amine is 90%.[12]
Protocol 2: N-Cbz Deprotection via Catalytic Hydrogenolysis [8]
-
Dissolve N-Cbz-pyrrolidine (1.0 equiv) in methanol (MeOH) or ethanol (EtOH).
-
Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus.
-
Stir the reaction at room temperature until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely. Quench with water.
-
Concentrate the filtrate under reduced pressure to afford the deprotected pyrrolidine.
The Fmoc Group: The Base-Labile Workhorse
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and offers superb orthogonality to acid- and hydrogenolysis-labile groups.[][16] Its defining feature is its lability to basic conditions, typically via a non-nucleophilic amine like piperidine.
Causality of Application and Cleavage
The Fmoc group's sensitivity to base stems from the acidic proton at the C9 position of the fluorene ring system.[13] A base abstracts this proton, initiating an E1cB (elimination, unimolecular, conjugate base) mechanism. This results in the formation of a dibenzofulvene (DBF) intermediate and the release of CO₂, which ultimately liberates the free amine.[17] The deprotecting amine (e.g., piperidine) also acts as a scavenger for the electrophilic DBF, preventing it from reacting with the newly deprotected amine.[17][18] This mechanism is highly efficient and typically completes within minutes at room temperature, offering a mild and rapid deprotection strategy.
Caption: Workflow for the base-mediated cleavage of the Fmoc group.
Experimental Protocol
Protocol 3: N-Fmoc Deprotection of a Pyrrolidine Derivative [12]
-
Dissolve the N-Fmoc protected pyrrolidine substrate in N,N-dimethylformamide (DMF).
-
Add a 20% (v/v) solution of piperidine in DMF.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS and is often complete within 30 minutes.
-
Upon completion, concentrate the reaction mixture under high vacuum to remove the DMF and piperidine.
-
The crude residue can then be purified by silica gel chromatography or an appropriate workup procedure (e.g., acid/base extraction) to isolate the deprotected pyrrolidine.
The Alloc Group: Palladium-Catalyzed Deprotection
The allyloxycarbonyl (Alloc) group provides another layer of orthogonality, as it is stable to both the acidic conditions used to remove Boc and the basic conditions used to cleave Fmoc.[5] Its removal is achieved under very mild, neutral conditions using a palladium(0) catalyst.
Causality of Application and Cleavage
The deprotection mechanism involves the formation of a π-allyl palladium complex. A Pd(0) species, typically generated in situ from a precursor like Pd(PPh₃)₄, coordinates to the double bond of the allyl group. This facilitates an oxidative addition, leading to the cleavage of the C-O bond and formation of the π-allyl palladium complex. The resulting unstable carbamic acid decarboxylates to yield the free amine. A scavenger, such as phenylsilane (PhSiH₃) or dimedone, is required to irreversibly trap the activated allyl group from the palladium complex, thereby turning over the catalyst. The mildness of this procedure makes it suitable for highly sensitive substrates.
Caption: Catalytic cycle for the Pd(0)-mediated deprotection of the Alloc group.
Experimental Protocol
Protocol 4: N-Alloc Deprotection of a Pyrrolidine Derivative (Adapted from general procedures)
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).
-
Dissolve the N-Alloc protected pyrrolidine (1.0 equiv) in anhydrous dichloromethane (DCM) or THF.
-
Add the allyl scavenger, phenylsilane (PhSiH₃, ~3-5 equiv).
-
Add the catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (approx. 5 mol%).
-
Stir the reaction at room temperature. Monitor by TLC or LC-MS. The reaction is typically complete in under 1 hour.
-
Upon completion, the reaction mixture can be concentrated and purified directly by silica gel chromatography to remove the catalyst and silyl byproducts.
The Teoc Group: Fluoride-Labile Orthogonality
For syntheses requiring extreme stability, the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group is an outstanding choice. It is robustly stable to a wide range of conditions, including strong acids, bases, and catalytic hydrogenation, making it orthogonal to nearly all other common protecting groups.[14][15]
Causality of Application and Cleavage
The Teoc group's unique cleavage is triggered by a source of fluoride ions, such as tetrabutylammonium fluoride (TBAF).[19] The high affinity of fluorine for silicon initiates an attack on the trimethylsilyl group. This prompts a Peterson-type 1,2-elimination (β-elimination), which fragments the molecule to release the free amine, carbon dioxide, ethylene gas, and trimethylsilyl fluoride.[15] The generation of volatile byproducts simplifies purification. This fluoride-mediated cleavage provides a highly specific deprotection route that will not interfere with most other functional groups.
Experimental Protocol
Protocol 5: N-Teoc Deprotection of a Pyrrolidine Derivative [14]
-
Dissolve the N-Teoc protected pyrrolidine (1.0 equiv) in a polar aprotic solvent like THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, ~1.5-2.0 equiv) to the mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS. Reaction times can vary depending on the substrate.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude residue by silica gel column chromatography to remove TBAF salts and byproducts, yielding the deprotected pyrrolidine. A reported yield for a similar deprotection is 85%.[14]
Conclusion: Strategic Selection for Synthetic Success
The choice of an N-protecting group for pyrrolidine synthesis is a critical decision that dictates the entire synthetic strategy. While N-Boc remains a valuable tool, its limitations in the face of acid-sensitive substrates are significant. By understanding the distinct cleavage mechanisms and orthogonal relationships of the Cbz , Fmoc , Alloc , and Teoc groups, the modern synthetic chemist can navigate complex molecular architectures with precision and efficiency. The Cbz group offers a classic, mild hydrogenolysis route, Fmoc provides a rapid, base-labile option, Alloc enables deprotection under neutral palladium catalysis, and Teoc delivers exceptional stability with a unique fluoride-triggered release. Integrating these alternatives into your strategic planning will undoubtedly expand your synthetic capabilities and pave the way for the successful development of novel pyrrolidine-containing molecules.
References
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Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering. [Link]
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Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ResearchGate. [Link]
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The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc. (n.d.). National Institutes of Health. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). MDPI. [Link]
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Synthesis of N‐deprotected and N‐Boc‐protected pyrrolidines 9 and 10... (n.d.). ResearchGate. [Link]
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Green Chemistry - In situ Fmoc removal. (n.d.). Royal Society of Chemistry. [Link]
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). UCI Department of Chemistry. [Link]
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Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis. (2023). ACS Omega. [Link]
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Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
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Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]
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Methods for Removing the Fmoc Group. (1994). Springer Nature Experiments. [Link]
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Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
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Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). National Institutes of Health. [Link]
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An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. (2001). ResearchGate. [Link]
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Teoc Protecting Group. (2019). Chem-Station Int. Ed. [Link]
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Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). Organic Chemistry Portal. [Link]
-
Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. (2019). PubMed. [Link]
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Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024). National Institutes of Health. [Link]
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Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (2019). ResearchGate. [Link]
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Fentanyl Synthesis Using N-BOC-4-Piperidinone. (2020). DTIC. [Link]
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Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. (2024). PubMed. [Link]
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Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. (2011). Redalyc. [Link]
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Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2013). National Institutes of Health. [Link]
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A Comparative Guide to the Biological Activity of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine Derivatives and Their Analogues
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its saturated, non-planar structure allows for a three-dimensional exploration of chemical space, which is crucial for specific interactions with biological targets.[2] This guide focuses on a specific class of synthetic compounds: 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine derivatives. The incorporation of a halogenated phenoxy moiety at the 3-position of the pyrrolidine ring, combined with the commonly used N-tert-butoxycarbonyl (Boc) protecting group, provides a versatile template for developing novel therapeutic agents.
This document provides a comparative analysis of the biological activities of these derivatives against their structural analogues. We will delve into their antimicrobial, antifungal, and anticancer properties, supported by experimental data from the literature. The primary objective is to elucidate the structure-activity relationships (SAR) that govern their efficacy, offering insights for researchers, scientists, and professionals in drug development.
The Core Scaffold and Its Analogues: A Strategic Design
The central molecule of interest features a pyrrolidine ring, a key five-membered nitrogen-containing heterocycle known for its presence in biologically important compounds.[3] The strategic placement of a 4-bromophenoxy group at the 3-position and a Boc protecting group at the nitrogen atom creates a molecule with specific physicochemical properties that can be systematically modified.
For the purpose of this guide, "analogues" are defined as compounds with variations at key positions:
-
Phenoxy Ring Substitution: Replacement of the bromine atom with other halogens (e.g., Cl, F) or with electron-donating/withdrawing groups.
-
Pyrrolidine N-Substitution: Replacement of the Boc group with other protecting groups or its complete removal to yield a secondary amine.
-
Structural Isomers: Modifications in the connectivity or spatial arrangement of the core components.
-
Fused or Spirocyclic Systems: Incorporation of the pyrrolidine ring into more complex polycyclic structures, such as spiropyrrolidines.[4][5]
These modifications allow for a systematic investigation of how electronic and steric factors influence biological activity.
Synthesis of Pyrrolidine Derivatives: A Generalized Approach
The synthesis of 3-phenoxypyrrolidine derivatives typically involves a nucleophilic substitution reaction. A common route is the condensation of a commercially available pyrrolidine precursor, such as N-Boc-3-hydroxypyrrolidine, with a substituted phenol, like 4-bromophenol, often under Mitsunobu conditions or via a Williamson ether synthesis. The choice of synthetic route can influence yield and purity.[6]
Below is a generalized workflow for the synthesis of these compounds.
Caption: Generalized synthetic workflow for 3-phenoxypyrrolidine derivatives.
Comparative Biological Activities
Pyrrolidine derivatives have been reported to possess a wide range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][6] The following sections compare the performance of the target derivatives and their analogues in these key areas.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Pyrrolidine-containing compounds have shown promise in this area.[4][7] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
Experimental Data Summary: Antibacterial Activity
| Compound/Analogue | Key Structural Feature | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |
| Derivative A (Hypothetical Core) | 4-Bromophenoxy | 16 | 32 | 64 | N/A |
| Analogue 1 (Spiropyrrolidine 4c) | Spiro-fused, 4-Chlorophenyl | 75 | <125 | <125 | [4] |
| Analogue 2 (Sulfonylamino Pyrrolidine 38) | Sulfonylamino, Dinitrophenyl, Pyran ring | 3.11 | >100 | >100 | [1] |
| Analogue 3 (Naphthoquinone derivative) | Fused Naphthoquinone | >100 | >100 | >100 | [8] |
| Analogue 4 (Benzenesulphonamide 4a) | Benzenesulphonamide | >100 | >100 | 6.67 | [9] |
Structure-Activity Relationship Insights:
-
Halogen Substitution: The presence and nature of the halogen on the phenoxy ring significantly impact activity. While specific data for the this compound core is not detailed in the provided search results, related studies on halogenated derivatives often show that electronegativity and lipophilicity play crucial roles.
-
Scaffold Complexity: Fusing the pyrrolidine into more complex structures, such as spiropyrrolidines, can yield potent antibacterial agents. For instance, compound 4c with a 4-chlorophenyl group was found to be a potent antibacterial agent.[4]
-
N-Substitution: The substituent on the pyrrolidine nitrogen is critical. Derivatives with benzenesulphonamide moieties have shown significant activity, particularly against P. aeruginosa.[9]
Experimental Protocol: Broth Microdilution for MIC Determination
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). Positive (bacteria only) and negative (broth only) controls are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Antifungal Activity
Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans and Aspergillus niger, are a growing concern. Pyrrolidine derivatives have also been explored for their antifungal potential.[1][10]
Experimental Data Summary: Antifungal Activity
| Compound/Analogue | Key Structural Feature | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) | Reference |
| Derivative B (Hypothetical Core) | 4-Bromophenoxy | 32 | 64 | N/A |
| Analogue 5 (Spirooxindole 44) | Spirooxindole, OCF3, 2-Cl | 4 | - | [1] |
| Analogue 6 (Pyrrolidone Complex) | Pyrrolidone Thiosemicarbazone-Cu | Good Activity | Good Activity | [10] |
| Analogue 7 (Benzenesulphonamide 4e) | Benzenesulphonamide | 6.63 | 6.28 | [9] |
Structure-Activity Relationship Insights:
-
Chelation and Metal Complexes: The biological activity of pyrrolidine derivatives can be enhanced through chelation with metal ions. Thiosemicarbazone complexes of pyrrolidone have shown significant antifungal activity, which is attributed to the increased lipophilicity of the complex, allowing for better penetration of fungal cell membranes.[10]
-
Specific Moieties: The incorporation of specific heterocyclic systems, such as spirooxindoles with electron-withdrawing groups, can lead to highly potent antifungal agents. Compound 44, for example, showed excellent activity against C. albicans.[1]
-
Benzenesulphonamides: Analogues containing a benzenesulphonamide group have demonstrated broad-spectrum antifungal activity against both C. albicans and A. niger.[9]
Anticancer Activity
The search for novel, effective, and less toxic anticancer agents is a cornerstone of modern drug discovery. The pyrrolidine scaffold is present in several compounds with potent antiproliferative activity.[2][11] The efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) against various cancer cell lines.
Experimental Data Summary: Anticancer Activity (GI50/IC50/EC50)
| Compound/Analogue | Key Structural Feature | Cell Line | Activity (µM) | Reference |
| Derivative C (Hypothetical Core) | 4-Bromophenoxy | MCF-7 | 15 | N/A |
| Analogue 8 (5-Oxopyrrolidine 21) | 5-Oxopyrrolidine, 5-Nitrothiophene | A549 | Potent | [7] |
| Analogue 9 (PBT-1 Derivative 9h) | Fused Phenanthrene, Piperidine-NH2 | MDA-MB-231 | < 1 | [12] |
| Analogue 10 (Diphenylamine-Hydrazone 13) | Diphenylamine, 5-Nitrothiophene | IGR39 | 2.50 | [13][14] |
| Analogue 11 (Thiophen-pyrrolidine 37e) | Thiophen substituent | MCF-7 | 17 | [2] |
Structure-Activity Relationship Insights:
-
Aromatic and Heterocyclic Substituents: The nature of the aromatic or heterocyclic system attached to the pyrrolidine core is a major determinant of anticancer activity. Derivatives bearing a 3,4,5-trimethoxyphenyl moiety or a 5-nitrothiophene group have shown significant cytotoxicity against lung and breast cancer cells.[13][15]
-
Fused Ring Systems: Polycyclic analogues, such as the phenanthrene-based tylophorine (PBT) derivatives, can exhibit very high potency, with GI50 values in the sub-micromolar range.[12] The addition of a 7-hydroxy group on the phenanthrene ring and an amino-substituted piperidine ring were found to be key for high activity.[12]
-
Mechanism of Action: Some pyrrolidine-naphthoquinone derivatives induce cancer cell death through apoptosis and/or necrosis, often involving the generation of reactive oxygen species (ROS) and the activation of caspase pathways.[16]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Consolidated Structure-Activity Relationship (SAR) Summary
The collective data suggests several key structural features that modulate the biological activity of 3-phenoxypyrrolidine derivatives and their analogues.
Caption: Key Structure-Activity Relationship (SAR) points for pyrrolidine derivatives.
-
The Phenoxy Moiety: The 4-bromophenoxy group is a good starting point, providing a balance of lipophilicity and electronic properties. Replacing bromine with other groups like nitro or chloro, or incorporating it into larger systems like naphthoquinones, can drastically alter the activity profile and mechanism of action.
-
The Pyrrolidine Nitrogen: While the N-Boc group is synthetically convenient, its replacement with other functionalities like sulphonamides or its removal can significantly enhance biological activity, likely by enabling new interactions with target proteins.
-
The Pyrrolidine Ring: Modifying the core scaffold from a simple pyrrolidine to a more rigid and complex spiropyrrolidine or a fused polycyclic system is a highly effective strategy for increasing potency, particularly in the context of anticancer agents.[11][12]
Conclusion and Future Perspectives
This compound serves as a valuable template for the development of novel biologically active compounds. This guide demonstrates that systematic modification of this core structure can lead to analogues with potent and sometimes selective antimicrobial, antifungal, and anticancer activities.
The most promising avenues for future research appear to be in the development of complex fused and spirocyclic pyrrolidine systems. Specifically, analogues incorporating moieties like 5-nitrothiophene, benzenesulphonamides, and fused phenanthrene rings have shown exceptional potency in preclinical evaluations.[1][12][13]
Future work should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular targets to understand how these compounds exert their biological effects.
-
Lead Optimization: Further refining the most potent compounds to improve their pharmacological profiles, including solubility, metabolic stability, and toxicity.
-
In Vivo Evaluation: Testing the most promising candidates in animal models of infection and cancer to validate their therapeutic potential.
By leveraging the structure-activity relationships outlined in this guide, researchers can more effectively design the next generation of pyrrolidine-based therapeutic agents.
References
-
Pardeshi S.D., Sonar J.P., Dokhe S.A., Zine A.M., Thore S.N. (2016). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. International Journal of Chemical and Physical Sciences. [Link]
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Pardeshi S.D., Sonar J.P., Dokhe S.A., et al. (2017). Synthesis and Anti-microbial Activity of Novel Pyrrolidine Containing Chalcones and Pyrazolines. ResearchGate. [Link]
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Kumar, A., Kumar, R., Sharma, M., et al. (2020). Synthesis, Characterization, Molecular Docking and Antimicrobial Activity of Novel Spiropyrrolidine Derivatives. Taylor & Francis Online. [Link]
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Toumi, A., Al-Hourani, B. J., Al-Adhami, M. I., et al. (2021). Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds. Molecules. [Link]
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Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2012). Antifungal and Antioxidant Activities of Pyrrolidone Thiosemicarbazone Complexes. Bioinorganic Chemistry and Applications. [Link]
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Poyraz, S., & Yilmaz, I. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
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Wallach, J., et al. (2020). Structure-Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors. ACS Chemical Neuroscience. [Link]
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A Senior Application Scientist's Guide to Benchmarking Cross-Coupling Methods
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools in this endeavor, enabling the construction of complex molecular architectures with remarkable precision. However, the expanding arsenal of named reactions, each with its own nuances, presents a challenge in selecting the optimal method for a specific synthetic problem.
This guide provides an in-depth, objective comparison of the most prevalent cross-coupling methods: Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig amination. We will delve into the mechanistic underpinnings of each reaction, present comparative performance data, and offer standardized protocols for their effective benchmarking. Our goal is to equip you with the critical insights and practical knowledge necessary to make informed decisions in your synthetic ventures, ultimately accelerating your research and development efforts.
The Fundamental Principles of Palladium-Catalyzed Cross-Coupling
At the heart of these transformative reactions lies a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] While the specific coupling partners and reaction conditions vary, the fundamental mechanistic steps are largely conserved across the different methods. A generalized catalytic cycle provides a framework for understanding these intricate transformations.
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle commences with the oxidative addition of an organic electrophile (typically an aryl or vinyl halide/triflate, R¹-X) to a low-valent Pd(0) complex, forming a Pd(II) intermediate. This is often the rate-determining step. The subsequent step, transmetalation , involves the transfer of an organic group (R²) from an organometallic reagent (R²-M) to the palladium center, displacing the halide. Finally, reductive elimination occurs, wherein the two organic fragments (R¹ and R²) are coupled to form the desired product (R¹-R²), regenerating the active Pd(0) catalyst.[2]
A Head-to-Head Comparison of Key Cross-Coupling Reactions
The choice of a specific cross-coupling method is dictated by a multitude of factors, including the nature of the desired bond, the functional group tolerance of the substrates, the availability and toxicity of reagents, and the overall efficiency of the reaction. The following sections provide a detailed comparison of the most widely employed methods.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most utilized cross-coupling reaction, celebrated for its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[3]
Mechanism: The reaction follows the general catalytic cycle, with the key transmetalation step involving an organoboron species, typically a boronic acid or ester.[4] This step is facilitated by a base, which activates the organoboron reagent.
Advantages:
-
High Functional Group Tolerance: Tolerates a wide array of functional groups, including esters, amides, and even unprotected alcohols and amines in some cases.[4]
-
Mild Reaction Conditions: Often proceeds at or near room temperature.
-
Low Toxicity of Reagents: Boronic acids and their byproducts are generally considered to be of low toxicity.
-
Commercial Availability: A vast library of boronic acids and esters is commercially available.
Limitations:
-
Base Sensitivity: The requirement for a base can be problematic for base-sensitive substrates.
-
Homocoupling: Under certain conditions, homocoupling of the boronic acid can be a competing side reaction.
Heck Reaction: A Powerful Tool for Alkene Arylation/Vinylation
The Heck reaction distinguishes itself by coupling aryl or vinyl halides with alkenes, providing a direct route to substituted alkenes.[5]
Mechanism: The Heck reaction's catalytic cycle deviates slightly from the generalized scheme. After oxidative addition, the alkene coordinates to the palladium center, followed by migratory insertion of the aryl/vinyl group into the C=C bond. The cycle is completed by β-hydride elimination, which forms the product and a palladium-hydride species that is subsequently converted back to the active Pd(0) catalyst by a base.[2]
Advantages:
-
Atom Economy: Utilizes readily available alkenes as coupling partners.
-
Stereoselectivity: Often provides excellent control over the stereochemistry of the resulting alkene.[6]
Limitations:
-
Regioselectivity: The regioselectivity of the migratory insertion step can be an issue with unsymmetrical alkenes.
-
Substrate Scope: Typically limited to alkenes that do not have β-hydrogens on sp³ carbons, as this can lead to isomerization.
Sonogashira Coupling: The Premier Method for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling is the go-to method for the synthesis of aryl and vinyl alkynes.[7] It traditionally employs a dual catalytic system of palladium and copper.
Mechanism: The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the generalized one. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate.[1] Copper-free variants have also been developed to circumvent issues associated with the copper co-catalyst.[8]
Advantages:
-
Direct C-H Activation: Couples terminal alkynes directly, avoiding the need for pre-functionalization.
-
Mild Conditions: Can often be performed at room temperature.
Limitations:
-
Homocoupling of Alkynes (Glaser Coupling): A common side reaction, particularly in the presence of oxygen.
-
Copper Toxicity: The use of a copper co-catalyst can be undesirable in certain applications, such as pharmaceutical synthesis.
Stille Coupling: Versatility Through Organotin Reagents
The Stille coupling utilizes organotin reagents (organostannanes) as the nucleophilic partner, offering a broad substrate scope and tolerance to a wide range of functional groups.[4]
Mechanism: The reaction proceeds via the standard catalytic cycle, with the transmetalation step involving the transfer of an organic group from the organostannane to the palladium center.
Advantages:
-
Broad Substrate Scope: A wide variety of organic groups can be transferred from the tin reagent.
-
Excellent Functional Group Tolerance: Highly tolerant of various functional groups.
Limitations:
-
Toxicity of Organotin Reagents: Organostannanes and their byproducts are highly toxic, which is a significant drawback from a green chemistry perspective.
-
Stoichiometric Tin Waste: The reaction generates stoichiometric amounts of tin waste, which can be difficult to remove from the product.
Buchwald-Hartwig Amination: A Revolution in C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and efficient method for the formation of C-N bonds.[3] It has largely replaced harsher traditional methods like the Ullmann condensation.[9]
Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to Pd(0), followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. Reductive elimination then furnishes the aryl amine product and regenerates the Pd(0) catalyst.[10]
Advantages:
-
Broad Amine Scope: Accommodates a wide range of primary and secondary amines, as well as anilines and amides.[11]
-
High Yields and Selectivity: Generally provides high yields of the desired N-arylated product.
Limitations:
-
Strong Base Requirement: Often requires a strong base, which can limit functional group compatibility.
-
Ligand Sensitivity: The success of the reaction is often highly dependent on the choice of phosphine ligand.
Quantitative Performance Benchmarking
To provide a more objective comparison, the following tables summarize key performance metrics for these cross-coupling reactions based on literature data. It is important to note that direct comparisons can be challenging due to variations in reaction conditions, substrates, and catalyst systems. However, these tables offer a valuable snapshot of the relative efficiencies of each method.
Table 1: Comparative Performance of C-C Cross-Coupling Reactions
| Reaction | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Key Advantages | Key Disadvantages |
| Suzuki-Miyaura | 0.0005 - 2 | RT - 100 | Up to 198,000 | Up to 99,000 | Low toxicity, mild conditions | Base sensitive, potential homocoupling |
| Heck | 0.01 - 5 | 80 - 140 | Up to 10,000 | Varies widely | Atom economy, stereoselectivity | Regioselectivity issues, higher temperatures |
| Sonogashira | 0.1 - 5 | RT - 80 | Up to 10,000 | Varies widely | Direct C-H activation | Alkyne homocoupling, copper toxicity |
| Stille | 0.5 - 5 | 60 - 120 | Up to 2,000 | Varies widely | Broad scope, high functional group tolerance | High toxicity of tin reagents, stoichiometric waste |
Data compiled from various sources for illustrative purposes. Actual values are highly dependent on specific reaction conditions.
Table 2: Comparative Performance of C-N Cross-Coupling Reactions
| Reaction | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| Buchwald-Hartwig | 0.1 - 2 | 80 - 120 | Broad amine scope, high yields | Strong base required, ligand sensitive |
| Ullmann Condensation | Stoichiometric Copper | 150 - 220 | Historical significance | Harsh conditions, limited scope, high catalyst loading |
Green Chemistry Metrics: A Sustainability Perspective
In an era of increasing environmental awareness, the "greenness" of a chemical process is a critical consideration. Green chemistry metrics provide a quantitative framework for evaluating the environmental impact of a reaction.
Table 3: Green Chemistry Metrics for Cross-Coupling Reactions
| Metric | Definition | Suzuki-Miyaura | Heck | Stille |
| Atom Economy (AE) | (MW of product / Σ MW of reactants) x 100% | Moderate to High | High | Low to Moderate |
| Process Mass Intensity (PMI) | Total mass in / mass of product | Lower | Lower | Higher |
| E-Factor | Total waste (kg) / product (kg) | Lower | Lower | Higher |
This is a qualitative comparison. Actual values depend on specific reaction and workup conditions.[12][13]
The Stille reaction generally fares poorly in green chemistry assessments due to the high molecular weight of the tin reagents and the generation of toxic, stoichiometric tin byproducts.[14] The Suzuki-Miyaura and Heck reactions are generally considered more environmentally benign.
Standardized Experimental Protocol for Benchmarking
To facilitate a fair and reproducible comparison of different cross-coupling methods, a standardized experimental protocol is essential. The following protocol is designed as a starting point for benchmarking catalyst efficiency.
General Procedure for a Model Cross-Coupling Reaction
Objective: To compare the efficiency of different catalyst systems for the coupling of a model aryl halide with a model nucleophile.
Model Reaction: The Suzuki-Miyaura coupling of 4-bromoanisole with phenylboronic acid.
Materials:
-
4-bromoanisole (electrophile)
-
Phenylboronic acid (nucleophile)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Ligand (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene/H₂O mixture)
-
Internal standard (e.g., dodecane) for GC analysis
-
Anhydrous, deoxygenated solvents
Experimental Workflow:
Caption: A standardized workflow for benchmarking cross-coupling reaction efficiency.
Step-by-Step Protocol:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents should be deoxygenated prior to use.
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst (e.g., 1 mol%), ligand (e.g., 1.2 mol%), base (e.g., 2 equivalents), and phenylboronic acid (1.2 equivalents) to a reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add the deoxygenated solvent, followed by 4-bromoanisole (1 equivalent) and the internal standard.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: At specified time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture and quench it with a suitable solvent (e.g., ethyl acetate) containing a small amount of water.
-
Analysis: Analyze the quenched aliquots by gas chromatography (GC) to determine the conversion of the starting material and the yield of the product relative to the internal standard.
-
Data Processing: Plot the percentage conversion against time to obtain a reaction profile. From this data, the initial reaction rate, Turnover Number (TON = moles of product / moles of catalyst), and Turnover Frequency (TOF = TON / time) can be calculated.
Conclusion: Making an Informed Choice
The selection of a cross-coupling method is a critical decision in synthetic planning that can significantly impact the efficiency, cost, and environmental footprint of a synthesis. This guide has provided a comparative framework for evaluating the most common palladium-catalyzed cross-coupling reactions.
-
The Suzuki-Miyaura coupling stands out for its mild conditions and low toxicity, making it a first choice for many C-C bond formations.
-
The Heck reaction offers an atom-economical approach to alkene functionalization.
-
The Sonogashira coupling remains the premier method for synthesizing valuable alkynes.
-
The Stille coupling , despite its versatility, is increasingly being replaced by greener alternatives due to the toxicity of organotin reagents.
-
The Buchwald-Hartwig amination has become an indispensable tool for C-N bond formation, with a broad scope and high efficiency.
By understanding the mechanistic nuances, performance metrics, and green chemistry considerations of each method, and by employing standardized benchmarking protocols, researchers can navigate the complex landscape of cross-coupling chemistry with confidence and precision.
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In silico docking studies of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine derivatives
An In-Depth Comparative Guide to In Silico Docking of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine Derivatives as Potential DPP-IV Inhibitors
This guide provides a comprehensive walkthrough and comparative analysis of in silico molecular docking studies focused on a series of this compound derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document offers not only a step-by-step protocol but also the scientific rationale behind key methodological choices. We will navigate the process from target selection and software comparison to results analysis and validation, using a hypothetical case study to illustrate the practical application of these computational techniques in modern drug discovery.[1][2][3]
Introduction: The Promise of the Pyrrolidine Scaffold
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide range of biological activities.[4][5] Its non-planar, sp3-rich structure provides an excellent framework for creating three-dimensional diversity, which is crucial for specific and high-affinity interactions with biological targets.[5] The this compound core, in particular, offers several points for synthetic modification, making it an attractive starting point for library design.
In silico molecular docking has become an indispensable tool in the early stages of drug discovery.[1][6][7] By predicting the binding mode and affinity of small molecules to a protein target, it allows for the rapid and cost-effective screening of virtual compound libraries, helping to prioritize candidates for synthesis and experimental testing.[3][6] This guide will demonstrate a complete docking workflow, comparing the performance of our lead compounds against a clinically relevant target and evaluating the results from different docking software.
Rationale for Target Selection: Dipeptidyl Peptidase-IV (DPP-IV)
For this comparative study, we have selected Dipeptidyl Peptidase-IV (DPP-IV) as the biological target. DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes.[8][9]
The choice of DPP-IV is based on previous studies that have successfully identified substituted pyrrolidine derivatives as potent inhibitors of this enzyme through in silico screening and subsequent experimental validation.[8][9] This precedent provides a strong scientific basis for exploring the potential of our novel this compound scaffold against the same target. For our study, we will use the high-resolution crystal structure of DPP-IV, available in the Protein Data Bank (PDB ID: 2G5P).[9]
The In Silico Docking Workflow: A Comparative Approach
A robust and reproducible docking protocol is the cornerstone of any computational drug design project. The following workflow outlines the necessary steps, from software selection to the final analysis, emphasizing the causality behind each decision.
Caption: A comprehensive workflow for in silico molecular docking studies.
Docking Software: A Comparative Selection
A multitude of molecular docking programs are available, each employing different search algorithms and scoring functions.[6][10][11] For this guide, we will primarily use AutoDock Vina , one of the most widely cited and freely available docking tools, known for its speed and accuracy.[12][13] To provide a robust comparison, we will also benchmark our results against GOLD (Genetic Optimisation for Ligand Docking) , a commercial software renowned for its genetic algorithm that provides high reliability.[6][14]
| Software | Algorithm | Scoring Function | Availability | Key Strength |
| AutoDock Vina | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | Empirical + knowledge-based | Open-Source | Speed and ease of use[12] |
| GOLD | Genetic Algorithm | GoldScore, ChemScore, ASP, PLP | Commercial | High accuracy and handling of ligand flexibility[6][14] |
The choice of software can significantly impact the outcome. While AutoDock Vina is excellent for high-throughput virtual screening, GOLD's sophisticated algorithm may provide more accurate poses for complex ligands, albeit at a greater computational cost.[11]
Experimental Protocol: Step-by-Step Docking with AutoDock Vina
This protocol provides a self-validating system for docking our hypothetical library of this compound derivatives into the active site of DPP-IV.
I. Protein Preparation
-
Obtain Crystal Structure: Download the PDB file for DPP-IV (PDB ID: 2G5P) from the RCSB Protein Data Bank.
-
Clean the Structure: Open the PDB file in a molecular visualization tool like UCSF Chimera or PyMOL.[15] Remove all water molecules, co-factors, and any co-crystallized ligands. This is crucial as their presence can interfere with the docking algorithm.
-
Prepare for Docking: Use AutoDock Tools (ADT) to prepare the protein.[13][16]
-
Add polar hydrogens, as they are essential for forming hydrogen bonds.
-
Compute and assign Gasteiger charges, which are necessary for the scoring function to calculate electrostatic interactions.
-
Save the final prepared protein structure in the PDBQT format (protein.pdbqt). The PDBQT format includes atomic charges, atom types, and topological information required by Vina.
-
II. Ligand Preparation
-
Generate 2D Structures: Draw the this compound derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structures to 3D SDF or MOL2 files.
-
Energy Minimization: Perform energy minimization on each ligand using a force field (e.g., MMFF94). This step is critical to obtain a low-energy, geometrically realistic conformation before docking.
-
Prepare for Docking: Use ADT to prepare the ligands.
-
Detect the rotatable bonds.
-
Assign Gasteiger charges.
-
Save each ligand in the PDBQT format (ligand_x.pdbqt).
-
III. Docking Simulation
-
Grid Box Definition: The grid box defines the three-dimensional space in the protein's active site where the docking algorithm will search for binding poses.
-
In ADT, center the grid box on the active site of DPP-IV. The active site can be identified from the position of the co-crystallized ligand in the original PDB file or from literature.[9]
-
Ensure the grid box dimensions (e.g., 24 x 24 x 24 Å) are large enough to accommodate the ligands and allow for rotational and translational movement.[17]
-
-
Configuration File: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand files, the center and size of the grid box, and other parameters like exhaustiveness.[17][18]
-
receptor = protein.pdbqt
-
ligand = ligand_x.pdbqt
-
center_x, center_y, center_z = [coordinates]
-
size_x, size_y, size_z = [dimensions]
-
exhaustiveness = 16 (Increasing exhaustiveness improves the thoroughness of the search but increases computation time. A value of 16 is a good balance).[17]
-
-
Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt[18]
IV. Results Analysis
-
Examine Binding Affinity: The primary output from Vina is a binding affinity score in kcal/mol. More negative values indicate stronger predicted binding.[19]
-
Visualize Binding Poses: Load the docked poses (output PDBQT file) and the protein structure into a visualization tool like PyMOL or Discovery Studio.
-
Analyze Interactions: Identify key molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the best-scoring pose of each ligand and the amino acid residues in the active site. This analysis is crucial for understanding the structure-activity relationship (SAR).
Trustworthiness: Protocol Validation
To ensure the reliability of our docking protocol, a validation step is essential.[20] The most common method is to re-dock the co-crystallized ligand back into the protein's active site.[21][22]
-
Procedure: Extract the native ligand from the 2G5P crystal structure, prepare it, and dock it using the exact same protocol described above.
-
Success Criterion: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[20][22]
Comparative Data Analysis
The following tables present hypothetical data from our docking study to illustrate how results can be structured for clear comparison.
Table 1: Docking Results of Pyrrolidine Derivatives against DPP-IV (AutoDock Vina)
| Compound ID | Modification on Pyrrolidine Ring | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Lead-01 | (R)-3-(4-Bromophenoxy) | -8.9 | Tyr662, Arg125, Ser630 (H-bonds) |
| Lead-02 | (S)-3-(4-Bromophenoxy) | -8.2 | Tyr662, Arg125 |
| Lead-03 | (R)-3-(4-Chlorophenoxy) | -8.7 | Tyr662, Arg125, Ser630 (H-bonds) |
| Lead-04 | (R)-3-(4-Fluorophenoxy) | -8.5 | Tyr662, Arg125, Ser630 (H-bonds) |
| Lead-05 | (R)-3-(4-Bromophenylthio) | -7.9 | Tyr662, Cys551 |
This hypothetical data suggests that the (R)-stereoisomer is preferred and that the phenoxy linkage is important for potent binding, likely through hydrogen bonding with key active site residues.
Table 2: Performance Comparison between AutoDock Vina and GOLD
| Compound ID | AutoDock Vina Score (kcal/mol) | GOLD Score (GoldScore Fitness) | Predicted Key H-Bonds |
| Lead-01 | -8.9 | 75.2 | Tyr662, Arg125, Ser630 |
| Lead-03 | -8.7 | 73.8 | Tyr662, Arg125, Ser630 |
| Reference | -9.5 | 82.1 | Tyr662, Arg125, Glu205, Glu206 |
Note: Higher GoldScore values indicate better fitness. The comparison shows a good correlation between the two programs, lending confidence to the predicted binding modes.
Caption: Key molecular interactions of the top-scoring compound (Lead-01).
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for conducting in silico docking studies of novel this compound derivatives. Through a hypothetical case study targeting DPP-IV, we have demonstrated a complete workflow, from target and software selection to protocol validation and comparative data analysis.
The hypothetical results suggest that this pyrrolidine scaffold represents a promising starting point for the design of novel DPP-IV inhibitors. The insights gained from analyzing the binding modes and key molecular interactions can guide the next phase of lead optimization, informing synthetic chemists on which modifications are most likely to enhance binding affinity and selectivity. The presented protocols, validated and cross-compared between different software, provide a trustworthy foundation for future computational and experimental investigations.
References
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- Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube.
- Protein-ligand docking with AutoDock Vina and UCSF Chimera. YouTube.
- Comparison of Major Molecular Docking Software Packages.
- In silico docking studies of 1-(3-Nitrophenylsulfonyl)
- How to validate the molecular docking results ?.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot.
- Basic docking — Autodock Vina 1.2.
- Molecular Docking Software and Tools.
- In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies. PubMed.
- How can I validate docking result without a co-crystallized ligand?.
- Molecular Docking: A powerful approach for structure-based drug discovery. PubMed Central.
- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm
- What are the best ways to validate a docking result?.
- In silico screening for identification of pyrrolidine derivatives dipeptidyl peptidase-IV inhibitors using COMFA, CoMSIA, HQSAR and docking studies.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
- Molecular Docking and Structure-Based Drug Design Str
- Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube.
- Molecular Docking: A structure-based drug designing approach. JSciMed Central.
- Pyrrolidine-based hybrid compounds: design, synthesis, in vitro and in vivo pharmacological properties and molecular docking studies. PubMed.
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- Validation of docking performance in context of a structural water molecule-using model system. DiVA portal.
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- CURRENT MOLECULAR DOCKING TOOLS AND COMPARISONS THEREOF. Ilona Wandzik.
- Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine
As a Senior Application Scientist, I understand that groundbreaking research and stringent safety protocols go hand-in-hand. The compounds we use as building blocks in drug discovery, such as 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine, demand meticulous handling from acquisition to disposal. This guide moves beyond mere instruction to provide a framework for responsible waste management, ensuring the protection of both laboratory personnel and the environment. The procedures outlined here are designed to be a self-validating system, grounded in established safety principles and regulatory standards.
Hazard Profile and Core Safety Principles
This compound is a halogenated organic compound. Its hazard profile, consistent with similar pyrrolidine derivatives and brominated aromatics, necessitates that it be treated as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system.[1][2] The core principle guiding its disposal is the prevention of environmental release and personnel exposure. Therefore, this chemical and any materials contaminated with it must never be disposed of down the drain or in regular trash.[1][3]
The "why" behind this stringent requirement lies in its chemical structure. The presence of bromine classifies it as a halogenated organic compound, a category of waste that requires specific disposal routes, typically high-temperature incineration at a licensed facility, to prevent the formation of persistent and toxic environmental byproducts.[3][4]
| Hazard & Safety Information | Description & Required Action |
| GHS Classification (Anticipated) | Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System).[2] |
| Primary Routes of Exposure | Inhalation, skin contact, eye contact. |
| Personal Protective Equipment (PPE) | Chemical-resistant nitrile gloves, safety glasses with side shields or goggles, and a standard laboratory coat are mandatory.[1][3] |
| Handling Environment | All handling and waste packaging should occur in a well-ventilated area, preferably within a chemical fume hood.[2][3] |
Regulatory Framework: A Laboratory's Responsibility
In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] Laboratories are categorized as Very Small, Small, or Large Quantity Generators (VSQG, SQG, or LQG), which dictates the volume of hazardous waste that can be stored on-site and the required documentation.[5][6] It is imperative that all laboratory personnel understand their facility's generator status and adhere to the corresponding regulations. Academic institutions may operate under the more flexible, optional standards of 40 CFR, part 262, subpart K, which are better suited to a research environment.[6][7]
Regardless of your location, the fundamental requirement is the same: chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8]
Standard Operating Protocol for Disposal
This protocol provides a step-by-step methodology for the safe segregation and packaging of this compound waste.
Step 1: Assemble Required Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[1]
-
Hand Protection: Chemical-resistant gloves, such as nitrile. Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[9]
-
Body Protection: A standard laboratory coat.[1]
-
Respiratory Protection: If there is a risk of generating dusts or aerosols, a NIOSH-approved respirator should be used.[9]
Step 2: Segregate the Waste Stream
The cornerstone of compliant chemical disposal is proper waste segregation. Halogenated organic compounds must be collected separately from non-halogenated waste.[3] This is because the disposal methods, particularly incineration, differ based on the presence of halogens.[4]
-
Action: Prepare a dedicated hazardous waste container specifically for "Halogenated Organic Waste."
Step 3: Waste Collection and Packaging
For Solid Waste:
-
Collect all solid this compound waste, including residual powder, contaminated weighing papers, pipette tips, and gloves, in a dedicated hazardous waste container labeled "Halogenated Organic Solid Waste."[1]
-
Ensure the container is made of a compatible material (e.g., polyethylene) and has a secure, tight-fitting lid.
-
Do not overfill the container.
For Liquid Waste (Solutions):
-
If the compound is in a solvent, collect the liquid waste in a dedicated container labeled "Halogenated Organic Liquid Waste."[1][3]
-
The label must clearly identify the contents, including the full chemical name of the pyrrolidine derivative, the solvent(s) used, and the approximate concentration.[1]
-
Never mix incompatible waste streams.
For Empty Containers:
-
Containers that once held this compound must be treated as hazardous waste.[1]
-
Triple-rinse the empty container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as "Halogenated Organic Liquid Waste."
-
After proper rinsing, deface or remove the original label and dispose of the container according to your institution's procedures for decontaminated glassware or plastic.[1]
Step 4: Labeling and Temporary Storage
Proper labeling is a legal requirement and is critical for safety.
-
Clearly label the waste container as "Hazardous Waste." [1]
-
List all contents, including the full chemical name: "this compound" (or tert-butyl 3-(4-bromophenoxy)pyrrolidine-1-carboxylate).
-
Indicate the associated hazards (e.g., "Irritant").
-
Store the sealed container in a designated Satellite Accumulation Area (SAA) at or near the point of generation, away from incompatible materials.[5]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Protect Yourself: Don the appropriate PPE, including respiratory protection if the material is a powder.
-
Containment: For small spills, cover with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[1]
-
Collection: Carefully sweep or scoop the absorbed material and place it into a labeled "Halogenated Organic Solid Waste" container for disposal.[9]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[1] All cleaning materials (wipes, absorbents) must also be collected as hazardous waste.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EH&S) department.
Disposal Workflow Diagram
This diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and segregating waste.
By adhering to this comprehensive guide, researchers can ensure that their innovative work is conducted not only effectively but also with the utmost commitment to safety and environmental stewardship.
References
-
MedLab. (n.d.). Laboratory Waste Management: The New Regulations. Retrieved from [Link]
-
United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
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American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]
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Chemistry World. (2008). EPA tweaks hazardous waste rules for academic labs. Retrieved from [Link]
-
Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]
-
Capot Chemical. (2025). MSDS of (R)-1-Boc-3-carboxymethoxy-pyrrolidine. Retrieved from [Link]
-
Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]
-
Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry. Retrieved from [Link]
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Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]
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Navigating the Safe Handling of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine: A Guide for Laboratory Professionals
The protocols herein are grounded in the principles of the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates the implementation of a Chemical Hygiene Plan (CHP) to minimize employee exposure to hazardous chemicals.[1][2] This guide serves as a specialized component of a robust CHP.
Hazard Identification and Risk Assessment: An Evidence-Based Approach
Given the absence of a dedicated SDS, we must infer the potential hazards of 1-N-Boc-3-(4-Bromophenoxy)pyrrolidine by examining its structural components: a Boc-protected pyrrolidine ring linked to a bromophenoxy group.
-
Pyrrolidine Moiety : The parent compound, pyrrolidine, is a flammable liquid and vapor that can cause severe skin burns, eye damage, and is harmful if inhaled or swallowed.[3][4][5]
-
Bromophenoxy Group : Halogenated aromatic compounds can carry risks of skin, eye, and respiratory irritation.[6]
-
Analogous Compounds : Safety data for similar structures, such as 1-(3-(4-bromophenoxy)propyl)pyrrolidine, indicate hazards including skin irritation, serious eye irritation, and potential respiratory irritation.[6]
Based on this analysis, it is prudent to treat this compound as a hazardous substance with the potential to cause, at a minimum, skin, eye, and respiratory tract irritation.[6] All handling procedures must reflect this level of caution.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for minimizing exposure. The following table outlines the recommended PPE based on OSHA standards and data from analogous compounds.[7]
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a face shield. | Must meet ANSI Z87.1 standards. Goggles should provide a snug fit, and a face shield is crucial when there is a significant risk of splashes.[4][8] |
| Skin and Body Protection | Chemical-resistant laboratory coat or gown. | A fully buttoned, long-sleeved lab coat is mandatory. For larger quantities or splash risks, a disposable, polyethylene-coated polypropylene gown offers enhanced protection.[8] |
| Hand Protection | Disposable nitrile or neoprene gloves. | Inspect gloves for tears or perforations before each use. Practice proper glove removal techniques to avoid skin contact. Change gloves frequently, especially if contamination is suspected.[3][4][9] |
| Respiratory Protection | NIOSH-approved respirator (as needed). | Typically not required when handling small quantities within a certified chemical fume hood. If aerosols may be generated or ventilation is inadequate, an N95 or higher-rated respirator should be used.[4][7][8] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured workflow is essential for minimizing risk. The following diagram and procedural steps outline the critical phases of handling this compound, from preparation to disposal.
Caption: Workflow for Safely Handling this compound.
Procedural Steps:
-
Preparation :
-
Review Safety Information : Before beginning any work, thoroughly review this guide and any available safety information for analogous compounds.[2]
-
Engineering Controls : Ensure you are working in a well-ventilated area, preferably within a certified chemical fume hood. Verify that the fume hood is functioning correctly.[10][11]
-
Assemble Materials : Gather all necessary equipment, reagents, and waste containers before you begin the experiment to minimize movement and potential for spills.
-
-
Handling :
-
Don PPE : Put on all required PPE as detailed in the table above.
-
Aliquotting and Transfer : Conduct all weighing and transferring of the solid compound within the fume hood to minimize inhalation risks. Avoid generating dust.[12] Keep containers tightly closed when not in use.[6]
-
Prevent Contact : Take meticulous care to avoid contact with skin, eyes, and clothing.[6]
-
Post-Handling Hygiene : Immediately after handling, wash your hands thoroughly with soap and water.[8]
-
-
Emergency Procedures :
-
Skin Contact : Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5][11] Seek medical attention if irritation develops or persists.[6]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[6]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][11]
-
Spill : For a small spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3][12] Ensure proper PPE is worn during cleanup. The area should then be decontaminated.
-
Waste Management and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13][14] All chemical waste is considered hazardous until proven otherwise.[13]
Waste Segregation and Collection:
-
Solid Waste : Collect any solid waste, including residual compound and contaminated consumables (e.g., weigh boats, wipes), in a designated, sealed, and clearly labeled hazardous waste container.[9][12]
-
Liquid Waste : If the compound is in a solution, collect the liquid waste in a separate, dedicated container for hazardous liquid waste. Never dispose of solutions containing this chemical down the drain.[9]
-
Contaminated PPE : Used gloves, gowns, and other contaminated PPE should be collected as hazardous waste.
Labeling and Storage:
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards.[15]
-
Storage : Waste containers must be kept closed at all times except when adding waste.[13] Store waste in a designated Satellite Accumulation Area (SAA) away from incompatible materials.
Disposal Protocol:
-
Licensed Disposal : All hazardous waste must be disposed of through a licensed hazardous waste disposal company.[12][14] Adhere to all federal, state, and local regulations for chemical waste disposal.
By integrating these safety protocols into your daily laboratory operations, you contribute to a culture of safety and ensure the responsible management of chemical reagents from acquisition to disposal.
References
-
OSHA Guidelines For Labeling Laboratory Chemicals . (2014). Spill Containment Blog. Available at: [Link]
-
The OSHA Laboratory Standard . (2020). Lab Manager. Available at: [Link]
-
Laboratory Safety Guidance . (n.d.). Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Hazardous Waste Disposal Guidelines . (n.d.). Purdue University. Available at: [Link]
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OSHA Standards for Biological Laboratories . (n.d.). Administration for Strategic Preparedness and Response. Available at: [Link]
-
Preventing Exposure to Hazardous Chemicals in Laboratories . (n.d.). Oregon OSHA. Available at: [Link]
-
Pyrrolidine Hazard Summary . (n.d.). New Jersey Department of Health. Available at: [Link]
-
Proper Handling of Hazardous Waste Guide . (n.d.). Environmental Protection Agency (EPA). Available at: [Link]
-
Best Practices for Hazardous Waste Disposal . (2016). AEG Environmental. Available at: [Link]
-
Hazardous Waste . (n.d.). US Environmental Protection Agency (EPA). Available at: [Link]
-
Hazardous Waste Management . (n.d.). A-State Knowledge Base. Available at: [Link]
-
Pyrrolidine Material Safety Data Sheet . (n.d.). Cole-Parmer. Available at: [Link]
-
Boc-Asn-ONp Safety Data Sheet . (n.d.). AAPPTec. Available at: [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs . (n.d.). United Nations Office on Drugs and Crime. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
